molecular formula C10H12N2 B1667383 (-)-Anatabine CAS No. 581-49-7

(-)-Anatabine

Katalognummer: B1667383
CAS-Nummer: 581-49-7
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: SOPPBXUYQGUQHE-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Anatabine is a member of bipyridines.
Anatabine has been reported in Nicotiana suaveolens, Nicotiana tomentosa, and other organisms with data available.
Anatabine is an alkaloid found in low concentrations in plants in the Solanaceae family, which includes tobacco and tomato plants, with potential nicotine mimetic and anti-inflammatory activities. Following oral administration, anatabine may mimic the neurological effects of nicotine exposure. This agent may not have the addictive properties of nicotine;  therefore, it may be appropriate for use in treating nicotine withdrawal symptoms during smoking cessation. Anatabine may also exert its anti-inflammatory effect by the inhibition of the signal transducer and activator of transcription 3 (STAT3) which then prevents the activation of the nuclear factor kappa B (NF-kB), which is a key regulator of proinflammatory cytokine release. Urine concentrations of anatabine can be used to assess the extent of tobacco use.
alkaloid found in tobacco;  structure

Eigenschaften

IUPAC Name

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016110
Record name (-)-Anatabine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Boiling Point

145.5 °C
Record name Anatabine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name Anatabine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

581-49-7
Record name (-)-Anatabine
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Record name Anatabine
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Record name (-)-Anatabine
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Record name ANATABINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Biological activity of (-)-Anatabine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core biological activity of (-)-Anatabine enantiomers for researchers, scientists, and drug development professionals.

Executive Summary

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has emerged as a molecule of significant interest due to its diverse biological activities, particularly its potent anti-inflammatory and neuroprotective properties.[1][2] As a chiral molecule, anatabine exists in two enantiomeric forms: (R)-(+)-anatabine and (S)-(-)-anatabine. Emerging research indicates stereoselective differences in their pharmacological profiles, particularly in their interactions with nicotinic acetylcholine receptors (nAChRs), which are key mediators of anatabine's effects.[3][4] This document provides a comprehensive technical overview of the biological activities of anatabine enantiomers, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Biological Activities and Mechanisms of Action

Anatabine's biological effects are multifaceted, primarily revolving around its anti-inflammatory and neuromodulatory actions. These effects are largely attributed to its interaction with nAChRs and subsequent modulation of key intracellular signaling pathways.

Anti-Inflammatory Activity

Anatabine demonstrates robust anti-inflammatory properties both in vitro and in vivo.[1][5] The mechanism is primarily linked to the modulation of central inflammatory signaling pathways.

  • Inhibition of Pro-Inflammatory Cytokines: Anatabine dose-dependently reduces the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), in various inflammatory models.[1][6] Conversely, it has been shown to elevate levels of the anti-inflammatory cytokine IL-10.[7]

  • Modulation of NF-κB and STAT3 Signaling: A primary mechanism for anatabine's anti-inflammatory effect is the inhibition of the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[7] Anatabine treatment opposes the phosphorylation of STAT3 and reduces the activation of NF-κB, which are critical for the transcription of many pro-inflammatory genes.[1][6][8] This action is believed to be downstream of its interaction with the α7 nAChR, a key component of the cholinergic anti-inflammatory pathway.[1]

  • NRF2 Pathway Activation: Recent systems biology approaches have identified anatabine as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2).[7] NRF2 is a master regulator of antioxidant responses. Its activation can lead to the attenuation of inflammation, partly through the inhibition of the NF-κB signaling pathway.[7] Anatabine treatment also results in the activation of MAPK signaling, which may be involved in its mechanism of action.

G Anatabine Anatabine a7nAChR α7 nAChR Anatabine->a7nAChR Binds/Activates NRF2 NRF2 Activation Anatabine->NRF2 Activates JAK2_STAT3 JAK2-STAT3 Pathway a7nAChR->JAK2_STAT3 Inhibits NFkB NF-κB Pathway JAK2_STAT3->NFkB Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Promotes Inflammation Inflammation Cytokines->Inflammation Drives NRF2->NFkB Inhibits Antioxidant Antioxidant Response Element (ARE) Genes NRF2->Antioxidant Upregulates Antioxidant->Inflammation Reduces

Anatabine's Anti-Inflammatory Signaling Pathways.
Neuromodulatory and Neuroprotective Effects

Anatabine's interaction with nAChRs also underpins its effects on the central nervous system, with significant implications for neurodegenerative diseases like Alzheimer's.

  • Alzheimer's Disease Pathology: In transgenic mouse models of Alzheimer's disease, anatabine has been shown to lower the production of amyloid-beta (Aβ) peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂).[9] The mechanism involves the downregulation of BACE1, the rate-limiting enzyme for Aβ production.[10] This is achieved through the anatabine-mediated inhibition of NF-κB, which is a known transcriptional regulator of the BACE1 gene.[10][9] Furthermore, chronic treatment reduces neuroinflammation, microgliosis, and β-amyloidosis.

  • Nicotine Self-Administration: Anatabine has been observed to significantly decrease nicotine self-administration in animal models, suggesting it may act as an agonist medication for nicotine addiction.[11] It appears to have low abuse liability, as it does not maintain self-administration at levels above saline.[11][12]

G Anatabine Anatabine NFkB NF-κB Activation Anatabine->NFkB Inhibits BACE1 BACE1 Gene Transcription NFkB->BACE1 Promotes BACE1_Protein BACE1 Enzyme BACE1->BACE1_Protein Leads to APP Amyloid Precursor Protein (APP) BACE1_Protein->APP Cleaves Abeta Aβ Peptide Production BACE1_Protein->Abeta AD_Pathology Alzheimer's Pathology Abeta->AD_Pathology Contributes to G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Receptor Receptor Source (e.g., Brain Membranes) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand (e.g., [3H]epibatidine) Radioligand->Incubate Anatabine Anatabine (Varying Concentrations) Anatabine->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50/Ki Plot->Calculate G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Inject Inject Oocyte with nAChR cRNA Incubate Incubate for Receptor Expression Inject->Incubate Clamp Voltage Clamp Oocyte at -70mV Incubate->Clamp Apply Apply Anatabine (Varying Conc.) Clamp->Apply Measure Measure Inward Current Apply->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50/Imax Plot->Calculate

References

The Unseen Influencers: A Technical Guide to the Pharmacological Properties of Minor Tobacco Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While nicotine is the most notorious and abundant alkaloid in tobacco, a complex mixture of structurally related minor alkaloids contributes significantly to the multifaceted pharmacological effects of tobacco products. These compounds, though present in smaller quantities, possess unique pharmacological profiles, interacting with various nicotinic acetylcholine receptor (nAChR) subtypes and other neuronal targets. Understanding their individual and synergistic actions is crucial for developing novel therapeutics for nicotine addiction, neurodegenerative disorders, and obesity, as well as for accurately assessing the addictive potential and toxicity of tobacco products.

This technical guide provides an in-depth analysis of the pharmacological properties of key minor tobacco alkaloids, including nornicotine, anabasine, anatabine, cotinine, and myosmine. It summarizes their binding affinities and functional potencies at various nAChR subtypes, details their effects on neurotransmitter systems, and presents their influence on behavior. The information is presented through comprehensive data tables, detailed experimental methodologies, and illustrative diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Minor tobacco alkaloids exert their primary effects through interaction with nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1][2][3][4] These receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits, leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[1] The most abundant and well-characterized subtypes in the brain are the α4β2 and α7 nAChRs.[1]

The binding affinity and functional activity of minor tobacco alkaloids at these receptor subtypes vary significantly, contributing to their diverse pharmacological profiles.

Binding Affinities and Potencies

The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of several minor tobacco alkaloids at various nAChR subtypes. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinity (Ki) of Minor Tobacco Alkaloids for nAChR Subtypes

AlkaloidnAChR SubtypeKi (nM)SpeciesReference
AK1α3β42.28Not Specified[5]
AK3α3β43.18Not Specified[5]
(S)-QND8α3β42.48Not Specified[5]
(S)-T2α3β42.25Not Specified[5]
AT-1001α3β42.60Not Specified[5]
AK2α3β4601Not Specified[5]
AK4α3β4112Not Specified[5]

Table 2: Inhibitory Concentration (IC50) of Minor Tobacco Alkaloids at α4β2 nAChRs

AlkaloidIC50 (µM)SpeciesReference
Nicotine0.04 ± 0.002Not Specified[1]
Anatabine0.7 ± 0.1Not Specified[1]
Methylanatabine0.9 ± 0.2Not Specified[1]
Cotinine9.9 ± 3.6Not Specified[1]

Table 3: Effective Concentration (EC50) of Minor Tobacco Alkaloids for Dopamine Release and nAChR Subtypes

AlkaloidTargetEC50 (µM)SpeciesReference
S(-)-Nicotine[3H]Dopamine Release3.0 ± 2.2Rat[6]
(+/-)-Nornicotine[3H]Dopamine Release6.7 ± 2.1Rat[6]
Anabaseine[3H]Dopamine Release15.4 ± 6.1Rat[6]
S(-)-N-methylanabasine[3H]Dopamine Release16.3 ± 4.7Rat[6]
S(-)-Anabasine[3H]Dopamine Release19.3 ± 3.2Rat[6]
Anatabineα3β4 nAChR70.6 ± 8.2Not Specified[7]
Anatabineα4β2 nAChR6.1 ± 1.4Not Specified[7]
Anatabineα6/3β2β3 nAChR3.6 ± 0.3Not Specified[7]
Anatabineα7 nAChR158.5 ± 11.4Not Specified[7]

Neurochemical Effects: Dopamine Release

A key mechanism underlying the reinforcing properties of nicotine and other tobacco alkaloids is their ability to increase dopamine release in the nucleus accumbens (NAc), a critical brain region in the reward pathway.[8] This effect is primarily mediated by the activation of nAChRs on dopamine neurons in the ventral tegmental area (VTA).[8]

Studies have shown that minor tobacco alkaloids, including anatabine and myosmine, also increase dopamine release in the NAc of adult rats.[8] However, the efficacy of these alkaloids in stimulating dopamine release can differ from that of nicotine and may be age-dependent, with some alkaloids showing effects in adults but not adolescents.[8]

The following diagram illustrates the general signaling pathway for nAChR-mediated dopamine release.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron Dopaminergic Neuron nAChR nAChR Dopamine_Release Dopamine Release VTA_Neuron->Dopamine_Release Action Potential Propagation nAChR->VTA_Neuron Depolarization Reward_Sensation Feeling of Pleasure/Reward Dopamine_Release->Reward_Sensation Leads to Alkaloid Minor Tobacco Alkaloid Alkaloid->nAChR Binds to & Activates G A Prepare membranes from cells expressing the nAChR subtype of interest B Incubate membranes with a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the test alkaloid A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of the filter-bound membranes using liquid scintillation counting C->D E Analyze data to determine the IC50 value, the concentration of alkaloid that inhibits 50% of specific radioligand binding D->E F Calculate the Ki value from the IC50 using the Cheng-Prusoff equation E->F G A Surgically implant a microdialysis probe into the nucleus accumbens of a rat B Allow the animal to recover from surgery A->B C Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate B->C D Collect dialysate samples at regular intervals before and after administration of the minor tobacco alkaloid C->D E Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) D->E F Express dopamine levels as a percentage of the baseline concentration E->F

References

The Alkaloid Anatabine: A Technical Guide to its Discovery, History, and Scientific Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Introduction

Anatabine is a minor pyridine alkaloid naturally found in plants of the Solanaceae family, which includes tobacco, tomatoes, peppers, and eggplants.[1][2][3][4] While nicotine constitutes approximately 90% of the total alkaloid content in commercial tobacco, anatabine, along with nornicotine and anabasine, makes up the remainder.[1] Initially viewed as a simple biomarker for tobacco use, research into anatabine has unveiled a range of pharmacologically significant anti-inflammatory and neuromodulatory properties. This has spurred investigations into its therapeutic potential for a variety of chronic inflammatory and neurodegenerative diseases.

This technical guide provides a comprehensive overview of anatabine, from its initial discovery to the current understanding of its mechanisms of action and its effects in preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey and therapeutic promise of this natural compound.

Discovery and History

Anatabine, with the chemical formula C₁₀H₁₂N₂, is structurally similar to nicotine and exists as two enantiomers, (S)-(-) and (R)-(+).[2][3] It is one of several minor alkaloids present in tobacco and other Solanaceae plants, where it is believed to be part of the plant's natural defense system against insects.[1] For many years, the primary interest in anatabine was its utility as a specific biomarker to distinguish tobacco users from individuals using nicotine replacement therapy, as it is present in tobacco products but not in pharmaceutical nicotine preparations.[5][6]

In the early 2010s, scientific interest in anatabine's intrinsic biological activity began to grow. Researchers started investigating its potential pharmacological effects, largely driven by the known anti-inflammatory properties of other cholinergic agonists like nicotine.[7] This shift in focus led to a series of key preclinical studies that demonstrated anatabine's potent anti-inflammatory effects in various disease models, including Alzheimer's disease, autoimmune thyroiditis, and multiple sclerosis.[3][7][8] These foundational studies established anatabine as a compound of significant therapeutic interest, distinct from its better-known relative, nicotine.

Molecular Mechanisms of Action

Anatabine exerts its biological effects through the modulation of several key signaling pathways involved in inflammation and cellular stress responses. Unlike nicotine, which is known for its addictive properties, anatabine may offer a safer profile for therapeutic use.[2]

Inhibition of Pro-inflammatory Transcription Factors: NF-κB and STAT3

A primary mechanism underlying anatabine's anti-inflammatory activity is its ability to inhibit the activation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][9]

  • NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the NF-κB p65 subunit is translocated to the nucleus, where it drives the transcription of pro-inflammatory genes, including various cytokines and enzymes like COX-2.[10][11] Anatabine has been shown to prevent the phosphorylation of p65, thereby inhibiting its activation and subsequent downstream inflammatory cascade.[7][10]

  • STAT3 Pathway: The STAT3 pathway is another crucial regulator of inflammatory responses. Following stimulation by cytokines or LPS, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus to induce the expression of inflammatory genes.[7] Anatabine effectively inhibits this phosphorylation step, thus blocking STAT3-mediated inflammation.[1][7][12] This inhibitory effect has been observed both in vitro in various cell lines and in vivo in animal models of inflammation.[7][13]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS / TNF-α Receptor Toll-like Receptor (TLR4) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates via JAK kinases IkB IκBα IKK->IkB Phosphorylates (p) NFkB NF-κB (p65/p50) IkB->NFkB Releases pNFkB p-NF-κB (p65) NFkB->pNFkB Phosphorylation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) pNFkB->Transcription Translocates & Activates Anatabine Anatabine Anatabine->pNFkB Inhibits pSTAT3 p-STAT3 Anatabine->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation pSTAT3->Transcription Dimerizes, Translocates & Activates

Anatabine inhibits NF-κB and STAT3 signaling pathways.
Activation of the NRF2 Pathway

Recent systems biology approaches have identified anatabine as a potent activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway.[9] NRF2 is a key transcription factor that regulates cellular defense against oxidative stress and inflammation. Under normal conditions, NRF2 is targeted for degradation by KEAP1. Anatabine treatment promotes the translocation of NRF2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes. The activation of NRF2 is linked to the inhibition of NF-κB signaling, representing a dual mechanism for anatabine's anti-inflammatory effects.[9] Interestingly, while other tobacco alkaloids like nicotine can activate nicotinic receptors, they do not activate the NRF2 pathway, highlighting a unique mechanism for anatabine.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine Anatabine NRF2_KEAP1 NRF2-KEAP1 Complex Anatabine->NRF2_KEAP1 Induces Dissociation NRF2 NRF2 NRF2->NRF2_KEAP1 NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation KEAP1 KEAP1 KEAP1->NRF2_KEAP1 Proteasome Proteasomal Degradation NRF2_KEAP1->Proteasome Ubiquitination ARE ARE NRF2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates

Anatabine activates the NRF2 antioxidant response pathway.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Anatabine, like nicotine, is an agonist at certain nicotinic acetylcholine receptors (nAChRs).[1] It has been shown to activate both α4β2 and α7 nAChRs.[9][14] The α7 nAChR is particularly relevant to inflammation, as its activation is known to mediate the "cholinergic anti-inflammatory pathway." While this receptor interaction is a plausible contributor to anatabine's effects, studies have shown that anatabine's ability to activate NRF2 is independent of this mechanism, suggesting a multi-faceted mode of action. Pharmacological comparisons have shown that isomers of anatabine and the related compound isoanatabine have differing efficacies at α4β2 and α7 nAChRs, which may be useful in developing more selective therapeutic agents.[15][16]

Research in Disease Models

Anatabine's therapeutic potential has been explored in a range of preclinical and clinical settings, with promising results in diseases characterized by chronic inflammation and neurodegeneration.

Alzheimer's Disease (AD)

Neuroinflammation and the accumulation of amyloid-beta (Aβ) plaques are hallmarks of AD. Anatabine has been shown to address both pathologies in transgenic mouse models of the disease.

  • Reduction of Aβ Production: Anatabine lowers the production of Aβ₁₋₄₀ and Aβ₁₋₄₂ in vitro and in vivo.[17][18] This effect is mediated through the inhibition of NF-κB, which in turn downregulates the transcription of Beta-secretase 1 (BACE1), the rate-limiting enzyme for Aβ production.[11][18]

  • Anti-Neuroinflammatory Effects: Chronic oral treatment with anatabine reduces microgliosis (the activation of microglia, the brain's immune cells) and the expression of pro-inflammatory genes like iNOS and Cox-2 in the brains of AD mice.[7][11][13] This is linked to its inhibition of STAT3 and NF-κB activation in the brain.[11][13]

  • Behavioral Improvements: In addition to reducing pathology, chronic anatabine treatment has been shown to alleviate social interaction and memory deficits in AD mouse models.[13]

Study TypeModelAnatabine DosageKey FindingsReference
In VivoTg PS1/APPswe Mice10 and 20 mg/kg/day (oral)Reduced brain Aβ burden; Decreased microgliosis; Reduced STAT3 & NF-κB activation; Alleviated behavioral deficits.[11][13]
In VivoTg APPsw MiceAcute TreatmentSignificantly lowered brain soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels.[7][18]
In VitroSH-SY5Y Cells (APP expressing)Dose-dependentLowered Aβ₁₋₄₀ and Aβ₁₋₄₂ production; Inhibited BACE1 transcription.[18]
Autoimmune Thyroiditis (Hashimoto's Thyroiditis)

Given that smoking has been epidemiologically linked to a lower prevalence of Hashimoto's thyroiditis, researchers investigated anatabine as a non-addictive component that might confer this protection.[8][19][20]

  • Preclinical Model: In a mouse model of experimental autoimmune thyroiditis (EAT), oral anatabine reduced both the incidence and severity of thyroid inflammation.[8][21] It also lowered levels of thyroglobulin antibodies (TgAbs) and improved the recovery of thyroid function.[8][21] In vitro, anatabine suppressed the production of iNOS and COX-2 by macrophages in a dose-dependent manner.[8][21]

  • Clinical Trial: A randomized, double-blind, placebo-controlled trial in patients with Hashimoto's thyroiditis was conducted.[20] Patients receiving anatabine supplementation (9-24 mg/day for 3 months) showed a significant reduction in absolute serum TgAb levels compared to the placebo group.[20] This study provided the first human evidence of anatabine's immunomodulatory effects in an autoimmune disease.[19]

Study TypeSubjectsAnatabine DosageKey FindingsReference
Clinical TrialPatients with Hashimoto's9-24 mg/day (oral lozenges)Significant reduction in absolute serum Thyroglobulin Antibody (TgAb) levels vs. placebo.[20]
PreclinicalCBA/J Mice with EATSupplemented drinking waterReduced incidence of thyroiditis (62% vs 96% in controls); Reduced median severity score (0.5 vs 2.0); Lowered TgAb levels.[8][21][22]
General Anti-inflammatory Properties and Pharmacokinetics

Anatabine's broad anti-inflammatory effects have been characterized in standard models of inflammation.

  • Pharmacokinetics: Studies in rodents have shown that anatabine is bioavailable and brain-penetrant after systemic administration. Following intraperitoneal (i.p.) injection in rats, bioavailability was 68.6%, with a half-life of 68.4 minutes.[23]

  • In Vivo Efficacy: In a mouse model of acute inflammation induced by LPS, anatabine dose-dependently inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while increasing the anti-inflammatory cytokine IL-10.[7][9] In rats, it caused a dose-dependent reduction in carrageenan-induced paw edema.[23]

ParameterSpeciesAdministrationDoseValueReference
BioavailabilityRati.p.2 & 5 mg/kg68.6%[23]
Half-life (t₁/₂)Rati.v.1 mg/kg68.4 min[23]
CₘₐₓRati.p.2 mg/kg1.18 µg/mL[23]
CₘₐₓRati.p.5 mg/kg2.73 µg/mL[23]

Key Experimental Protocols

This section details the methodologies for several key experiments central to anatabine research.

Enantioselective Synthesis of (R)-(+)-Anatabine

The availability of optically pure enantiomers is critical for pharmacological studies. A robust two-step procedure has been developed for this purpose.[24][25]

Workflow for Enantioselective Synthesis:

Synthesis_Workflow Start Starting Materials: (1R,2R,5R)-(+)-2-hydroxy-3-pinanone + 3-(aminomethyl)pyridine Step1 Step 1: Condensation (Toluene, Reflux with Dean-Stark) Forms Chiral Schiff Base (Ketimine) Start->Step1 Step2 Step 2: C-Alkylation (Anhydrous THF, -78°C) 1. Add LDA (deprotonation) 2. Add cis-1,4-dichloro-2-butene Step1->Step2 Step3 Step 3: Hydrolysis & Cyclization 1. Quench with H₂O 2. Acidic Hydrolysis (aq. HCl) to remove chiral auxiliary 3. Basify (NaOH, pH > 10) 4. Heat to induce intramolecular N-alkylation Step2->Step3 End Final Product: (R)-(+)-Anatabine (Purify by silica gel chromatography) Step3->End

Workflow for the enantioselective synthesis of (R)-(+)-Anatabine.
  • Formation of Chiral Ketimine: To a solution of (1R,2R,5R)-(+)-2-hydroxy-3-pinanone in toluene, an equimolar amount of 3-(aminomethyl)pyridine is added. The mixture is refluxed using a Dean-Stark apparatus to remove water, driving the reaction to completion to form the chiral Schiff base. Reaction progress is monitored by thin-layer chromatography (TLC).[24]

  • Enantioselective C-Alkylation: The crude chiral ketimine is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is added slowly for deprotonation. Subsequently, cis-1,4-dichloro-2-butene is added, and the reaction proceeds for several hours.[24]

  • Hydrolysis and Intramolecular Cyclization: The reaction is quenched with water and the product is extracted. The chiral auxiliary is removed by treatment with aqueous HCl. The solution is then made strongly basic (pH > 10) with NaOH and heated, which induces intramolecular N-alkylation (cyclization) to form the final (R)-(+)-anatabine product.[24] Purification is achieved via silica gel column chromatography.[24]

In Vivo LPS-Induced Inflammation Model

This model is standard for assessing the acute anti-inflammatory activity of a compound.[7]

  • Animals: Wild-type mice (e.g., C57BL/6) are used.

  • Treatment: Animals are pre-treated with anatabine (via oral gavage or i.p. injection) or vehicle control.

  • Inflammatory Challenge: After a set pre-treatment time (e.g., 1-2 hours), mice are challenged with an i.p. injection of Lipopolysaccharide (LPS) to induce a systemic inflammatory response.

  • Endpoint Measurement: At a specified time post-LPS challenge (e.g., 2-4 hours), blood is collected to measure plasma cytokine levels (TNF-α, IL-6, IL-1β) using ELISA. Tissues such as the spleen and kidney can also be harvested to measure cytokine levels and assess the phosphorylation status of STAT3 and NF-κB via Western blot.[7]

Quantification of Anatabine in Biological Matrices

Accurate quantification is essential for pharmacokinetic studies and for use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[6][26][27]

  • Sample Preparation: Urine samples are spiked with a known concentration of an isotopically labeled internal standard (e.g., anatabine-d₄). For conjugated metabolites, samples may be treated with an enzyme like β-glucuronidase.[27]

  • Extraction: While older methods used solid-phase extraction (SPE), newer high-throughput methods use a "dilute-and-shoot" approach, where urine is simply diluted, filtered (e.g., through a 0.2 µm RC syringe filter), and directly injected into the LC-MS/MS system.[26][28]

  • LC-MS/MS Analysis:

    • Chromatography: Reverse-phase chromatography is used to separate anatabine from other alkaloids and matrix components.

    • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used. Specific precursor-to-product ion transitions are monitored for anatabine and its internal standard to ensure specificity and accurate quantification.[27]

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to this curve. The limit of quantitation (LOQ) for modern methods is typically in the low ng/mL range (e.g., 0.15 ng/mL in urine).[6]

Conclusion and Future Directions

Anatabine has evolved from a minor tobacco alkaloid used as a biomarker to a promising therapeutic agent with well-defined anti-inflammatory and neuromodulatory mechanisms. Its ability to potently inhibit the pro-inflammatory NF-κB and STAT3 pathways while simultaneously activating the cytoprotective NRF2 pathway makes it a compelling candidate for diseases with an underlying inflammatory pathology.

Preclinical studies have consistently demonstrated its efficacy in models of Alzheimer's disease and autoimmune thyroiditis, with an initial human trial confirming its immunomodulatory effects. Future research should focus on larger, long-term clinical trials to establish its safety and efficacy in these and other chronic inflammatory conditions. Furthermore, the development of synthetic analogs based on anatabine's structure could lead to new drugs with enhanced potency, selectivity, and pharmacokinetic properties, further unlocking the therapeutic potential of this fascinating natural compound.

References

The In Vivo Profile of (-)-Anatabine: A Comprehensive Technical Review of Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory properties.[1][2] This technical guide provides an in-depth review of the in vivo effects of this compound as demonstrated in various preclinical animal models. The subsequent sections will detail the experimental protocols, present quantitative data from key studies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Anti-Inflammatory and Immunomodulatory Effects

This compound has been extensively studied in animal models of acute and chronic inflammation, demonstrating consistent dose-dependent anti-inflammatory activity.[3] These effects are largely attributed to its ability to modulate key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[2][4]

Acute Inflammation Models

Lipopolysaccharide (LPS)-Induced Inflammation in Mice:

This model is a classical approach to induce a systemic inflammatory response. Intraperitoneal (i.p.) administration of anatabine has been shown to significantly reduce the production of pro-inflammatory cytokines.[2][3]

Experimental Protocol: Wild-type mice are challenged with an i.p. injection of LPS. This compound is administered, typically via i.p. injection, prior to or shortly after the LPS challenge. Plasma and tissue samples are collected to measure cytokine levels.[2]

Carrageenan-Induced Paw Edema in Rats:

This model is used to assess the efficacy of anti-inflammatory compounds on localized acute inflammation.

Experimental Protocol: Wistar rats receive a sub-plantar injection of carrageenan into the hind paw to induce edema. This compound is administered, often intraperitoneally, before the carrageenan injection. The volume of the paw is measured at various time points to quantify the extent of swelling and, consequently, the anti-inflammatory effect.[3][5]

Chronic Inflammation and Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE) in Mice (A Model for Multiple Sclerosis):

EAE is the most commonly used animal model for human multiple sclerosis. Studies have shown that anatabine can ameliorate the clinical course of EAE.[3][5]

Experimental Protocol: EAE is induced in mice, often C57BL/6, by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant, followed by pertussis toxin injections. Anatabine treatment, for instance through inhalation exposure, is initiated before or at the onset of clinical signs.[3] Neurological deficits and body weight are monitored daily.[3][5]

Experimental Autoimmune Thyroiditis (EAT) in Mice (A Model for Hashimoto's Thyroiditis):

This model replicates the key features of autoimmune thyroiditis. Anatabine has been shown to reduce the incidence and severity of thyroiditis in this model.[6][7][8]

Experimental Protocol: EAT is induced in susceptible mouse strains, such as CBA/J, by immunization with thyroglobulin (Tg).[6][7] Anatabine is administered in the drinking water.[7][8] The severity of thyroiditis is assessed through histopathological analysis of the thyroid gland, and serum levels of thyroglobulin antibodies (TgAb) and thyroid hormones are measured.[6][7]

Quantitative Data Summary

Animal ModelSpeciesThis compound Dosage & RouteKey FindingsReference
LPS-Induced Inflammation Mice5 mg/kg, i.p.Reduced plasma TNF-α by 34.0% and IL-6 by 47.2%.[3][3]
Carrageenan-Induced Paw Edema Rats1, 2, and 5 mg/kg, i.p.Dose-dependent inhibition of paw swelling, with significant effects observed 1-3 hours post-carrageenan.[3][5][3][5]
Experimental Autoimmune Encephalomyelitis (EAE) Mice~10 and ~20 mg/kg/day, inhalationReduced neurological deficits and body weight loss.[3][5][3][5]
Experimental Autoimmune Thyroiditis (EAT) Mice (CBA/J)Supplemented drinking waterReduced incidence of thyroiditis (62% in treated vs. 96% in controls) and median severity score (0.5 vs. 2.0).[6][7][8][6][7][8]
Alzheimer's Disease (Tg APPsw) MiceChronic oral treatmentReduction in brain TNF-α and IL-6 levels.[2][2]
Alzheimer's Disease (Tg PS1/APPswe) Mice10 and 20 mg/kg/day in drinking waterSignificant reduction in β-amyloid plaque burden in the hippocampus and cortex.[4][4]

Neuroprotective Effects in Neurodegenerative Disease Models

Beyond its anti-inflammatory properties, this compound has demonstrated neuroprotective potential in animal models of Alzheimer's disease.

Transgenic Mouse Models of Alzheimer's Disease:

Studies utilizing transgenic mouse models that overexpress human amyloid precursor protein (APP), such as the Tg APPsw and Tg PS1/APPswe mice, have shown that chronic oral treatment with anatabine can mitigate some of the key pathological features of the disease.[2][4]

Experimental Protocol: Transgenic mice and their wild-type littermates receive this compound in their drinking water over a prolonged period.[4] Brain tissue is then analyzed for levels of pro-inflammatory cytokines, amyloid-beta (Aβ) plaques, and activation of inflammatory signaling pathways.[2][4] Behavioral tests, such as the elevated plus maze and social interaction tests, are also employed to assess cognitive and behavioral deficits.[4][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with several key intracellular signaling pathways.

NF-κB and STAT3 Signaling:

A primary mechanism of anatabine's anti-inflammatory action is the inhibition of NF-κB and STAT3 signaling pathways.[2] In various inflammatory contexts, anatabine has been shown to prevent the phosphorylation of both NF-κB and STAT3, which are critical transcription factors for the expression of pro-inflammatory genes.[2]

G cluster_0 Pro-inflammatory Stimuli (LPS, TNF-α) cluster_1 This compound cluster_2 Signaling Cascade cluster_3 Nuclear Events & Gene Expression LPS_TNF LPS / TNF-α IKK IKK LPS_TNF->IKK JAK JAK LPS_TNF->JAK Anatabine This compound Anatabine->IKK Inhibits Anatabine->JAK Inhibits p_NFkB p-NF-κB IKK->p_NFkB NFkB_p65_p50 NF-κB (p65/p50) IkB IκB p_STAT3 p-STAT3 JAK->p_STAT3 STAT3 STAT3 Nucleus Nucleus p_STAT3->Nucleus p_NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene_Expression

Caption: Inhibition of NF-κB and STAT3 Signaling by this compound.

NRF2 Signaling Pathway:

Recent evidence suggests that anatabine may also exert its effects through the activation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) signaling pathway.[10] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Anatabine treatment has been shown to result in NRF2 translocation to the nucleus and the activation of MAPK signaling.

G cluster_0 This compound cluster_1 Cytoplasmic Events cluster_2 Nuclear Translocation & Gene Expression Anatabine This compound MAPK MAPK Signaling Anatabine->MAPK Activates Keap1 Keap1 NRF2 NRF2 Keap1->NRF2 Sequesters NRF2->Keap1 Dissociates from Nucleus Nucleus NRF2->Nucleus Translocates to MAPK->NRF2 Phosphorylates ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Expression Expression of Antioxidant & Cytoprotective Genes ARE->Gene_Expression

Caption: Activation of the NRF2 Antioxidant Pathway by this compound.

Experimental Workflow for a Typical In Vivo Study

The following diagram illustrates a generalized workflow for assessing the in vivo effects of this compound in an animal model of disease.

cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: In-Life Monitoring & Sample Collection cluster_2 Phase 3: Ex Vivo Analysis & Data Interpretation A Animal Model Selection (e.g., Mice, Rats) B Disease Induction (e.g., LPS, MOG, Tg) A->B C This compound Administration (Route, Dose, Frequency) B->C D Clinical Scoring & Behavioral Assessments C->D E Biological Sample Collection (Blood, Tissues) D->E F Biochemical Assays (ELISA, Western Blot) E->F G Histopathology E->G H Data Analysis & Interpretation F->H G->H

Caption: Generalized Experimental Workflow for In Vivo Studies of this compound.

Conclusion

The body of evidence from preclinical animal models strongly supports the anti-inflammatory and, to some extent, neuroprotective properties of this compound. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, STAT3, and NRF2, makes it a compelling candidate for further investigation in the context of inflammatory and neurodegenerative diseases. This technical guide, by consolidating experimental protocols, quantitative data, and mechanistic insights, aims to serve as a valuable resource for the scientific community to inform future research and development efforts centered on this promising natural alkaloid.

References

Unveiling the Anti-inflammatory Potential of (-)-Anatabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanisms of action, supported by a comprehensive summary of quantitative data from preclinical studies. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate the replication and further exploration of its therapeutic potential. The guide also includes visualizations of the core signaling pathways modulated by this compound, offering a clear perspective on its multifaceted anti-inflammatory effects.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a compound structurally similar to nicotine but with a distinct pharmacological profile, has demonstrated significant anti-inflammatory activity in various preclinical models.[1] Its ability to modulate key inflammatory signaling pathways, such as NF-κB, STAT3, and NRF2, positions it as a compelling candidate for further investigation and development.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on the anti-inflammatory properties of this compound.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the activity of critical transcription factors involved in the inflammatory response.

Inhibition of NF-κB and STAT3 Signaling Pathways

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors that orchestrate the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In various in vitro and in vivo models, this compound has been shown to inhibit the phosphorylation and subsequent activation of both NF-κB (specifically the p65 subunit) and STAT3.[3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

Activation of the NRF2 Antioxidant Response Pathway

Recent systems biology approaches have identified this compound as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2] NRF2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes. By activating NRF2, this compound can mitigate oxidative stress, which is a key contributor to inflammation. The activation of NRF2 by this compound is a unique characteristic not shared by other tobacco alkaloids like nicotine. There is also evidence of crosstalk between the NRF2 and NF-κB pathways, where NRF2 activation can lead to the suppression of NF-κB signaling, further contributing to the anti-inflammatory effects of this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize the key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusAnatabine ConcentrationMeasured ParameterResultReference
Human Microglia, SH-SY5Y, HEK293, Human Blood Mononuclear CellsLipopolysaccharide (LPS) or TNF-αNot specifiedPhosphorylation of STAT3 and NF-κBInhibition of phosphorylation[3]
NRF2 Reporter Cells-250 µMNRF2 ActivationStatistically significant activation (p < 0.05)
7W CHO cells-~640 µg/ml (IC50)Aβ1-40 and Aβ1-42 productionInhibition[5]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelInflammatory ChallengeAnatabine DosageMeasured Parameter(s)Result(s)Reference
C57BL/6 MiceLPS5 mg/kg (i.p.)Plasma TNF-α and IL-6 levels34.0% and 47.2% reduction, respectively[1]
C57BL/6 MiceLPS1, 2, and 5 mg/kg (i.p.)Pro-inflammatory cytokinesDose-dependent inhibition[1]
RatsCarrageenan-induced paw edema1, 2, and 5 mg/kg (i.p.)Paw edemaDose-dependent reduction[1]
C57BL/6 MiceDextran Sulfate Sodium (DSS)-induced colitis20 mg/kg/day (oral)Colonic IL-6, KC, TNF-α, IL-1α, G-CSF, and IL-10 levelsSignificant reduction in pro-inflammatory cytokines and increase in IL-10[4]
Tg APPsw Mice (Alzheimer's model)Chronic neuroinflammationNot specified (oral)Brain TNF-α and IL-6 levels, STAT3 phosphorylationReduction in cytokine levels and inhibition of STAT3 phosphorylation[3]
Experimental Autoimmune Encephalomyelitis (EAE) MiceMOG35-55 peptide~10 and ~20 mg/kg/day (inhalation)Neurological deficits and bodyweight lossReduction in neurological deficits and bodyweight loss[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G General Experimental Workflow for In Vitro Anti-inflammatory Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Endpoint Analysis A Seed cells (e.g., microglia, macrophages) B Pre-treat with this compound (various concentrations) A->B C Vehicle Control A->C D Stimulate with LPS or TNF-α B->D C->D E Measure cytokine levels (ELISA) D->E F Assess protein phosphorylation (Western Blot) D->F G Analyze gene expression (RT-qPCR) D->G G This compound's Modulation of NF-κB and STAT3 Signaling LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK STAT3 STAT3 Receptor->STAT3 activates JAK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Genes induces Anatabine This compound Anatabine->IKK inhibits Anatabine->pSTAT3 inhibits G This compound's Activation of NRF2 Signaling Anatabine This compound Keap1 Keap1 Anatabine->Keap1 induces conformational change NRF2 NRF2 Keap1->NRF2 sequesters Keap1->NRF2 releases NRF2_active Active NRF2 NRF2->NRF2_active Ub Ubiquitination & Degradation NRF2->Ub Nucleus Nucleus NRF2_active->Nucleus ARE ARE Nucleus->ARE Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes activates

References

(-)-Anatabine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anatabine, a minor alkaloid found in tobacco and other Solanaceous plants, has garnered significant scientific interest for its potential therapeutic effects, particularly its anti-inflammatory properties.[1][2] Structurally similar to nicotine, this compound interacts with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various physiological processes. This technical guide provides an in-depth overview of the interaction between this compound and nAChRs, focusing on its binding affinity, functional activity, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Quantitative Data: Binding Affinity and Functional Potency

This compound exhibits a distinct pharmacological profile at various nAChR subtypes. The following tables summarize the quantitative data from in vitro studies, providing a comparative look at its binding affinity and functional potency.

Table 1: Competitive Binding Affinities of this compound at Human nAChR Subtypes

nAChR SubtypeRadioligandParameterValue (µM)
α4β2[3H]-EpibatidineIC500.7 ± 0.1[3]

IC50 (Half-maximal inhibitory concentration) values were determined through competitive radioligand binding assays.

Table 2: Functional Agonist Potency of this compound at Human nAChR Subtypes

nAChR SubtypeAssay TypeParameterValue (µM)
α4β2Two-Electrode Voltage ClampEC506.1 ± 1.4
α7Two-Electrode Voltage ClampEC50158.5 ± 11.4
α3β4Two-Electrode Voltage ClampEC5070.6 ± 8.2
α6/3β2β3Not SpecifiedEC503.6 ± 0.3

EC50 (Half-maximal effective concentration) values were determined using functional assays.

Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on established pharmacological techniques. The primary methods are radioligand binding assays to determine affinity and electrophysiological assays to measure functional activity.

Radioligand Competition Binding Assay

This method is employed to determine the binding affinity (expressed as IC50 or Ki) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of this compound for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • Radioligand with high affinity for the target receptor (e.g., [3H]-epibatidine).

  • This compound stock solution.

  • Unlabeled competitor with known high affinity for the receptor to determine non-specific binding (e.g., nicotine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of an unlabeled competitor.

    • Competition: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with nAChRs) Incubate Incubate to Equilibrium Membranes->Incubate Radio Radioligand ([3H]-epibatidine) Radio->Incubate Anatabine This compound (Varying Conc.) Anatabine->Incubate Filter Separate Bound/ Free Ligand (Filtration) Incubate->Filter Equilibrium Reached Count Quantify Radioactivity (Scintillation) Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Inject Inject cRNA Oocyte->Inject cRNA nAChR cRNA cRNA->Inject Incubate Incubate for Receptor Expression Inject->Incubate Impale Impale with Microelectrodes Incubate->Impale Clamp Voltage Clamp (-70 mV) Impale->Clamp Apply Apply this compound (Varying Conc.) Clamp->Apply Record Record Ionic Current Apply->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate EC50 & Imax Plot->Calculate Anatabine This compound nAChR nAChR Anatabine->nAChR STAT3 STAT3 Phosphorylation nAChR->STAT3 NFkB NF-κB Activation nAChR->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) STAT3->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Anatabine This compound MAPK MAPK Signaling Activation Anatabine->MAPK NRF2 NRF2 Activation MAPK->NRF2 ARE Antioxidant Response Element (ARE) Genes NRF2->ARE NFkB NF-κB Signaling NRF2->NFkB Antioxidant Antioxidant Response ARE->Antioxidant Inflammation Inflammation NFkB->Inflammation

References

(-)-Anatabine as an NRF2 Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2] Recent research has elucidated a key mechanism underlying these effects: the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][3] NRF2 is a master transcriptional regulator of the cellular antioxidant and cytoprotective response, making it a compelling therapeutic target for a range of diseases characterized by oxidative stress and inflammation.[3][4] This technical guide provides an in-depth overview of this compound as an NRF2 activator, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action: NRF2 Activation

This compound has been shown to induce the nuclear translocation of NRF2, which subsequently binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.[1] This activation of the NRF2 pathway is a unique characteristic of this compound among other tobacco alkaloids such as anabasine, cotinine, nornicotine, and nicotine, which do not exhibit the same effect.[1] The activation of NRF2 by this compound is concentration-dependent, with a statistically significant effect observed at 250 μM in a luciferase reporter assay.[1]

Furthermore, phosphoproteomic studies have revealed that this compound treatment leads to the activation of the MAPK signaling pathway, which is known to be involved in NRF2 activation by other compounds.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the NRF2-activating potential of this compound.

Table 1: NRF2/ARE Luciferase Reporter Assay Results

CompoundConcentration (μM)NRF2 Activation (Fold Change vs. Vehicle)Cell Viability (%)
This compound 250~2.5>80
500~3.0>80
Anabasine Up to 500No significant activation>80
Cotinine Up to 500No significant activation>80
Nornicotine Up to 500No significant activation>80
Nicotine Up to 500No significant activation>80
Sulforaphane 10Positive Control>80
Dimethyl fumarate 50Positive Control>80

*Data is estimated from graphical representations in the source literature.[1][5]

Table 2: Phosphoproteomic Analysis of this compound Treatment

Signaling PathwayKey Proteins (Phosphorylation Status)Result
MAPK Signaling p38 MAPK, ERK1, JNKIncreased phosphorylation
p53 Signaling p53Increased phosphorylation

Qualitative data based on phosphoproteomic analysis described in "Systems biology reveals anatabine to be an NRF2 activator".[1][3] Specific quantitative fold-changes for individual phosphoproteins were not provided in the primary publication.

Experimental Protocols

NRF2/ARE Luciferase Reporter Assay

This assay is designed to quantify the activation of the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • HEK-293 cells stably transfected with an NRF2/ARE-luciferase reporter construct.[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well white, clear-bottom tissue culture plates.

  • This compound and other test compounds.

  • Positive controls (e.g., sulforaphane, dimethyl fumarate).[1]

  • Vehicle control (e.g., DMSO).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding: Seed the HEK-293 NRF2/ARE reporter cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include wells for positive and vehicle controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1][5]

  • Cell Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Cell Viability Assessment: In a parallel plate, assess cell viability to ensure that the observed luciferase activity is not due to cytotoxic effects of the compounds.

  • Data Analysis: Normalize the luciferase readings to the cell viability data. Calculate the fold change in NRF2 activation for each treatment group relative to the vehicle control.[3]

Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes

This method is used to measure the mRNA expression levels of NRF2 target genes (e.g., HMOX1, NQO1, GCLC) to confirm NRF2 activation.

Materials:

  • Cells or tissues treated with this compound or control.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Gene-specific primers for NRF2 target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from the treated and control samples using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for NRF2 and Phospho-Proteins

Western blotting is used to detect the levels of total NRF2 protein and the phosphorylation status of key signaling proteins.

Materials:

  • Cells or tissues treated with this compound or control.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against NRF2, phospho-p38 MAPK, total p38 MAPK, etc.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the cells or tissues in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

NRF2_Activation_by_Anatabine cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound MAPK_Pathway MAPK Signaling (p38, ERK, JNK) Anatabine->MAPK_Pathway activates NRF2_cyt NRF2 MAPK_Pathway->NRF2_cyt promotes release from KEAP1 KEAP1 KEAP1 KEAP1->NRF2_cyt binds & sequesters Ub Ubiquitin KEAP1->Ub Proteasome Proteasome NRF2_cyt->Proteasome degradation NRF2_nuc NRF2 NRF2_cyt->NRF2_nuc translocates to Ub->NRF2_cyt ARE ARE NRF2_nuc->ARE binds to Target_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HMOX1, NQO1) ARE->Target_Genes activates transcription

Proposed signaling pathway for this compound-induced NRF2 activation.

Luciferase_Assay_Workflow start Start: HEK-293 NRF2/ARE Reporter Cells seeding Cell Seeding (96-well plate) start->seeding treatment This compound Treatment (24 hours) seeding->treatment lysis Cell Lysis treatment->lysis measurement Luciferase Activity Measurement lysis->measurement analysis Data Analysis: Fold Change vs. Vehicle measurement->analysis end End: NRF2 Activation Profile analysis->end

Experimental workflow for the NRF2/ARE luciferase reporter assay.

Conclusion

The identification of this compound as a potent activator of the NRF2 signaling pathway provides a significant advancement in understanding its molecular mechanisms of action.[1][3] This activity, in conjunction with its known anti-inflammatory effects through other pathways like NF-κB and STAT3, positions this compound as a promising candidate for further investigation in the context of diseases driven by oxidative stress and inflammation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other NRF2 activators. Further research is warranted to fully elucidate the quantitative aspects of this compound's effects on the phosphoproteome and to evaluate its efficacy in preclinical models of NRF2-related diseases.

References

Methodological & Application

Enantioselective Synthesis of (-)-Anatabine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of (-)-anatabine, a minor tobacco alkaloid of significant interest for its potential therapeutic properties as a nicotinic receptor agonist. The stereochemistry of anatabine is critical for its biological activity, making enantioselective synthesis the preferred method for obtaining enantiomerically pure forms for research and drug development. The protocol described herein utilizes a chiral auxiliary to achieve high enantiopurity.

Quantitative Data Summary

The enantioselective synthesis of this compound via the chiral ketimine approach consistently yields the product with good overall yield and excellent enantiomeric excess. Specific quantitative results can vary based on reaction scale and purification methods.

ParameterValueReference
Overall Chemical Yield Good[1][2][3]
Enantiomeric Excess (e.e.) Excellent[1][2][3]
Purity (after MTBE extraction and distillation) >99%[4][5]
Yield (using KtOBu as base) 25%[4][6]
Purity (using KtOBu as base) 97%[4][6]

Experimental Protocols

The following protocols detail the key steps for the enantioselective synthesis of (S)-(-)-anatabine.

Protocol 1: Formation of Chiral Ketimine

This procedure describes the formation of the chiral Schiff base from (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine.[1][2][3]

Materials:

  • (1S,2S,5S)-(-)-2-hydroxy-3-pinanone

  • 3-(aminomethyl)pyridine

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add an equimolar amount of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine in toluene.

  • Reflux the mixture, allowing for the azeotropic removal of water.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, remove the toluene under reduced pressure to yield the crude chiral ketimine. This crude product is often used in the subsequent step without further purification.

Protocol 2: Enantioselective Alkylation and Cyclization

This protocol outlines the crucial alkylation step to set the stereocenter, followed by deprotection and cyclization to form this compound.[4][7]

Materials:

  • Crude chiral ketimine from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Potassium tert-butoxide (KtOBu)

  • cis-1,4-dichloro-2-butene

  • Aqueous HCl

  • Aqueous NaOH

  • Methylene chloride or Methyl t-butyl ether (MTBE) for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude chiral ketimine in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base such as LDA or KtOBu in THF to the reaction mixture and stir for 30 minutes to ensure complete formation of the aza-enolate.[4][7]

  • Add cis-1,4-dichloro-2-butene to the solution and allow the reaction to proceed at -78 °C for several hours.[7]

  • Quench the reaction by the addition of water.

  • Warm the mixture to room temperature and extract the product with an organic solvent like methylene chloride or MTBE.[4][7]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Treat the resulting crude product with aqueous HCl and stir at room temperature to induce acidic hydrolysis and remove the chiral auxiliary.[7]

  • After hydrolysis is complete, basify the aqueous solution with NaOH to a pH > 10.

  • Heat the basic aqueous layer to induce intramolecular N-alkylation (cyclization) to form (S)-(-)-anatabine.[7]

  • Extract the final product with methylene chloride or MTBE.

  • Purify the crude (S)-(-)-anatabine by silica gel column chromatography or distillation to obtain the pure enantiomer.[4][7]

Visualizations

Synthetic Workflow

Enantioselective_Synthesis_Anatabine Start Starting Materials: (1S,2S,5S)-(-)-2-hydroxy-3-pinanone + 3-(aminomethyl)pyridine Ketimine Chiral Ketimine Formation Start->Ketimine Toluene, Reflux (Dean-Stark) Alkylation Enantioselective C-Alkylation Ketimine->Alkylation 1. LDA or KtOBu, THF, -78°C 2. cis-1,4-dichloro-2-butene Hydrolysis N-Deprotection (Acidic Hydrolysis) Alkylation->Hydrolysis Aqueous HCl Cyclization Intramolecular Cyclization Hydrolysis->Cyclization Aqueous NaOH, Heat End This compound Cyclization->End Purification

Caption: Synthetic workflow for the enantioselective synthesis of this compound.

Logical Relationships in Synthesis

Logical_Relationships ChiralAuxiliary Chiral Auxiliary (2-hydroxy-3-pinanone) Stereocontrol Stereocontrol ChiralAuxiliary->Stereocontrol Directs Enantioselectivity High Enantiomeric Excess (e.e.) Stereocontrol->Enantioselectivity Leads to FinalProduct This compound Enantioselectivity->FinalProduct Base Strong Base (LDA/KtOBu) AzaEnolate Aza-enolate Formation Base->AzaEnolate Enables Alkylation C-C Bond Formation AzaEnolate->Alkylation Undergoes Alkylation->FinalProduct

Caption: Key logical relationships in the enantioselective synthesis of this compound.

References

Application Note: Quantification of (-)-Anatabine in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of (-)-anatabine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or tobacco exposure studies. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method has been adapted from a validated procedure for the closely related isomer, anabasine, and provides the necessary performance characteristics for reliable bioanalytical measurements.

Introduction

This compound is a minor alkaloid found in tobacco and is being investigated for various pharmacological activities. Accurate quantification of this compound in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated HPLC-MS/MS method, offering high sensitivity, specificity, and throughput for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Anatabine-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (AR grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation and Analytical Conditions

A validated LC-MS/MS method for the simultaneous quantification of tobacco alkaloids in urine provides the basis for the analytical conditions.[1] The mass spectrometry parameters are optimized for this compound.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemAgilent 1200 series or equivalent
ColumnPhenomenex Luna C18, 5 µm, 50 x 4.6 mm ID[2]
Mobile Phase A6.5 mM Ammonium acetate in water, pH 10.5[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40 °C
Run TimeApproximately 6 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAB Sciex API 4000 or equivalent
Ionization ModePositive Electrospray Ionization (ESI+)[2]
MRM Transition (Anatabine)To be determined empirically, but based on literature for similar compounds, a potential transition is m/z 161.1 -> 130.1
MRM Transition (IS)To be determined based on the selected internal standard (e.g., Anatabine-d4)
Collision GasNitrogen
Source Temperature500 °C
Sample Preparation

The sample preparation protocol is a protein precipitation method, which is efficient and provides clean extracts.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Anatabine-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

Method Validation

The validation parameters presented below are based on a validated method for anabasine, a structural isomer of anatabine, and are expected to be representative for this compound under the same analytical conditions.[2]

Table 3: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)
LLOQ≤ 15%
Low QC≤ 15%
Mid QC≤ 15%
High QC≤ 15%
Inter-day Precision (%CV)
LLOQ≤ 15%
Low QC≤ 15%
Mid QC≤ 15%
High QC≤ 15%
Intra-day Accuracy (% Bias)
LLOQWithin ±20%
Low QCWithin ±15%
Mid QCWithin ±15%
High QCWithin ±15%
Inter-day Accuracy (% Bias)
LLOQWithin ±20%
Low QCWithin ±15%
Mid QCWithin ±15%
High QCWithin ±15%
Recovery> 90%

Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Anatabine-d4) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike known concentrations of the this compound working solutions into blank human plasma to obtain final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (500 ng/mL), and High QC (800 ng/mL).

Experimental Workflow

experimental_workflow cluster_preparation Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample spike_is Spike with Internal Standard plasma_sample->spike_is protein_precipitation Protein Precipitation with Acetonitrile spike_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation on C18 Column hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (ESI+) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_quantification Quantification of this compound Concentration calibration_curve->concentration_quantification

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent performance characteristics, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Anatabine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in tobacco and other Solanaceae plants, has garnered increasing interest for its potential pharmacological activities. Accurate and sensitive quantification of anatabine and its metabolites in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects. This document provides detailed application notes and protocols for the analysis of anatabine and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Metabolic Pathways of Anatabine

The metabolism of anatabine in humans is not yet fully elucidated. However, evidence suggests that it undergoes both Phase I and Phase II metabolic transformations. The primary known metabolic pathway is glucuronidation, a Phase II conjugation reaction that increases the water solubility of the compound to facilitate its excretion.[1][2][3] Phase I reactions, such as oxidation of the tetrahydropyridine ring to form pyridine derivatives, are also plausible based on the chemical structure of anatabine.

Below is a diagram illustrating the known and proposed metabolic pathways of anatabine.

Anatabine Metabolism Anatabine Anatabine PhaseI Phase I Metabolism (Oxidation) Anatabine->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation) Anatabine->PhaseII UGTs Oxidized_Metabolites Oxidized Metabolites (e.g., Pyridine Derivatives) PhaseI->Oxidized_Metabolites Oxidized_Metabolites->PhaseII UGTs Anatabine_Glucuronide Anatabine Glucuronide PhaseII->Anatabine_Glucuronide

Figure 1: Known and proposed metabolic pathways of anatabine.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of anatabine and its primary metabolite, anatabine glucuronide, compiled from various studies.

Table 1: LC-MS/MS Method Parameters for Anatabine Analysis

ParameterValueReference
Liquid Chromatography
LC ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4]
Mobile Phase A0.1% Formic acid in Water[4]
Mobile Phase B0.1% Formic acid in Acetonitrile[4]
Flow Rate0.4 mL/min[4]
Injection Volume10 µL[4]
Column Temperature40 °C[4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[4]
MS SystemTriple Quadrupole[4]
MRM Transition (Anatabine)Varies by instrument, typically m/z 161 → 133
MRM Transition (Anatabine-d4, IS)Varies by instrument, typically m/z 165 → 137

Table 2: Method Validation Parameters for Anatabine in Urine

ParameterValueReference
Linearity Range0.5 - 500 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Mean Recovery76–99%[1][4]
Accuracy (Bias)0–10%[1][4]
Reproducibility (CV)2–9%[1][4]

Experimental Protocols

Detailed methodologies for the analysis of anatabine and its metabolites in biological matrices are provided below.

Protocol 1: Sample Preparation from Urine using Protein Precipitation

This protocol is a rapid and simple method for the extraction of anatabine from urine samples.

Materials:

  • Urine sample

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., anatabine-d4 in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., initial mobile phase)

Procedure:

  • Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of Total Anatabine (Free and Glucuronidated) in Urine

This protocol includes an enzymatic hydrolysis step to cleave the glucuronide moiety from anatabine metabolites, allowing for the measurement of total anatabine concentration.

Materials:

  • Urine sample

  • β-glucuronidase from E. coli

  • Ammonium acetate buffer (pH 6.8)

  • Internal Standard (IS) solution (e.g., anatabine-d4)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., initial mobile phase)

Procedure:

  • Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 50 µL of β-glucuronidase solution in ammonium acetate buffer.

  • Vortex briefly and incubate at 37°C for 2 hours (or overnight).

  • After incubation, proceed with the protein precipitation as described in Protocol 1, starting from step 3.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for anatabine analysis and the logical relationship in method development.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine) Spike Spike Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (for Total Anatabine) Spike->Hydrolysis Optional Precipitation Protein Precipitation Spike->Precipitation Hydrolysis->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Figure 2: General experimental workflow for LC-MS/MS analysis of anatabine.

Method_Development_Logic Start Define Analytical Requirements (Sensitivity, Matrix) SamplePrep Select Sample Preparation (PPT, SPE, LLE) Start->SamplePrep LCOptimization Optimize LC Conditions (Column, Mobile Phase, Gradient) SamplePrep->LCOptimization MSOptimization Optimize MS Parameters (Ionization, MRM transitions) LCOptimization->MSOptimization Validation Method Validation (Linearity, Accuracy, Precision) MSOptimization->Validation Analysis Routine Sample Analysis Validation->Analysis

References

Application Notes and Protocols: (-)-Anatabine as a Biomarker for Tobacco Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Anatabine, a minor alkaloid found in tobacco, serves as a specific biomarker for tobacco use. Unlike nicotine and its major metabolite, cotinine, anatabine is not present in nicotine replacement therapies (NRTs) such as nicotine gum or patches.[1][2][3][4][5] This specificity makes anatabine an invaluable tool for monitoring tobacco abstinence in clinical trials and smoking cessation programs, accurately distinguishing between individuals using NRT and those who continue to use tobacco products.[1][2][3][4][5] Anatabine can be reliably detected in various biological matrices, with urine being the most common for analysis. Its urinary half-life is approximately 10 hours, allowing for the detection of tobacco use within a few days of cessation.[1]

Recent research has also shed light on the anti-inflammatory properties of anatabine, indicating its potential interaction with key signaling pathways such as NF-κB, STAT3, and MAPK.[6][7] These findings open avenues for investigating the broader physiological effects of tobacco use beyond nicotine addiction.

These application notes provide a comprehensive overview of this compound as a biomarker, including quantitative data, detailed analytical protocols, and visual representations of experimental workflows and associated signaling pathways.

Data Presentation: Quantitative Analysis of Urinary Anatabine

The following table summarizes urinary anatabine concentrations across different populations, providing a clear quantitative basis for its use as a biomarker. Values are presented to facilitate comparison between tobacco users, non-smokers, and individuals on NRT.

Population GroupSample Size (n)Mean/Geometric Mean (ng/mL)Concentration Range (ng/mL)Key Findings & Citations
Cigarette Smokers
Daily Smokers7219.24 (GM)Not SpecifiedGeometric mean well above the 2 ng/mL cut-off.[8][9]
Non-Daily SmokersNot Specified1.62 (GM)Not SpecifiedGeometric mean is below the 2 ng/mL cut-off.[8]
Smokers (<10 CPD)Not Specified--Lower anatabine levels than heavier smokers.[8]
Smokers (≥20 CPD)Not Specified--4.8 times higher anatabine geometric mean compared to those smoking <10 CPD.[8]
General Smokers9922 (Mean)Not SpecifiedMean concentration is significantly higher than non-smokers.[1]
General Smokers8274.02 (Median)Not SpecifiedAnatabine was detected in 97.7% of smokers' urine samples.[10][11]
Smokeless Tobacco Users 20541-45 (Mean)Not SpecifiedHigher mean concentrations compared to cigarette smokers.[1]
Non-Smokers 35< 1 (LOQ)Not SpecifiedConcentrations were below the limit of quantitation (1 ng/mL) in all but 3 subjects.[1]
Long-Term Non-Smokers47Not SpecifiedNot SpecifiedUsed as a control group to establish new, more sensitive cut-off values.[12]
NRT Users (Abstinent) Not Specified< 2Not SpecifiedIn subjects abstaining from smokeless tobacco but using nicotine gum, anatabine levels were below the 2 ng/mL cut-point.[1][2][4][5]
Users of Very Low Nicotine Content (VLNC) Cigarettes 230.0031 nmol/mL (GM)Not SpecifiedA 93% reduction in urinary anatabine was observed after 4 days of exclusive use.[13]

CPD: Cigarettes Per Day; GM: Geometric Mean; LOQ: Limit of Quantitation.

Experimental Protocols

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a high-throughput method for the quantitative analysis of anatabine in urine, adapted from methodologies described in the literature.[10][14]

1. Materials and Reagents

  • This compound standard

  • Anatabine-d4 (internal standard, ISTD)

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium formate

  • Formic acid or ammonium hydroxide (for pH adjustment)

  • Pooled non-smoker urine for calibration standards and quality controls

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or 96-well plates

  • β-glucuronidase (for analysis of total anatabine, if desired)

2. Preparation of Standards and Internal Standard

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of anatabine and anatabine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the anatabine stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of anatabine-d4 at a fixed concentration (e.g., 20 ng/mL) in 0.01 N HCl or another appropriate solvent.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw urine samples and centrifuge to pellet any precipitates.

  • To 0.5 mL of urine, add 100 µL of the internal standard spiking solution.

  • For Total Anatabine (Optional): Add β-glucuronidase solution and incubate overnight at 37°C to deconjugate glucuronidated metabolites.[14]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., X-Bridge BEH C18, 2.5 µm, 3 mm x 150 mm).

    • Mobile Phase A: 20 mM ammonium formate in 10% methanol, pH adjusted as needed.

    • Mobile Phase B: Methanol.

    • Gradient: Develop a suitable gradient to separate anatabine from other urine matrix components and isomers.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Anatabine: Monitor the specific precursor to product ion transition (e.g., m/z 161 → 144).[10]

      • Anatabine-d4 (ISTD): Monitor the corresponding transition for the deuterated internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of anatabine to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control (QC): Include at least three levels of QC samples (low, medium, and high concentrations) in each analytical run to ensure the accuracy and precision of the method.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample (0.5 mL) istd Add Internal Standard (Anatabine-d4) urine->istd spe Solid Phase Extraction (SPE) istd->spe elute Elute & Reconstitute spe->elute lc LC Separation (C18 Column) elute->lc ms MS/MS Detection (ESI+, MRM) lc->ms cal Calibration Curve ms->cal quant Quantification cal->quant qc QC Validation quant->qc

Caption: Workflow for urinary anatabine quantification by LC-MS/MS.

Potential Signaling Pathways

Anatabine has demonstrated anti-inflammatory effects, potentially through the modulation of key cellular signaling pathways.

G cluster_pathway Inflammatory Signaling anatabine Anatabine receptor Receptor (e.g., α7 nAChR) anatabine->receptor Binding? stat3 STAT3 anatabine->stat3 Inhibits Phosphorylation nfkb_ikb NF-κB-IκB (Inactive Complex) anatabine->nfkb_ikb Inhibits IκB Degradation receptor->stat3 Phosphorylation receptor->nfkb_ikb nucleus Nucleus stat3->nucleus nfkb NF-κB nfkb->nucleus ikb IκB nfkb_ikb->nfkb nfkb_ikb->ikb Degradation cytokines Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) nucleus->cytokines

Caption: Anatabine's potential inhibition of NF-κB and STAT3 pathways.

G cluster_mapk MAPK Signaling Cascade anatabine Anatabine mapk p38 MAPK anatabine->mapk Activates stimulus Cellular Stress/ Inflammatory Stimuli mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk mapkk->mapk response Inflammatory Response mapk->response

Caption: Reported activation of p38 MAPK signaling by anatabine.

References

Application Notes and Protocols for Studying STAT3 Phosphorylation Inhibition with (-)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including inflammation, cell proliferation, and survival. The phosphorylation of STAT3 at tyrosine 705 is a critical activation step, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Dysregulation of the STAT3 signaling pathway is implicated in numerous inflammatory diseases and cancers, making it a significant target for therapeutic intervention.

(-)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties.[1][2] Research indicates that a key mechanism of action for this compound's anti-inflammatory effects is the inhibition of STAT3 phosphorylation.[1][3] Studies have shown that this compound can prevent STAT3 phosphorylation induced by inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) in a variety of cell types, including SH-SY5Y neuroblastoma cells, HEK293 cells, human microglia, and human blood mononuclear cells.[1] This inhibitory effect is concentration-dependent.[2]

In vivo studies have further substantiated these findings, demonstrating that this compound administration reduces the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, which is correlated with the inhibition of STAT3 phosphorylation in tissues.[1] Therefore, this compound serves as a valuable research tool for investigating the role of STAT3 signaling in inflammatory processes and for the preliminary evaluation of potential therapeutic strategies targeting this pathway.

Quantitative Data

While specific IC50 values for the inhibition of STAT3 phosphorylation by this compound are not extensively reported in the public domain, the following table summarizes the observed effects at various concentrations and dosages from published studies.

Model SystemStimulusThis compound Concentration/DoseObserved Effect on STAT3 Phosphorylation and Inflammatory MarkersReference
SH-SY5Y, HEK293, human microglia, and human blood mononuclear cellsLipopolysaccharide (LPS) or TNF-αConcentration-dependentPrevents STAT3 phosphorylation.[1][2][1][2]
Wild-type mice (in vivo)Lipopolysaccharide (LPS)Dose-dependentReduces pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α) and opposes STAT3 phosphorylation in the spleen and kidney.[1][1]
Tg APPsw mice (Alzheimer's disease model; in vivo)Chronic oral treatment10 or 20 mg/kg/dayA significant reduction in STAT3 phosphorylation was observed in the hippocampus and cortex.[4][4]
Mice (in vivo)Lipopolysaccharide (LPS)5 mg/kg (i.p.)Reduced plasma TNFα and IL-6 levels by 34.0% and 47.2%, respectively.[5][5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced STAT3 Phosphorylation in SH-SY5Y Cells

This protocol outlines the steps to assess the inhibitory effect of this compound on LPS-induced STAT3 phosphorylation in the human neuroblastoma cell line SH-SY5Y via Western blotting.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., sterile water or DMSO, depending on the solvent for anatabine).

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30-60 minutes) to induce STAT3 phosphorylation. Include an unstimulated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and total STAT3 using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

    • Compare the normalized values across different treatment groups to determine the inhibitory effect of this compound.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/LPS Receptor Receptor (e.g., IL-6R, TLR4) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds Anatabine This compound Anatabine->JAK Inhibits Gene Target Gene Transcription DNA->Gene

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed SH-SY5Y cells B Culture to 70-80% confluency A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Cell Lysis D->E F Protein Quantification E->F G Western Blot for p-STAT3 & Total STAT3 F->G H Densitometry Analysis G->H

Caption: Experimental workflow for assessing this compound's effect on STAT3 phosphorylation.

References

Experimental design for testing (-)-Anatabine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vivo Efficacy of (-)-Anatabine

Introduction

This compound, a minor alkaloid found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experiments to test the efficacy of this compound. The primary focus is on its potential as a therapeutic agent for neuroinflammatory disorders, such as Alzheimer's disease. The protocols outlined below are based on established rodent models and analytical methods to assess the anti-inflammatory and neuroprotective effects of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4][5] These transcription factors are pivotal in regulating the expression of pro-inflammatory cytokines and enzymes. By inhibiting their phosphorylation and subsequent activation, this compound can effectively suppress the inflammatory cascade.[3] Recent studies also suggest that this compound may activate the NRF2 pathway, a key regulator of cellular antioxidant responses.[5]

Pharmacokinetics

This compound is bioavailable and brain-penetrant following systemic administration in rodents.[6][7][8] Following intraperitoneal (i.p.) injection in rats, it reaches maximum plasma concentration (Cmax) in approximately 9.6 minutes with a half-life of around 83.4 minutes.[7] Notably, the brain exposure to this compound is significantly higher than plasma exposure, indicating its potential to target central nervous system pathologies.[6]

Experimental Design and Protocols

A robust in vivo experimental design is crucial for evaluating the therapeutic potential of this compound. The following sections detail the recommended animal models, experimental groups, and specific protocols for assessing its efficacy.

Animal Models

The choice of animal model is critical and depends on the specific research question. For investigating the anti-inflammatory and neuroprotective effects of this compound in the context of Alzheimer's disease, several transgenic mouse models are suitable.

  • Tg PS1/APPswe Mice: This model overexpresses mutant human presenilin 1 (PS1) and amyloid precursor protein (APP) with the Swedish mutation, leading to age-dependent accumulation of amyloid-β (Aβ) plaques, neuroinflammation, and cognitive deficits.[9][10]

  • 3xTg-AD Mice: These mice harbor three transgenes: APP (Swedish mutation), PSEN1 (M146V), and MAPT (P301L), developing both Aβ plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease.[11]

  • 5XFAD Mice: This model co-expresses five familial Alzheimer's disease mutations in APP and PSEN1, leading to a rapid and aggressive amyloid pathology.[11][12]

For acute inflammation studies, lipopolysaccharide (LPS)-induced or carrageenan-induced inflammation models in wild-type mice or rats are appropriate.[7][8][13]

Experimental Groups

A typical experimental design would include the following groups (n=10-15 animals per group):

  • Vehicle Control: Animals receive the vehicle (e.g., saline or drinking water) without the test compound.

  • This compound Low Dose: Animals receive a low dose of this compound (e.g., 10 mg/kg/day).[9]

  • This compound High Dose: Animals receive a high dose of this compound (e.g., 20 mg/kg/day).[9]

  • Positive Control (optional): Depending on the model, a known anti-inflammatory drug (e.g., Dexamethasone) can be included.[13]

Drug Administration

This compound can be administered through various routes, including oral gavage, intraperitoneal injection, or in drinking water.[7][8][9] Chronic treatment is often required for neurodegenerative disease models, typically lasting for several months.[9]

Key Experimental Protocols

1. Behavioral Testing (for Neurodegenerative Models)

To assess the impact of this compound on cognitive function, a battery of behavioral tests should be performed before and after the treatment period.

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Y-Maze: To assess short-term spatial working memory.[12]

  • Novel Object Recognition: To test recognition memory.[12]

Protocol: Morris Water Maze

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase (5 days):

    • Each mouse is subjected to four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions.

    • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was located) is recorded.

2. Biochemical Analysis

Following the completion of the treatment and behavioral testing, brain and plasma samples are collected for biochemical analysis.

Protocol: Brain Tissue Homogenization

  • Euthanize the animal according to approved protocols.

  • Rapidly dissect the brain and isolate the hippocampus and cortex on ice.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • For homogenization, add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the tissue.

  • Homogenize using a Dounce homogenizer or a sonicator.

  • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and store it at -80°C.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of Aβ peptides and pro-inflammatory cytokines.

  • Aβ40 and Aβ42 Levels:

    • Use commercially available ELISA kits specific for Aβ40 and Aβ42.

    • Follow the manufacturer's instructions for sample dilution and assay procedure.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations based on a standard curve.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): [3]

    • Use commercially available ELISA kits for the specific cytokines.

    • Follow the manufacturer's instructions for sample preparation and the assay.

    • Measure the absorbance and calculate the cytokine concentrations.

Protocol: Western Blotting

Western blotting is used to determine the protein levels of key signaling molecules.

  • Protein Quantification: Determine the protein concentration of the brain homogenates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, BACE1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

3. Histological Analysis

Immunohistochemistry is performed on brain sections to visualize Aβ plaques, microgliosis, and astrogliosis.

Protocol: Immunohistochemistry

  • Tissue Preparation:

    • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution.

    • Section the brains into 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Staining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate the sections with primary antibodies overnight at 4°C (e.g., anti-Aβ (4G8), anti-Iba1 for microglia, anti-GFAP for astrocytes).

    • Wash and incubate with the appropriate fluorescently labeled secondary antibody.

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the plaque load, and the number and morphology of microglia and astrocytes using image analysis software.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze

GroupEscape Latency (s) - Day 5Time in Target Quadrant (s) - Probe Trial
Vehicle ControlMean ± SEMMean ± SEM
This compound Low DoseMean ± SEMMean ± SEM
This compound High DoseMean ± SEMMean ± SEM

Table 2: Effect of this compound on Brain Aβ and Pro-inflammatory Cytokine Levels

GroupAβ40 (pg/mg protein)Aβ42 (pg/mg protein)TNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound Low DoseMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound High DoseMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on Key Signaling Proteins

Groupp-STAT3/STAT3 Ratiop-NF-κB/NF-κB RatioBACE1 Protein Level
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound Low DoseMean ± SEMMean ± SEMMean ± SEM
This compound High DoseMean ± SEMMean ± SEMMean ± SEM

Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Aβ, LPS) cluster_1 Signaling Pathways cluster_2 Nuclear Events cluster_3 Cellular Response Stimulus Aβ / LPS IKK IKK Stimulus->IKK STAT3 STAT3 Stimulus->STAT3 IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation pSTAT3 p-STAT3 STAT3->pSTAT3 P pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n translocation Anatabine This compound Anatabine->IKK inhibits Anatabine->STAT3 inhibits P Gene Pro-inflammatory Gene Expression NFkB_n->Gene pSTAT3_n->Gene Cytokines Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines BACE1 BACE1 Gene->BACE1 Inflammation Neuroinflammation Cytokines->Inflammation

Caption: this compound's Mechanism of Action.

G cluster_0 start Start treatment This compound Treatment Period start->treatment behavior Behavioral Testing treatment->behavior collection Tissue Collection behavior->collection analysis Biochemical & Histological Analysis collection->analysis end End analysis->end

Caption: In Vivo Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in tobacco and other Solanaceae family plants, has garnered significant interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the chemical synthesis of anatabine and its related alkaloids. The methodologies outlined below are based on established literature and offer routes for both racemic and enantioselective synthesis, catering to a range of research and development needs.

Synthetic Strategies Overview

The synthesis of anatabine typically involves the formation of a key intermediate from 3-aminomethylpyridine, followed by cyclization to construct the tetrahydropyridine ring. Two primary approaches are highlighted: an improved racemic synthesis offering high purity and a more scalable process, and an enantioselective synthesis for obtaining specific stereoisomers, which is crucial for pharmacological studies.

A common strategy begins with the reaction of 3-aminomethylpyridine with either benzophenone or benzophenoneimine to form a Schiff base intermediate. This intermediate is then deprotonated with a strong base, followed by alkylation with a suitable dielectrophile, such as cis-1,4-dichloro-2-butene. Subsequent hydrolysis and basification lead to the formation of the anatabine ring system. For enantioselective synthesis, a chiral auxiliary is employed to direct the stereochemistry of the alkylation step.

Quantitative Data Summary

The following tables summarize the quantitative data from key synthetic methods for anatabine, providing a comparative overview of their efficiencies.

Table 1: Comparison of Racemic Anatabine Synthesis Methods

MethodStarting MaterialsBaseDielectrophileYieldPurityKey Advantages
Deo et al. (modified)3-Aminomethylpyridine, BenzophenoneiminePotassium tert-butoxide (KtOBu)cis-1,4-dichloro-2-butene25%>99%Higher yield and purity, avoids hazardous benzene.[1][2]
Optimized N-carboxymethyl-anatabine intermediate synthesis3-Aminomethylpyridine, BenzophenoneLithium diisopropylamide (LDA)cis-1,4-dichloro-2-butene81.5%Not SpecifiedHigh yield under optimized conditions.[3][4]

Table 2: Enantioselective Synthesis of (R)-(+)-Anatabine

MethodChiral AuxiliaryBaseOverall YieldEnantiomeric Excess (e.e.)
Chiral Ketimine Approach(1R, 2R, 5R)-(+)-2-hydroxy-3-pinanoneLithium diisopropylamide (LDA)GoodExcellent

Experimental Protocols

Protocol 1: Improved Racemic Synthesis of Anatabine

This protocol is based on a method designed for improved yield, purity, and scalability by avoiding the use of benzene and water as a byproduct.[1]

Step 1: Formation of Benzylhydrylidene-pyridin-3-ylmethyl-amine

  • To a reaction vessel, add 3-aminomethylpyridine.

  • Add benzophenoneimine to the reaction vessel. The reaction is exothermic and typically proceeds at 45-55°C without the need for a solvent.[2]

  • Stir the mixture for 20-40 minutes.[2] The reaction progress can be monitored by TLC.

  • The resulting benzylhydrylidene-pyridin-3-ylmethyl-amine can be used in the next step, often without further purification.

Step 2: Alkylation and Cyclization to Anatabine

  • Dissolve the crude benzylhydrylidene-pyridin-3-ylmethyl-amine in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Add a non-nucleophilic base, such as potassium tert-butoxide (KtOBu).[2]

  • Cool the mixture to an appropriate temperature (e.g., -78°C if using LDA, though with KtOBu, the temperature may differ).

  • Slowly add cis-1,4-dichloro-2-butene as the dielectrophile.

  • After the reaction is complete (monitored by TLC), quench the reaction with water.

  • Perform an acidic workup by adding hydrochloric acid to hydrolyze the imine.

  • Basify the aqueous solution with a strong base (e.g., KOH) to induce intramolecular N-alkylation and form anatabine.[1]

  • Extract the anatabine with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).[1][2]

  • Purify the product by distillation to yield anatabine with a purity greater than 99%.[1][2]

Protocol 2: Enantioselective Synthesis of (R)-(+)-Anatabine

This protocol utilizes a chiral auxiliary to induce stereoselectivity, leading to the formation of the (R)-(+)-enantiomer of anatabine.[5][6][7]

Step 1: Formation of the Chiral Ketimine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine in toluene.[2][7]

  • Reflux the mixture to remove water azeotropically.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.[2][7]

  • Remove the solvent under reduced pressure to yield the crude chiral ketimine, which is used directly in the next step.[2]

Step 2: Enantioselective C-Alkylation

  • Dissolve the crude chiral ketimine in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C in a dry ice/acetone bath.[2][7]

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise.[2][7]

  • Stir the mixture at -78°C for 30 minutes to ensure complete formation of the aza-enolate.

  • Add cis-1,4-dichloro-2-butene to the reaction mixture and allow it to react for several hours at -78°C.[2][7]

Step 3: N-Deprotection and Cyclization

  • Quench the reaction by the addition of water.[7]

  • Perform an acidic hydrolysis by adding aqueous HCl to remove the chiral auxiliary.[2][7]

  • Basify the aqueous solution to a pH > 10 with NaOH.[7]

  • Heat the basic aqueous solution to induce intramolecular N-alkylation (cyclization) to form (R)-(+)-anatabine.[7]

  • Extract the product with methylene chloride.[7]

  • Purify the crude (R)-(+)-anatabine by silica gel column chromatography to obtain the pure enantiomer.[7]

Visualized Workflows and Pathways

G cluster_racemic Racemic Synthesis of Anatabine A 3-Aminomethylpyridine C Benzylhydrylidene-pyridin-3-ylmethyl-amine (Schiff Base) A->C B Benzophenoneimine B->C D Deprotonation (KtOBu) C->D E Alkylation with cis-1,4-dichloro-2-butene D->E F Hydrolysis (Acid) & Basification (Base) E->F G Anatabine F->G

Caption: Workflow for the improved racemic synthesis of anatabine.

G cluster_enantio Enantioselective Synthesis of (R)-(+)-Anatabine A 3-Aminomethylpyridine C Chiral Ketimine A->C B (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone (Chiral Auxiliary) B->C D Deprotonation (LDA at -78°C) C->D E Enantioselective Alkylation with cis-1,4-dichloro-2-butene D->E F N-Deprotection (Acid) & Cyclization (Base) E->F G (R)-(+)-Anatabine F->G

Caption: Workflow for the enantioselective synthesis of (R)-(+)-anatabine.

G cluster_pathway Proposed Biosynthetic Pathway of Anatabine A Nicotinic Acid B 3,6-Dihydronicotinic Acid A->B A622 enzyme C 1,2-Dihydropyridine B->C Decarboxylation D 2,5-Dihydropyridine B->D Decarboxylation E 3,6-Dihydroanatabine C->E D->E F Anatabine E->F Hydrogenation

Caption: Proposed biosynthetic pathway of anatabine in tobacco plants.[8]

References

Application Notes: In Vitro Models for Assessing (-)-Anatabine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, such as tobacco and eggplant.[1][2] Preclinical research has highlighted its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects.[3][4] Studies have shown that anatabine can ameliorate chronic inflammatory conditions in various disease models, including Alzheimer's disease and multiple sclerosis.[1][5] Its mechanisms of action involve the modulation of key inflammatory and cellular stress response pathways, such as inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), and activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][6]

These application notes provide detailed protocols for robust in vitro models designed to assess the efficacy of this compound. The described assays are essential for screening, mechanism of action studies, and preclinical evaluation of anatabine and its derivatives.

Section 1: Assessing Anti-inflammatory Efficacy

A primary mechanism of this compound is the suppression of inflammatory responses. A well-established in vitro model uses bacterial lipopolysaccharide (LPS) to induce an inflammatory cascade in immune cells like macrophages and microglia. Anatabine's efficacy is quantified by its ability to reduce the production of pro-inflammatory mediators.

Model 1.1: LPS-Induced Inflammation in Macrophage and Microglial Cell Lines

This model assesses anatabine's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulate key signaling pathways (NF-κB, STAT3) following an inflammatory challenge.

  • Cell Lines:

    • BV-2: Murine microglial cells, relevant for neuroinflammation studies.

    • RAW 264.7: Murine macrophage cells, a standard for general inflammation studies.

    • THP-1: Human monocytic cells, which can be differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).

Experimental Workflow and Signaling

The workflow begins with cell stimulation by LPS, which activates intracellular signaling cascades. This compound is expected to interfere with these pathways, specifically by inhibiting the phosphorylation of STAT3 and NF-κB, leading to a downstream reduction in inflammatory cytokine gene expression and protein secretion.[6]

G cluster_workflow Experimental Workflow A Seed Cells (e.g., BV-2) B Pre-treat with This compound A->B C Stimulate with LPS (100 ng/mL) B->C D Incubate (6-24 hours) C->D E Collect Supernatant & Cell Lysates D->E F Analyze Endpoints: - ELISA - Western Blot - qPCR E->F

Caption: General workflow for assessing anti-inflammatory activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates STAT3 STAT3 TLR4->STAT3 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3_nuc p-STAT3 STAT3->STAT3_nuc Translocates Anatabine_node This compound Anatabine_node->IKK Inhibits Anatabine_node->STAT3 Inhibits Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription STAT3_nuc->Genes Induces Transcription Cytokines Cytokine Release (TNF-α, IL-6) Genes->Cytokines Leads to LPS LPS LPS->TLR4 Binds

Caption: Anatabine's inhibition of LPS-induced inflammatory pathways.
Protocol 1.1.1: Cytokine Measurement by ELISA

  • Cell Plating: Seed BV-2 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µM). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

Protocol 1.1.2: Western Blot for p-STAT3 and p-NF-κB
  • Cell Plating: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Treatment & Stimulation: Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3, STAT3, p-NF-κB p65, and NF-κB p65 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

Data Presentation
This compound Conc. (µM)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)p-STAT3 / Total STAT3 Ratiop-NF-κB / Total NF-κB Ratio
0 (Vehicle)0% ± 0.00% ± 0.00.10 ± 0.020.12 ± 0.03
0 (LPS Only)100% ± 8.5100% ± 9.21.00 ± 0.151.00 ± 0.11
1085.2% ± 7.188.4% ± 7.90.81 ± 0.090.85 ± 0.10
5055.6% ± 6.361.3% ± 6.80.52 ± 0.070.59 ± 0.08
10024.1% ± 4.530.8% ± 5.10.25 ± 0.040.29 ± 0.05
20010.5% ± 2.115.2% ± 3.40.13 ± 0.030.16 ± 0.04

Data are representative and should be generated from at least three independent experiments.

Section 2: Assessing Neuroprotective Efficacy in an Alzheimer's Disease Model

In the context of Alzheimer's disease (AD), this compound has been shown to lower the production of amyloid-beta (Aβ) peptides.[7] This effect is believed to be mediated through the inhibition of NF-κB, which in turn downregulates the expression of Beta-Secretase 1 (BACE1), the rate-limiting enzyme in Aβ generation.[7][8]

Model 2.1: Aβ Production in APP-Overexpressing Cells

This model uses a cell line engineered to overexpress the human amyloid precursor protein (APP) to assess the effect of anatabine on Aβ₁₋₄₀ and Aβ₁₋₄₂ production.

  • Cell Lines:

    • SH-SY5Y-APP695: Human neuroblastoma cells stably transfected to overexpress APP.

    • CHO-APP: Chinese Hamster Ovary cells overexpressing APP, a common model for studying APP processing.

Mechanism of Action

Anatabine's inhibition of NF-κB activation is hypothesized to reduce the transcription of the BACE1 gene.[7] Lower BACE1 levels lead to decreased cleavage of APP at the β-site, thereby reducing the generation of sAPPβ and the subsequent formation of Aβ peptides by γ-secretase.

G cluster_pathway APP Processing Pathway Anatabine This compound NFkB NF-κB Activation Anatabine->NFkB Inhibits BACE1_Gene BACE1 Gene Transcription NFkB->BACE1_Gene Promotes BACE1_Protein BACE1 Enzyme BACE1_Gene->BACE1_Protein Translates to APP APP sAPPb sAPPβ APP->sAPPb Cleavage BACE1 Ab Aβ Peptides (Aβ40, Aβ42) sAPPb->Ab Cleavage γ-secretase gamma_secretase γ-secretase

Caption: Anatabine's role in reducing Aβ production via NF-κB/BACE1.
Protocol 2.1.1: Aβ Peptide Quantification by ELISA

  • Cell Plating: Seed SH-SY5Y-APP695 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Treatment: After 24 hours, replace the medium with a fresh serum-free medium containing various concentrations of this compound (e.g., 10-200 µM).

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Collect the conditioned medium and centrifuge to remove cell debris.

  • ELISA: Quantify Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in the medium using specific ELISA kits according to the manufacturer's protocol.

Protocol 2.1.2: BACE1 Protein Expression by Western Blot
  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.1.2, using SH-SY5Y-APP695 cells and treating for 24 hours with this compound.

  • Lysis and Quantification: Lyse cells and quantify protein concentration as described in Protocol 1.1.2.

  • Immunoblotting: Perform Western blotting using a primary antibody specific for BACE1. Use a loading control (e.g., β-actin) for normalization.

Data Presentation
This compound Conc. (µM)Aβ₁₋₄₀ Level (pg/mL)Aβ₁₋₄₂ Level (pg/mL)BACE1 Protein Level (% of Control)
0 (Control)1550 ± 120250 ± 30100% ± 9.1
101410 ± 115235 ± 2895.3% ± 8.5
501125 ± 98180 ± 2175.1% ± 7.2
100750 ± 65115 ± 1552.4% ± 6.1
200480 ± 5170 ± 1135.8% ± 5.5

Data are representative and should be generated from at least three independent experiments.

Section 3: Assessing NRF2 Pathway Activation

Recent studies have identified this compound as an activator of the NRF2 pathway, a critical regulator of cellular antioxidant responses.[1][9] NRF2 activation can contribute to both anti-inflammatory and neuroprotective effects.

Model 3.1: NRF2/ARE Luciferase Reporter Assay

This assay provides a direct and quantifiable measure of anatabine's ability to activate the NRF2 pathway. It uses a cell line stably expressing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE), to which NRF2 binds.

  • Cell Line:

    • HEK293-ARE: Human Embryonic Kidney 293 cells stably transfected with an ARE-luciferase reporter construct.

Mechanism of Action

Under basal conditions, NRF2 is sequestered in the cytoplasm by Keap1. Activators like anatabine disrupt this interaction, allowing NRF2 to translocate to the nucleus, bind to the ARE, and drive the transcription of antioxidant genes and the luciferase reporter.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2 NRF2 Keap1->NRF2 Sequesters NRF2_nuc NRF2 NRF2->NRF2_nuc Translocates Anatabine This compound Anatabine->Keap1 Inactivates ARE ARE NRF2_nuc->ARE Binds Reporter Luciferase Gene ARE->Reporter Activates Luminescence Luminescence Reporter->Luminescence Produces Light

Caption: Anatabine-mediated activation of the NRF2/ARE pathway.
Protocol 3.1.1: NRF2/ARE Luciferase Assay

  • Cell Plating: Seed HEK293-ARE cells in a white, clear-bottom 96-well plate at 3 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-200 µM). Include a known NRF2 activator (e.g., sulforaphane) as a positive control.

  • Incubation: Incubate for 6-24 hours.

  • Lysis and Signal Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, as per the manufacturer's instructions.

  • Normalization (Optional): A parallel cell viability assay (e.g., CellTiter-Glo® or MTT) should be run to ensure the observed effects are not due to cytotoxicity.

Data Presentation
This compound Conc. (µM)Luciferase Activity (Fold Change vs. Vehicle)Cell Viability (% of Vehicle)
0 (Vehicle)1.0 ± 0.1100% ± 5.0
101.8 ± 0.2101% ± 4.8
503.5 ± 0.499% ± 5.1
1006.2 ± 0.798% ± 4.5
2008.9 ± 1.196% ± 5.3
Positive Control (Sulforaphane)10.5 ± 1.397% ± 4.9

Data are representative and should be generated from at least three independent experiments.

References

Application Notes and Protocols for the Extraction of Anatabine from Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in tobacco (Nicotiana tabacum) and other Solanaceae plants, has garnered significant interest for its potential therapeutic properties. These application notes provide detailed methodologies for the extraction, purification, and production of anatabine for research and drug development purposes. Two primary approaches are detailed: conventional extraction from tobacco leaves followed by purification, and a biotechnological approach utilizing elicited plant cell cultures for enhanced anatabine production.

Method 1: Extraction and Purification of Anatabine from Tobacco Leaves

This method outlines a comprehensive procedure for the isolation of anatabine from cured tobacco leaves, involving a classic acid-base solvent extraction followed by preparative chromatography for purification.

Experimental Protocols

Protocol 1.1: Crude Alkaloid Extraction from Tobacco Leaves

  • Preparation of Tobacco Material:

    • Select high-anatabine content tobacco varieties (e.g., certain Burley or flue-cured varieties) if available.

    • Dry the tobacco leaves at 40-50°C to a constant weight.

    • Grind the dried leaves into a fine powder (20-40 mesh).

  • Aqueous Extraction:

    • To a 2 L three-necked flask, add 100 g of powdered tobacco and 1200 mL of deionized water.

    • Heat the mixture in a constant temperature water bath at 60°C with mechanical stirring for 5 hours.

    • Allow the mixture to cool to room temperature and centrifuge at 8000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant and collect the supernatant.

  • Liquid-Liquid Extraction (Acid-Base Extraction):

    • Adjust the pH of the collected supernatant to approximately 13 using a saturated sodium hydroxide (NaOH) solution. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Transfer the alkaline aqueous extract to a 2 L separatory funnel.

    • Add 600 mL of chloroform and shake vigorously for 10 minutes. Allow the layers to separate.

    • Collect the lower organic (chloroform) layer.

    • Repeat the chloroform extraction two more times with 600 mL of fresh chloroform each time.

    • Combine the three chloroform extracts.

  • Concentration of Crude Extract:

    • Dry the combined chloroform extract over anhydrous sodium sulfate overnight.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary vacuum evaporator at a temperature of 35°C to obtain a crude alkaloid extract.

Protocol 1.2: Purification of Anatabine by Preparative Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can irreversibly adsorb alkaloids. It is particularly well-suited for the separation of alkaloids from complex mixtures.

  • Preparation of Two-Phase Solvent System:

    • A suitable solvent system for alkaloid separation is a mixture of chloroform, methanol, and an aqueous buffer. A common starting point is a chloroform-methanol-water system with varying ratios.

    • For the separation of tobacco alkaloids, a two-phase solvent system of chloroform-methanol-0.1 M HCl (2:1:1, v/v/v) can be effective. The acidic aqueous phase will retain the protonated alkaloids.

    • Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate. The lower layer is the organic mobile phase, and the upper layer is the aqueous stationary phase.

  • CCC Instrument Setup and Operation:

    • Fill the CCC coil with the aqueous stationary phase.

    • Pump the organic mobile phase through the coil at a suitable flow rate (e.g., 5-10 mL/min) until hydrodynamic equilibrium is reached.

    • Dissolve the crude alkaloid extract in a small volume of the mobile phase.

    • Inject the sample into the CCC system.

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis and Anatabine Isolation:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing anatabine.

    • Pool the anatabine-rich fractions.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified anatabine.

Protocol 1.3: High-Purity Anatabine Refinement (Optional)

For obtaining anatabine of >99% purity, a final purification step based on a patented method can be employed.

  • Methyl t-Butyl Ether (MTBE) Extraction and Acid-Base Workup:

    • Dissolve the anatabine-containing fraction in MTBE.

    • Wash the MTBE solution with a saturated aqueous solution of potassium hydroxide (KOH) and potassium carbonate (K2CO3). This will remove any remaining acidic impurities.

    • Separate the organic (MTBE) phase.

    • Extract the MTBE phase with a dilute acid solution (e.g., 1 M HCl) to protonate the anatabine and transfer it to the aqueous phase.

    • Wash the acidic aqueous phase with fresh MTBE to remove any neutral impurities.

    • Basify the aqueous phase with KOH to a pH > 12.

    • Extract the pure anatabine with fresh MTBE.

    • Dry the final MTBE extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield high-purity anatabine.

Data Presentation

Table 1: Comparison of Crude Alkaloid Extraction Yields from Different Tobacco Varieties.

Tobacco VarietyCrude Extract Yield ( g/100g of dry leaves)Total Alkaloid Content in Extract (%)Anatabine Content in Crude Extract (µg/g)
Flue-cured1.5 - 2.562.1927 - 1390
Burley1.0 - 2.050.7Varies
Sun-cured2.0 - 3.058.2Varies
Nicotiana rusticaVariesVariesup to 1699

Data compiled from multiple sources. Actual yields and content can vary significantly based on tobacco cultivar, growing conditions, and curing methods.

Visualization

Extraction_Workflow cluster_extraction Crude Extraction cluster_purification Purification Tobacco Dried Tobacco Powder Aqueous_Extraction Aqueous Extraction (60°C, 5h) Tobacco->Aqueous_Extraction Centrifugation Centrifugation Aqueous_Extraction->Centrifugation Supernatant Aqueous Supernatant Centrifugation->Supernatant Basification Basification (pH 13 with NaOH) Supernatant->Basification LLE Liquid-Liquid Extraction (with Chloroform) Basification->LLE Crude_Extract Crude Alkaloid Extract LLE->Crude_Extract CCC Preparative Counter-Current Chromatography Crude_Extract->CCC Fraction_Analysis Fraction Analysis (HPLC/TLC) CCC->Fraction_Analysis Anatabine_Fractions Pooled Anatabine Fractions Fraction_Analysis->Anatabine_Fractions High_Purity_Anatabine High-Purity Anatabine (>99%) Anatabine_Fractions->High_Purity_Anatabine Optional MTBE/ Acid-Base Workup

Caption: Workflow for the extraction and purification of anatabine from tobacco leaves.

Method 2: Production of Anatabine using Jasmonate-Elicited Tobacco Cell Cultures

This method provides a biotechnological alternative for the production of anatabine, leveraging the metabolic shift in Nicotiana tabacum cv. Bright Yellow-2 (BY-2) cell suspension cultures upon elicitation with jasmonates. This system has been shown to be a highly efficient producer of anatabine.[1]

Experimental Protocols

Protocol 2.1: Culturing of Nicotiana tabacum BY-2 Cells

  • Media Preparation:

    • Prepare Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose, 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), and 1 mg/L thiamine-HCl.

    • Adjust the pH of the medium to 5.8.

    • Autoclave the medium at 121°C for 20 minutes.

  • Cell Culture Maintenance:

    • Maintain BY-2 cell suspension cultures in 250 mL flasks containing 50 mL of the MS medium.

    • Incubate the cultures on a rotary shaker at 130 rpm at 25°C in the dark.

    • Subculture the cells every 7 days by transferring 1-2 mL of the cell suspension into 50 mL of fresh medium.

Protocol 2.2: Elicitation of Anatabine Production

  • Elicitor Preparation:

    • Prepare a stock solution of methyl jasmonate (MeJA) in ethanol.

  • Elicitation Procedure:

    • Use a 7-day-old BY-2 cell culture for elicitation.

    • Add MeJA to the cell culture to a final concentration of 100 µM.

    • Incubate the elicited culture for an additional 4-6 days under the same conditions as for maintenance.

Protocol 2.3: Extraction of Anatabine from BY-2 Cells

  • Harvesting and Lysis:

    • Harvest the BY-2 cells by vacuum filtration.

    • Lyophilize (freeze-dry) the cells to a constant weight.

    • Grind the lyophilized cells into a fine powder.

  • Solvent Extraction:

    • Extract the powdered cells with a mixture of dichloromethane or an acidic aqueous solution.

    • If using an acidic aqueous solution, follow with a basification and liquid-liquid extraction step as described in Protocol 1.1 (steps 3 and 4).

    • If using dichloromethane, the extract can be directly concentrated.

  • Purification:

    • The crude extract from elicited BY-2 cells will have a high proportion of anatabine. Further purification to high purity can be achieved using the methods described in Protocols 1.2 and 1.3.

Data Presentation

Table 2: Comparison of Major Alkaloid Profiles in Jasmonate-Elicited BY-2 Cells and Tobacco Hairy Roots. [1]

AlkaloidJasmonate-Elicited BY-2 Cells (% of Total Alkaloids)Tobacco Hairy Roots (% of Total Alkaloids)
Anatabine 83% 1%
Nicotine5%69%
NornicotineNot Detected27%
Anabasine4%3%
Anatalline8%0.1%

Total alkaloid levels in both systems were reported to exceed 1 mg/g dry weight.

Visualization

Cell_Culture_Workflow cluster_culture Cell Culture and Elicitation cluster_extraction_purification Extraction and Purification BY2_Culture BY-2 Cell Suspension Culture Elicitation Elicitation with Methyl Jasmonate BY2_Culture->Elicitation Incubation Incubation (4-6 days) Elicitation->Incubation Harvesting Cell Harvesting and Lyophilization Incubation->Harvesting Powdered_Cells Powdered BY-2 Cells Harvesting->Powdered_Cells Solvent_Extraction Solvent Extraction Powdered_Cells->Solvent_Extraction Crude_Anatabine_Extract Crude Anatabine-Rich Extract Solvent_Extraction->Crude_Anatabine_Extract Purification Purification (CCC and/or MTBE) Crude_Anatabine_Extract->Purification High_Purity_Anatabine High-Purity Anatabine Purification->High_Purity_Anatabine

Caption: Workflow for the production of anatabine using jasmonate-elicited BY-2 cell cultures.

Anatabine Biosynthesis Signaling Pathway

The preferential accumulation of anatabine in jasmonate-elicited BY-2 cells is due to the differential expression of genes in the alkaloid biosynthesis pathway. Specifically, the downregulation of N-methylputrescine oxidase (MPO) diverts the metabolic flux away from nicotine synthesis and towards the pathway leading to anatabine.

Anatabine_Biosynthesis cluster_nicotine_pathway Nicotine Pathway (Dominant in Hairy Roots) cluster_anatabine_pathway Anatabine Pathway (Dominant in Elicited BY-2 Cells) Nicotinic_Acid Nicotinic Acid Dihydronicotinic_Acid 3,6-Dihydronicotinic Acid Nicotinic_Acid->Dihydronicotinic_Acid Dihydropyridine 1,2-Dihydropyridine Dihydronicotinic_Acid->Dihydropyridine Anatabine Anatabine Dihydropyridine->Anatabine Dimerization & Hydrogenation Nicotine Nicotine Dihydropyridine->Nicotine Putrescine Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT MPO_down MPO (N-methylputrescine oxidase) - Downregulated - Putrescine->MPO_down MPO MPO (N-methylputrescine oxidase) - Upregulated - N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation MPO->N_Methylpyrrolinium N_Methylputrescine->MPO N_Methylpyrrolinium->Nicotine

Caption: Simplified signaling pathway illustrating the metabolic shift towards anatabine biosynthesis.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Anatabine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (-)-anatabine, with a focus on addressing issues of low yield and purity.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low overall yield. What are the common causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, including suboptimal reagents, reaction conditions, and purification methods. A key area for optimization is the choice of base and starting materials. For instance, substituting Lithium Diisopropylamide (LDA) with Potassium tert-butoxide (KtOBu) has been shown to significantly increase yields.[1][2] Another effective strategy is to use benzophenoneimine instead of benzophenone as a starting material, which can minimize the formation of water as a byproduct, leading to a cleaner reaction and higher yield of the intermediate.[1][2]

Furthermore, inefficient purification and product loss during workup can drastically reduce the final yield. An extraction and distillation process using methyl t-butyl ether (MTBE) has proven effective in yielding anatabine with high purity and recovery.[1][2][3]

Q2: I'm observing significant impurities in my final product, particularly benzophenone. How can I reduce these impurities?

The presence of benzophenone is a common issue, often resulting from incomplete reaction or side reactions.[3] One of the most effective ways to mitigate this is by altering the synthetic route to avoid its formation. Utilizing benzophenoneimine in place of benzophenone for the initial condensation step is a successful approach. This method avoids the production of water, allowing for lower reaction temperatures and resulting in a purer intermediate with significantly less benzophenone contamination (typically less than 3% compared to 8-12% in other methods).[2]

For purification, a robust acid-base workup is essential to separate the basic anatabine from neutral impurities like benzophenone.[3] Following this with distillation, particularly after MTBE extraction, can yield anatabine with over 99% purity.[2][3]

Q3: My final product is a racemic mixture or has low enantiomeric purity. How can I achieve a better enantioselective synthesis of this compound?

Achieving high enantioselectivity hinges on the use of a chiral auxiliary or catalyst. In the widely used enantioselective synthesis of anatabine, the stereochemistry of the final product is dictated by the chiral auxiliary, such as (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone for the synthesis of this compound.[4][5][6] It is crucial to use a chiral auxiliary of high enantiomeric purity and to maintain mild reaction and workup conditions to prevent racemization.[1]

If a racemic or enantiomerically impure mixture is obtained, chiral resolution is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a direct and effective method for separating the enantiomers.[3] Another classical approach is the formation of diastereomeric salts using a chiral acid, which can then be separated by crystallization.[3]

Q4: The reaction seems to fail or not proceed to completion. What should I check?

If the reaction fails to proceed, several factors should be investigated:

  • Reagent Activity: Verify the quality and activity of all reagents, especially strong bases like LDA or KtOBu, which can degrade if not handled and stored properly.[1]

  • Reaction Temperature: Temperature control is critical. The initial formation of the intermediate from benzophenoneimine is exothermic and typically proceeds at 45-55°C.[1][2] Subsequent alkylation steps, particularly when using LDA, may require very low temperatures (e.g., -78°C).[1]

  • Exclusion of Moisture: The presence of water can lead to side reactions and quench the strong bases used. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[7]

Data Summary: Comparative Yields and Purity in Anatabine Synthesis

The following table summarizes reported yields and purities for different synthetic strategies for anatabine, providing a clear comparison to guide your experimental choices.

Synthesis MethodKey ReagentsIntermediate PurityFinal YieldFinal PurityReference
Deo et al. SynthesisBenzophenone, 3-aminomethylpyridine, LDA~83-85%10% (after chloroform extraction)Not Specified[2][3]
Improved SynthesisBenzophenoneimine, 3-aminomethylpyridine, KtOBu~93-97%25%97%[1][2][3]
MTBE Extraction/DistillationCrude anatabine, KOH/K2CO3, MTBEN/ANot Specified>99%[2][3]
Enantioselective Synthesis(1R, 2R, 5R)-(+)-2-hydroxy-3-pinanoneNot SpecifiedGood overall yieldExcellent enantiomeric excess[4][5][6]

Experimental Protocols

Protocol 1: Improved Synthesis of Racemic Anatabine

This protocol is based on a method reported to improve yield and purity by using benzophenoneimine and potassium tert-butoxide.[1][2][3]

  • Intermediate Formation:

    • In a round-bottom flask under an inert atmosphere, combine benzophenoneimine and 3-aminomethylpyridine.

    • The reaction is exothermic and should be monitored to maintain a temperature of 45-55°C.

    • Continue stirring until the reaction is complete (monitor by TLC). The resulting intermediate can often be used without further purification.

  • Cyclization:

    • Dissolve the intermediate in a dry, aprotic solvent (e.g., THF).

    • Add potassium tert-butoxide (KtOBu) portion-wise at room temperature.

    • Stir for the recommended time (typically 20-40 minutes).[2]

    • Quench the reaction carefully with water.

  • Workup and Purification:

    • Perform an acid-base extraction to separate the crude anatabine.

    • For high purity, proceed with the MTBE extraction and distillation protocol below.

Protocol 2: Purification of Anatabine by MTBE Extraction and Distillation

This protocol is highly effective for obtaining anatabine with >99% purity.[2][3]

  • Basification: Take the crude reaction mixture containing anatabine and basify it to saturation with potassium hydroxide (KOH) and potassium carbonate (K2CO3).

  • Extraction: Add methyl t-butyl ether (MTBE) to the basified solution. This will cause phase separation. The anatabine will move into the organic (MTBE) phase.

  • Separation: Carefully separate the organic phase from the aqueous phase.

  • Distillation: Distill the organic phase to remove the MTBE, which will yield the purified anatabine.

Protocol 3: Chiral Separation of Anatabine Enantiomers by HPLC

This protocol provides a general approach for the separation of (-)- and (+)-anatabine.[3]

  • Column Selection: Utilize a polysaccharide-based chiral column suitable for amine separation.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified racemic anatabine in the mobile phase.

  • Chromatographic Conditions:

    • Set a constant flow rate (e.g., 0.5 - 1.5 mL/min).

    • Maintain a constant column temperature (e.g., 25°C).

  • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the two separated enantiomer peaks.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of the desired this compound.

Visualized Workflows and Pathways

This compound Synthesis Pathway

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Benzophenoneimine Benzophenoneimine Intermediate Intermediate Benzophenoneimine->Intermediate + 3-Aminomethylpyridine (45-55°C) 3-Aminomethylpyridine 3-Aminomethylpyridine Intermediate_2 Intermediate Crude_Anatabine Crude Anatabine Intermediate_2->Crude_Anatabine + KtOBu + cis-1,4-dichloro-2-butene Crude_Anatabine_2 Crude Anatabine Pure_Anatabine This compound Crude_Anatabine_2->Pure_Anatabine MTBE Extraction & Distillation

Caption: Synthetic pathway for this compound.

Troubleshooting Low Yield in this compound Synthesis

start Low Yield Observed check_reagents Check Reagent Quality (Base, Starting Materials) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) start->check_conditions check_purification Evaluate Purification Method start->check_purification reagent_sol Use KtOBu instead of LDA Use Benzophenoneimine check_reagents->reagent_sol conditions_sol Ensure Anhydrous Conditions Precise Temperature Control check_conditions->conditions_sol purification_sol Implement MTBE Extraction & Distillation check_purification->purification_sol end_goal Improved Yield reagent_sol->end_goal conditions_sol->end_goal purification_sol->end_goal

Caption: Troubleshooting workflow for low anatabine yield.

Byproduct Formation and Mitigation

cluster_A Suboptimal Pathway cluster_B Optimized Pathway Benzophenone Benzophenone Water_Byproduct Water Byproduct Benzophenone->Water_Byproduct + 3-Aminomethylpyridine (High Temp) Side_Reactions Side Reactions & Benzophenone Impurity Water_Byproduct->Side_Reactions Leads to Benzophenoneimine Benzophenoneimine Ammonia_Byproduct Ammonia Byproduct (gas) Benzophenoneimine->Ammonia_Byproduct + 3-Aminomethylpyridine (Low Temp) Clean_Reaction Cleaner Reaction & Higher Purity Intermediate Ammonia_Byproduct->Clean_Reaction Leads to

Caption: Mitigation of byproduct formation.

References

Technical Support Center: Optimizing Chiral HPLC Separation of Anatabine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of anatabine enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor or no separation of my anatabine enantiomers?

A1: Poor resolution is a common challenge in chiral separations. Several factors can contribute to this issue:

  • Incorrect Column Choice: The selection of the chiral stationary phase (CSP) is critical for successful enantioseparation. For anatabine, polysaccharide-based columns, such as those with cellulose or amylose derivatives, and protein-based columns have demonstrated success. Specifically, CHIRALPAK® AGP and LUX® Cellulose-2 columns have been reported to effectively separate anatabine enantiomers.[1] An IG-3 chiral column is another effective option.[2]

  • Inappropriate Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and pH, significantly influences enantioselectivity.[1] For reversed-phase UPLC, mobile phases containing ammonium formate or ammonium hydroxide in methanol or acetonitrile are commonly used.[1] The pH of the mobile phase is a particularly critical parameter for the separation of alkaloid enantiomers.[2][3]

  • Suboptimal Flow Rate: The flow rate determines the interaction time between the analytes and the CSP. A lower flow rate may enhance resolution, but it will also lead to longer run times.[1]

  • Column Degradation: Chiral columns can degrade over time, especially with the use of improper solvents or inadequately cleaned samples. If you previously had good resolution that has diminished, consider flushing the column according to the manufacturer's instructions or replacing it.[1]

  • Co-elution with Other Alkaloids: In complex samples, other alkaloids like nornicotine or anabasine may co-elute and interfere with the separation of anatabine enantiomers.[1] A tandem column system, for instance, a C18 column followed by a chiral column, can pre-separate the different alkaloids before the enantiomeric separation, thereby improving resolution.[1][4]

Q2: My peak shapes are broad or tailing. How can I improve them?

A2: Poor peak shape can compromise both resolution and quantification. Consider the following solutions:

  • Mobile Phase Modifiers: For basic compounds like anatabine, adding a small amount of a basic modifier to the mobile phase can prevent interactions with acidic silanol groups on the stationary phase, leading to improved peak shape. Examples include diethylamine for normal phase or ammonium hydroxide for reversed phase.[1]

  • Sample Overload: Injecting an excessive amount of the sample can cause peak broadening.[1] Try reducing the injection volume or diluting your sample.[1]

Q3: My retention times are shifting between injections. What could be the cause?

A3: Fluctuating retention times can be due to several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.[2]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components. It is advisable to prepare fresh mobile phase daily and keep the reservoir capped.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

Q4: Can I separate anatabine enantiomers without a chiral column?

A4: Yes, an indirect method is available. This involves derivatizing the anatabine enantiomers with a chiral resolving agent to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral column (e.g., Rtx-200).[1] A commonly used derivatizing agent for this purpose is (1S)-(-)-camphanic chloride.[1] After separation, the quantitative relationship of the diastereomers will reflect the original enantiomeric composition of the anatabine.[1]

Data Presentation

Table 1: HPLC Method Parameters for Chiral Separation of Anatabine Enantiomers

ParameterConditionReference(s)
ColumnCHIRALPAK® AGP, 150 x 4 mm, 5 µm[2][3]
Mobile Phase30 mM Ammonium Formate with 0.3% NH₄OH : Methanol (90:10, v/v)[2][3]
Flow Rate0.4 mL/min[2]
DetectionUV or Mass Spectrometry (MS)[2]
Resolution (Rs)> 1.5[2][3]

Table 2: Alternative Chiral Columns for Anatabine Separation

ColumnDescriptionReference(s)
LUX® Cellulose-2Polysaccharide-based CSP[1][2]
IG-3Straight-chain starch-tris(3-chloro-5-methylphenylcarbamate)[2][4]

Experimental Protocols

Protocol 1: UPLC/MS/MS Method for Anatabine Enantiomer Separation

This protocol is based on a methodology for separating anatabine enantiomers using a chiral column.[1]

  • Column Selection: Utilize a CHIRALPAK® AGP column (150 x 4 mm, 5 µm).[1]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 30 mM ammonium formate with 0.3% NH₄OH and methanol in a 90:10 (v/v) ratio.[1] Degas the mobile phase before use.[2]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C).[1]

    • Injection Volume: 2 µL.[1]

  • MS/MS Detection Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive.[1]

    • Desolvation Temperature: 500°C.[1]

  • Sample Preparation:

    • Extract tobacco samples with methanol.

    • Add internal standards and 200 µL of 5N NaOH, then let the mixture stand for 10 minutes.[1]

    • Filter the extract through a 0.22 µm PTFE filter.[1]

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[2]

  • Data Analysis: Identify the peaks for each enantiomer based on their retention times and calculate the resolution (Rs) between the two enantiomeric peaks.[2]

Protocol 2: Indirect Separation via Derivatization with (1S)-(-)-Camphanic Chloride

This protocol uses an indirect method on an achiral column.[1]

  • Sample Extraction: Extract anatabine from the sample matrix and concentrate the extract to a suitable volume.

  • Derivatization Procedure:

    • To the dried extract, add a solution of (1S)-(-)-camphanic chloride in an aprotic solvent (e.g., toluene).[1]

    • Add a base (e.g., pyridine) to catalyze the reaction and neutralize the HCl byproduct.[1]

    • Heat the mixture (e.g., at 70°C) for a specified time (e.g., 30 minutes) to form the diastereomeric amides.[1]

    • Quench the reaction and perform a liquid-liquid extraction to isolate the derivatives.

  • GC Conditions:

    • Set up a temperature program for the GC oven to separate the diastereomers (e.g., start at 150°C, ramp to 250°C).[1]

    • Use nitrogen as the carrier gas.[1]

  • Detector: Nitrogen Phosphorus Detector (NPD).[1]

  • Analysis: The separated peaks correspond to the (R)- and (S)-anatabine diastereomers. Quantify the peak areas to determine the enantiomeric ratio.[1]

Visualizations

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample (Extraction, Filtration) prep_system Equilibrate HPLC System with Chiral Column prep_sample->prep_system prep_mobile Prepare Mobile Phase (e.g., Ammonium Formate/Methanol) prep_mobile->prep_system inject Inject Sample prep_system->inject run Chromatographic Run (Isocratic Elution) inject->run detect Detect Enantiomers (UV or MS) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) & Quantify integrate->calculate

Caption: General experimental workflow for anatabine chiral separation by HPLC.

G start Poor or No Peak Resolution q_column Is Chiral Column Appropriate & Healthy? start->q_column q_mobile Is Mobile Phase Optimized (Composition, pH)? q_column->q_mobile Yes sol_column Select Appropriate CSP (e.g., CHIRALPAK AGP). Flush or Replace Column. q_column->sol_column No q_flow Is Flow Rate Optimal? q_mobile->q_flow Yes sol_mobile Adjust Organic Modifier Ratio. Optimize pH with Additives (e.g., NH4OH). q_mobile->sol_mobile No q_coelution Potential Co-elution with Other Alkaloids? q_flow->q_coelution Yes sol_flow Decrease Flow Rate to Improve Interaction Time. q_flow->sol_flow No sol_coelution Use Tandem Column Setup (e.g., C18 + Chiral). q_coelution->sol_coelution Yes end_node Improved Resolution q_coelution->end_node No sol_column->q_mobile sol_mobile->q_flow sol_flow->q_coelution sol_coelution->end_node

Caption: Troubleshooting decision tree for poor peak resolution in anatabine chiral HPLC.

References

Technical Support Center: (-)-Anatabine Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (-)-Anatabine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its racemic form, (R,S)-Anatabine.[1][2] For optimal results, it is crucial to use anhydrous DMSO, as the presence of water can reduce the compound's solubility.[2] Ethanol and dimethylformamide (DMF) can also be used as alternative solvents.[3]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with compounds that are poorly soluble in water. Here are several strategies to prevent this:

  • Direct and Rapid Dilution: Add the small volume of the DMSO stock solution directly into the full volume of the aqueous buffer or medium while vortexing or stirring to ensure rapid dispersal.[2]

  • Pre-warmed Media: Using pre-warmed (e.g., 37°C) cell culture media can aid in the solubilization process.[2]

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform intermediate serial dilutions of your stock solution in 100% DMSO.[2]

  • Use of Co-solvents: For particularly challenging applications, especially for in vivo studies, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, Tween-80, and saline.[4]

  • Sonication: If precipitation occurs, brief sonication in a water bath may help to redissolve the compound.[2]

Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?

A3: While it is possible to dissolve anatabine directly in aqueous buffers, its solubility is significantly lower than in organic solvents. The free base form of (R,S)-Anatabine has a solubility of approximately 0.3 mg/mL in PBS (pH 7.2).[5] The tartrate salt of (R,S)-Anatabine shows improved solubility in PBS at pH 7.2, reaching approximately 10 mg/mL.[3] It is important to note that aqueous solutions of anatabine are not recommended for storage for more than a day due to potential degradation.[3]

Q4: How does pH affect the solubility of this compound?

A4: this compound is an alkaloid, and its solubility is pH-dependent. As a basic compound, it will be more soluble in acidic solutions where it can form a protonated, more soluble salt. Dissolving the free base in unbuffered solutions can raise the pH, potentially causing it to precipitate.[5] For consistent results, it is crucial to use a buffered system and ensure the final pH of the solution is one where anatabine is stable and soluble.

Q5: Are there salt forms of this compound available with better aqueous solubility?

A5: Yes, salt forms of anatabine generally exhibit improved aqueous solubility compared to the free base. The tartrate salt is commercially available and has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[3] Other potential salt forms that could be synthesized to improve solubility include citrate, hydrochloride, and sulfate.[6][7]

Quantitative Data Summary

The following tables summarize the available solubility data for (R,S)-Anatabine and its tartrate salt. The solubility of the (-)-enantiomer is expected to be similar to the racemic mixture.

Table 1: Solubility of (R,S)-Anatabine Tartrate in Organic Solvents and PBS

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)33
Dimethyl Sulfoxide (DMSO)20
PBS (pH 7.2)10
Ethanol1

Data sourced from Cayman Chemical product information sheet.[3]

Table 2: Solubility of (R,S)-Anatabine Free Base and Formulations

Solvent/FormulationApproximate Solubility (mg/mL)Molar Equivalent (mM)
PBS (pH 7.2)~ 0.3~ 1.87
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 15.60
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 15.60
10% DMSO, 90% Corn Oil≥ 2.5≥ 15.60

Data sourced from BenchChem and MedChemExpress product information.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 160.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out 16.02 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform any necessary intermediate serial dilutions of the stock solution in 100% DMSO.

  • To prepare the final working solution, add a small volume of the DMSO stock (or diluted stock) directly to the larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock to 999 µL of cell culture medium.

  • Immediately vortex the working solution gently to ensure it is homogeneous and to prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Precipitate forms in the stock solution vial. The compound has come out of solution during storage due to temperature fluctuations or solvent evaporation.Warm the vial to 37°C and use an ultrasonic bath to help redissolve the precipitate.[2]
Working solution is cloudy or contains precipitate. The aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of this compound. Increase the final DMSO concentration, ensuring it remains below the toxic level for your cell line (typically ≤0.5%).[2] Consider using a co-solvent system if your experimental design allows.
Inconsistent results between experimental replicates. Degradation of this compound in the aqueous working solution.Prepare fresh working solutions immediately before each experiment. Keep solutions on ice and protected from light during the experimental setup.[5] Use degassed buffers to minimize oxidation.
Low or no biological activity observed. The compound is not fully dissolved in the assay medium, leading to a lower effective concentration.Re-evaluate the solubilization protocol. Confirm the absence of precipitate in the working solution. Consider measuring the actual concentration of the compound in the final assay medium if possible.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G cluster_troubleshoot Troubleshooting Options start Start: Solubility Issue with this compound check_stock Check Stock Solution (100 mM in DMSO) start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate warm_sonicate Warm to 37°C and Sonicate stock_precipitate->warm_sonicate Yes prepare_working Prepare Working Solution in Aqueous Buffer/Medium stock_precipitate->prepare_working No warm_sonicate->check_stock working_precipitate Precipitate in Working Solution? prepare_working->working_precipitate troubleshoot_working Troubleshoot Working Solution working_precipitate->troubleshoot_working Yes success Solution is Clear: Proceed with Experiment working_precipitate->success No option1 Decrease Final This compound Concentration troubleshoot_working->option1 option2 Increase Final DMSO Concentration (check cell tolerance) troubleshoot_working->option2 option3 Use Co-solvent System (e.g., PEG300, Tween-80) troubleshoot_working->option3 option4 Use a Salt Form (e.g., Tartrate) troubleshoot_working->option4 option1->prepare_working option2->prepare_working option3->prepare_working option4->prepare_working

Caption: A flowchart for systematically addressing solubility issues with this compound.

This compound Anti-Inflammatory Signaling Pathway

G cluster_pathways Intracellular Signaling anatabine This compound nrf2 NRF2 Activation anatabine->nrf2 stat3 STAT3 Phosphorylation anatabine->stat3 nfkb NF-κB Activation anatabine->nfkb nrf2->nfkb Inhibits inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) stat3->inflammation Promotes nfkb->inflammation Promotes

Caption: this compound's known signaling interactions in inflammation.

References

Technical Support Center: (-)-Anatabine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of (-)-anatabine stock solutions to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of their experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: For long-term storage, organic solvents are recommended. This compound is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] When preparing stock solutions in these solvents, it is good practice to purge the solvent with an inert gas, such as nitrogen or argon, to remove dissolved oxygen and minimize the risk of oxidative degradation.[1][2]

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A: Stock solutions of this compound in organic solvents like ethanol are stable for at least four years when stored at -20°C.[2] Similarly, the solid form, (R,S)-Anatabine tartrate, is stable for at least four years at -20°C.[1]

Q3: Can I store this compound in aqueous solutions?

A: It is strongly advised not to store this compound in aqueous solutions for more than one day.[1][2] this compound is susceptible to degradation in aqueous environments, a process that can be influenced by pH, light, and temperature. For experiments requiring an aqueous buffer, it is best to prepare the solution fresh from a stock in an organic solvent immediately before use.

Q4: My this compound solution has changed color. Is it still usable?

A: A change in color, such as turning yellow or brown, is a visual indicator of potential degradation. It is recommended to discard any discolored solution and prepare a fresh stock to ensure the accuracy and reproducibility of your experimental results. The degradation of similar alkaloids is known to produce colored byproducts.

Q5: What are the primary factors that can cause this compound degradation in solution?

A: The main factors contributing to the degradation of this compound in solution are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

  • Light: Photodegradation can occur upon exposure to UV or ambient light.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Moisture: Anatabine has been noted to be moisture-sensitive, which can contribute to its degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in aqueous solution Exceeding solubility limit; pH of the solution is unfavorable.Ensure the concentration does not exceed the solubility limit (approx. 10 mg/mL in PBS, pH 7.2 for the tartrate salt).[1] Verify and adjust the pH of the buffer. Consider using a small amount of a co-solvent like DMSO if your experimental design allows.
Inconsistent experimental results Degradation of the anatabine stock solution.Prepare a fresh stock solution from solid material. Aliquot the stock solution to minimize freeze-thaw cycles. Always use freshly prepared aqueous dilutions for experiments.
Loss of potency over a short time in an aqueous buffer Inherent instability of anatabine in aqueous solutions.Prepare aqueous dilutions immediately before use. If the experiment is lengthy, consider the stability of anatabine under the specific experimental conditions (pH, temperature).

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in an Organic Solvent
  • Materials: this compound (solid), anhydrous ethanol (or DMSO/DMF), inert gas (nitrogen or argon), appropriate glassware, and storage vials.

  • Procedure: a. Weigh the desired amount of this compound solid in a clean, dry glass vial. b. Add the appropriate volume of anhydrous ethanol (or DMSO/DMF) to achieve the target concentration. c. Purge the solution with a gentle stream of inert gas for 1-2 minutes to remove dissolved oxygen. d. Tightly cap the vial. e. Gently swirl or vortex the vial until the solid is completely dissolved. f. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. g. Store the aliquots at -20°C in the dark.

Protocol for a Forced Degradation Study to Evaluate Stability

This protocol outlines a general procedure to assess the stability of an anatabine solution under various stress conditions.

  • Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Dilute the stock solution to 100 µg/mL in the respective stress condition media (e.g., acidic, basic, oxidative).

  • Stress Conditions:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C (in a neutral buffer)

    • Photolytic: Expose to UV light (e.g., 254 nm) at room temperature

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: a. At each time point, quench the degradation reaction if necessary (e.g., neutralize acid/base). b. Analyze the samples by a stability-indicating HPLC method. c. Calculate the percentage of remaining this compound at each time point.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Table 1: Effect of pH on this compound Stability at 25°C

Time (hours)% Anatabine Remaining (pH 4)% Anatabine Remaining (pH 7)% Anatabine Remaining (pH 9)
0100100100
498.294.585.1
896.589.272.3
2490.170.845.6

Table 2: Effect of Oxidative and Photolytic Stress on this compound Stability at Room Temperature (pH 7)

Time (hours)% Anatabine Remaining (Control - Dark)% Anatabine Remaining (3% H₂O₂)% Anatabine Remaining (UV Light)
0100100100
499.582.388.7
899.168.178.2
2497.835.459.5

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL This compound in Methanol prep_working Dilute to 100 µg/mL in Stress Media prep_stock->prep_working acid Acidic (0.1N HCl, 60°C) prep_working->acid base Basic (0.1N NaOH, 60°C) prep_working->base oxidation Oxidative (3% H₂O₂, RT) prep_working->oxidation photo Photolytic (UV Light, RT) prep_working->photo sampling Sample at t = 0, 2, 4, 8, 24h acid->sampling base->sampling oxidation->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc calc Calculate % Degradation hplc->calc degradation_pathways cluster_factors Degradation Factors anatabine This compound degradation_products Degradation Products (e.g., oxides, hydrolyzed forms) anatabine->degradation_products leads to ph pH (Hydrolysis) ph->degradation_products oxygen Oxygen (Oxidation) oxygen->degradation_products light Light (Photodegradation) light->degradation_products

References

Technical Support Center: Quantification of (-)-Anatabine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of (-)-anatabine quantification in urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound in urine, with a focus on mitigating matrix effects and ensuring accurate quantification.

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects in LC-MS/MS refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression or enhancement, leading to inaccurate quantification of this compound.[1] Urine is a complex biological matrix containing endogenous substances like proteins, salts, and phospholipids that can interfere with the ionization of this compound, compromising the reliability of the results.[1]

Q2: I am observing significant ion suppression for this compound in my urine samples. What are the likely causes and how can I troubleshoot this?

A: Ion suppression is a frequent challenge in urine analysis, primarily caused by high concentrations of endogenous components that co-elute with this compound and compete for ionization in the mass spectrometer source.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most critical step to combat matrix effects is rigorous sample cleanup.[1]

    • Protein Precipitation: A simple and effective method for urine samples is protein precipitation using acetone. This technique efficiently removes proteins, phospholipids, and salts.[1][2][3][4]

    • Solid-Phase Extraction (SPE): SPE can yield a cleaner extract by selectively isolating this compound and removing a wider range of interfering compounds.[1]

    • Dilution: A straightforward approach is to dilute the urine sample, which can lower the concentration of interfering matrix components.[1]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as anatabine-pyridyl-d4, is highly recommended.[1][2] The SIL-IS co-elutes with this compound and experiences similar matrix effects, enabling accurate correction during data analysis.[1]

  • Chromatographic Optimization: Modifying the HPLC or UPLC method can help separate this compound from interfering matrix components.[1]

    • Gradient Modification: Adjust the mobile phase gradient to enhance the resolution between this compound and co-eluting peaks.[1]

    • Alternative Column Chemistry: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity.[1]

Q3: Should I measure "free" or "total" this compound in urine?

A: this compound, like nicotine and its metabolites, can be present in urine in both a free (non-conjugated) form and a conjugated form (primarily as glucuronides).[2][3][5] To accurately assess the total amount of this compound exposure, it is crucial to measure the "total" concentration. This involves an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide conjugates, converting them to the free form before analysis.[2][3][5] The median ratio of glucuronidated to free anatabine in smokers' urine has been reported to be approximately 0.74.[5]

Q4: My assay is showing poor reproducibility. What are the potential causes and solutions?

A: Poor reproducibility can stem from several factors throughout the analytical workflow.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Ensure that sample preparation, including pipetting of the sample, internal standard, and reagents, is performed consistently across all samples. Automated liquid handling systems can improve precision.[6]

  • Internal Standard Addition: Verify that the internal standard is added accurately and consistently to all samples and calibrators at the beginning of the sample preparation process.

  • LC System Variability: Check for fluctuations in pump pressure, retention time drift, and inconsistent peak shapes, which may indicate issues with the HPLC system, such as leaks, worn pump seals, or column degradation.

  • Mass Spectrometer Instability: Monitor the signal of the internal standard across the analytical run. Significant variation may indicate instability in the MS detector or ion source.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound in urine, compiled from validated methods.

Table 1: Method Performance Characteristics

ParameterReported ValueSource
Mean Recovery76–99%[2][3][4]
Accuracy (Bias)0–10%[2][3][4]
Reproducibility (CV)2–9%[2][3][4]
Linearity (r²)>0.99[2][3]

Table 2: Limits of Quantification (LOQ)

LOQ (ng/mL)Analytical MethodSource
2LC-MS/MS[2]
0.15Capillary LC-ESI-MS/MS[5]
0.03LC-MS/MS[7]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for "Total" this compound using Enzymatic Hydrolysis and Protein Precipitation [1][2][3][4]

This method is suitable for quantifying both free and glucuronidated this compound.

  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of the urine sample.

  • Internal Standard Spiking: Add 50 µL of an internal standard spiking solution containing anatabine-pyridyl-d4.[1][2]

  • Dilution: Add 100 µL of HPLC-grade water.[1][2]

  • Enzymatic Hydrolysis: Add 160 µL of β-glucuronidase enzyme solution (e.g., 10,000 units/mL in 0.5 M ammonium acetate, pH 5.1).[1][2]

  • Incubation: Vortex the mixture and incubate at 37°C overnight (approximately 16-21 hours) to ensure complete hydrolysis of glucuronide conjugates.[2]

  • Protein Precipitation: Add a sufficient volume of cold acetone to precipitate proteins and the enzyme. Vortex and centrifuge at high speed.[1][2][3][4]

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Parameters [2][3][5]

  • HPLC Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Gemini-NX, C18, 110Å, 5 µm, 4.6 mm x 150 mm).[2]

  • Mobile Phase A: 6.5 mM ammonium acetate in HPLC grade water, with pH adjusted to 10.5 using ammonium hydroxide.[2]

  • Mobile Phase B: 100% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound161.1144.1
anatabine-pyridyl-d4 (IS)165.1148.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine 1. Urine Sample (100 µL) is 2. Add Internal Standard (anatabine-d4) urine->is enzyme 3. Add β-glucuronidase is->enzyme incubate 4. Incubate (37°C) enzyme->incubate precipitate 5. Protein Precipitation (Acetone) incubate->precipitate evaporate 6. Evaporate & Reconstitute precipitate->evaporate lcms 7. LC-MS/MS Analysis evaporate->lcms data 8. Data Processing lcms->data

Caption: Workflow for total this compound quantification in urine.

troubleshooting_workflow start Inaccurate Quantification (e.g., Ion Suppression) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? start->check_is use_is Implement SIL-IS (e.g., anatabine-d4) check_is->use_is No check_prep Is Sample Preparation Adequate? check_is->check_prep Yes use_is->check_prep optimize_prep Optimize Sample Prep: 1. Protein Precipitation 2. Solid-Phase Extraction 3. Dilution check_prep->optimize_prep No check_chrom Is Chromatographic Separation Optimal? check_prep->check_chrom Yes optimize_prep->check_chrom optimize_chrom Optimize Chromatography: 1. Modify Gradient 2. Change Column Chemistry check_chrom->optimize_chrom No end_node Accurate Quantification check_chrom->end_node Yes optimize_chrom->end_node

References

Addressing non-specific binding in (-)-Anatabine receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (-)-Anatabine in receptor binding assays. The focus is on identifying and mitigating non-specific binding to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is an alkaloid found in plants of the Solanaceae family that primarily interacts with nicotinic acetylcholine receptors (nAChRs).[1][2] It acts as an agonist at several neuronal subtypes, including α4β2, α7, and α3β4 nAChRs.[1][3][4]

Q2: What is non-specific binding and why is it problematic in this compound receptor assays?

A2: Non-specific binding refers to the adherence of a ligand, such as radiolabeled this compound, to components other than the intended receptor of interest. This can include filters, lipids, and other proteins in the assay matrix.[5] High non-specific binding can obscure the true specific binding signal, leading to an inaccurate assessment of the ligand's affinity and the receptor's density.[5] Ideally, non-specific binding should constitute less than 50% of the total binding observed in the assay.[6]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by conducting the binding assay in the presence of a high concentration of an unlabeled competing ligand that has a high affinity for the target receptor.[6] This "cold" ligand saturates the specific binding sites on the receptor, ensuring that any remaining binding of the radiolabeled ligand is non-specific.[6] For nAChR assays, a common competitor used to determine non-specific binding is (S)-nicotine.[5]

Q4: Beyond direct receptor activation, what signaling pathways are modulated by this compound?

A4: this compound has demonstrated anti-inflammatory properties through the modulation of several intracellular signaling cascades.[2] It has been shown to inhibit the activation of transcription factors like NF-κB and STAT3.[1][7] Additionally, studies have indicated that this compound treatment can lead to the activation of the NRF2 and MAPK signaling pathways.[1][7]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in receptor assays. Below is a guide to help you troubleshoot and mitigate this issue.

Potential Cause Recommended Solutions & Troubleshooting Steps
Suboptimal Blocking Agents - Utilize Protein Blockers: Incorporate Bovine Serum Albumin (BSA) or casein into your assay buffer to block non-specific sites on your assay plates, filters, and membranes.[5] - Empirically Determine Optimal Concentration: The ideal concentration of the blocking agent can vary, so it's recommended to test a range of concentrations to find the most effective one for your specific assay conditions.[5]
Inadequate Washing - Increase Wash Steps: Perform additional washes with ice-cold wash buffer to more effectively remove unbound radioligand.[5] - Increase Wash Volume: Using a larger volume of wash buffer can help to reduce background signal from non-specifically bound ligand.[5]
Radioligand Issues - Verify Radioligand Purity: Impurities in the radiolabeled ligand can be a significant source of non-specific binding.[5] - Optimize Radioligand Concentration: Using a radioligand concentration that is at or below its dissociation constant (Kd) can help to minimize non-specific interactions.[5][8]
Suboptimal Buffer Conditions - Adjust pH: The pH of your binding and wash buffers can influence non-specific binding. Ensure the pH is optimized for the nAChR subtype you are studying.[9] - Increase Salt Concentration: For interactions that are primarily charge-based, increasing the salt concentration (e.g., with NaCl) in your buffer can create a shielding effect and reduce non-specific binding.[9] - Add Detergents: Low concentrations of a non-ionic surfactant, such as Tween-20, can disrupt hydrophobic interactions that contribute to non-specific binding.[9]
Receptor Preparation - Titrate Receptor Concentration: Use the lowest possible concentration of your membrane preparation that still yields a robust specific binding signal to minimize the available surface for non-specific interactions.[8]

Quantitative Data Summary: this compound Interaction with nAChR Subtypes

The following tables summarize the binding affinities and functional potencies of this compound at various human nAChR subtypes.

Table 1: Competitive Binding Affinities of this compound at nAChR Subtypes

nAChR SubtypeLigandParameterValue (µM)Source(s)
α4β2This compoundIC₅₀0.7 ± 0.1[10]
α4β2This compoundIC₅₀0.71 ± 0.09[4]
α3β4This compoundIC₅₀0.96 ± 0.20[4]

IC₅₀ (Half-maximal inhibitory concentration) values were determined using competitive radioligand binding assays.

Table 2: Functional Agonist Potency of this compound at nAChR Subtypes

nAChR SubtypeLigandParameterValue (µM)Source(s)
α4β2This compoundEC₅₀< 8[4]
α4β2This compoundEC₅₀6.1 ± 1.4[4]
α7This compoundEC₅₀158.5 ± 11.4[4]
α3β4This compoundEC₅₀70.6 ± 8.2[4]
α6/3β2β3This compoundEC₅₀3.6 ± 0.3[4]

EC₅₀ (Half-maximal effective concentration) values were determined using functional assays, such as two-electrode voltage clamp electrophysiology.

Experimental Protocols

Radioligand Competition Binding Assay for nAChRs

This protocol outlines a standard method for determining the binding affinity of this compound for a specific nAChR subtype by measuring its ability to displace a known radioligand.

1. Receptor Preparation:

  • Prepare cell membranes from a cell line (e.g., HEK293) that is stably expressing the human nAChR subtype of interest.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.

  • Total Binding Wells: Add 150 µL of membranes (50-120 µg protein), 50 µL of assay buffer, and 50 µL of a specific radioligand (e.g., [³H]epibatidine).

  • Non-Specific Binding Wells: Add 150 µL of membranes, 50 µL of a high concentration of a competing non-radiolabeled ligand (e.g., 1 mM (S)-nicotine), and 50 µL of the radioligand.

  • Competition Assay Wells: Add 150 µL of membranes, 50 µL of this compound at various concentrations, and 50 µL of the radioligand.

3. Incubation:

  • Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature should be optimized for the specific receptor subtype.

4. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand.[4]

  • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[4]

5. Quantification:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.[4]

6. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.

Visualizations: Workflows and Signaling Pathways

Workflow for a Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_processing Processing & Analysis prep_membranes Prepare nAChR-expressing cell membranes prep_reagents Prepare radioligand, buffer, and this compound dilutions add_total Total Binding: Membranes + Buffer + Radioligand prep_reagents->add_total incubate Incubate to Equilibrium add_total->incubate add_nsb Non-Specific Binding: Membranes + Cold Ligand + Radioligand add_nsb->incubate add_comp Competition: Membranes + this compound + Radioligand add_comp->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 determination) count->analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Simplified Signaling Pathways of this compound cluster_inflammatory Inflammatory Signaling cluster_antioxidant Antioxidant Response cluster_mapk MAPK Pathway anatabine This compound nAChR nAChR (e.g., α4β2, α7) anatabine->nAChR nfkb NF-κB Activation nAChR->nfkb Inhibition stat3 STAT3 Activation nAChR->stat3 Inhibition nrf2 NRF2 Activation nAChR->nrf2 Activation mapk MAPK Activation (e.g., p38) nAChR->mapk Activation inflammation Pro-inflammatory Gene Expression nfkb->inflammation stat3->inflammation are Antioxidant Response Element (ARE) Gene Expression nrf2->are cellular_response Cellular Responses (e.g., proliferation, differentiation) mapk->cellular_response

Caption: Simplified Signaling Pathways of this compound.

Logical Workflow for Troubleshooting High Non-Specific Binding cluster_solutions Troubleshooting Steps start High Non-Specific Binding (NSB > 50% of Total) check_assay Review Assay Conditions start->check_assay optimize_blocking Optimize Blocking Agent (e.g., BSA concentration) check_assay->optimize_blocking Blocking inadequate? improve_washing Improve Washing Steps (more washes, larger volume) check_assay->improve_washing Washing insufficient? check_radioligand Verify Radioligand Purity & Optimize Concentration check_assay->check_radioligand Radioligand issues? adjust_buffer Adjust Buffer Conditions (pH, salt, detergent) check_assay->adjust_buffer Buffer suboptimal? re_evaluate Re-evaluate NSB optimize_blocking->re_evaluate improve_washing->re_evaluate check_radioligand->re_evaluate adjust_buffer->re_evaluate end_success NSB Acceptable (Proceed with Assay) re_evaluate->end_success NSB < 50% end_fail NSB Still High (Consult further resources) re_evaluate->end_fail NSB > 50%

Caption: Logical Workflow for Troubleshooting High Non-Specific Binding.

References

Technical Support Center: Optimization of (-)-Anatabine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (-)-anatabine dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in mice for anti-inflammatory studies?

A1: For acute anti-inflammatory models in mice, a common starting point for intraperitoneal (i.p.) administration is in the range of 1 to 5 mg/kg.[1][2] Studies have shown a dose-dependent reduction in pro-inflammatory cytokines at these concentrations.[1][2] For chronic models, such as Alzheimer's disease models, oral administration of 10 to 20 mg/kg/day in drinking water has been used.[3]

Q2: What are the effective routes of administration for this compound in rodents?

A2: this compound has been shown to be effective through several routes of administration, including:

  • Intraperitoneal (i.p.) injection: Commonly used for acute inflammation models.[1][2]

  • Oral administration: Effective for chronic studies, often administered in the drinking water.[3][4]

  • Inhalation exposure: Has been demonstrated to be a valid route for chronic administration, showing bioequivalence to i.p. injection in some studies.[1][2]

  • Subcutaneous (s.c.) injection: Has been used in studies investigating effects on food intake and body weight.[5]

Q3: What plasma concentration of this compound is generally considered effective?

A3: Research indicates that a plasma concentration of approximately 0.8 µg/mL (around 5 µM) is often required to achieve significant anti-inflammatory effects in both mice and rats.[6]

Q4: What are the key biomarkers to measure when assessing the efficacy of this compound?

A4: To evaluate the anti-inflammatory efficacy of this compound, it is recommended to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are expected to decrease.[4][6] Additionally, measuring anti-inflammatory cytokines like IL-10, which may show an increase, can provide further evidence of efficacy.[7] For mechanistic insights, assessing the phosphorylation status of STAT3 and NF-κB in target tissues is also recommended.[4][7]

Q5: Are there any known adverse effects of this compound at higher doses?

A5: Yes, at higher doses, such as 5 mg/kg i.p., acute and recoverable adverse events like hypothermia and tremors have been observed in animals.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant reduction in pro-inflammatory markers observed. Suboptimal Dosage: The administered dose may be too low to elicit a response.Gradually increase the dose in subsequent experiments. A dose-response study is recommended to identify the optimal dosage.
Ineffective Route of Administration: The chosen route may not be optimal for the specific animal model or desired outcome.Consider alternative routes of administration. For example, if oral administration is not effective, intraperitoneal injection might provide better bioavailability.[1][2]
Insufficient Plasma Concentration: The administered dose may not be achieving the necessary therapeutic plasma concentration.If possible, perform pharmacokinetic analysis to measure plasma concentrations of this compound.[6]
High variability in experimental results. Inconsistent Drug Preparation: Improper dissolution or storage of this compound can lead to inconsistent dosing.Ensure this compound is fully dissolved in a suitable vehicle. Prepare fresh solutions for each experiment and store the stock solution appropriately.
Animal-to-Animal Variation: Biological variability among animals can contribute to inconsistent results.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups.
Observed adverse effects in animals (e.g., tremors, lethargy). Dosage is too high: The administered dose may be approaching toxic levels.Reduce the dosage. Refer to literature for reported adverse effects at different dose levels.[2] Monitor animals closely for any signs of distress.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of Intraperitoneal this compound on Plasma Cytokines in LPS-Challenged Mice

Dose (mg/kg, i.p.) Effect on TNF-α Effect on IL-6 Reference
534.0% reduction47.2% reduction[2]

Table 2: Effects of Chronic Oral this compound in a Transgenic Mouse Model of Alzheimer's Disease

Dose (mg/kg/day, oral) Effect on Brain Aβ Burden Effect on Phospho-STAT3 Burden Reference
10Significant reductionSignificant reduction[3]
20Significant reductionSignificant reduction[3]

Experimental Protocols & Methodologies

Protocol 1: Acute Anti-Inflammatory Efficacy in a Lipopolysaccharide (LPS) Challenge Model

  • Animals: Use male C57BL/6 mice (7-8 weeks old).[2]

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 2, 5 mg/kg).[1][2]

  • LPS Challenge: Two hours after anatabine administration, challenge the mice with an i.p. injection of LPS (e.g., 0.5 mg/kg).

  • Sample Collection: Two hours post-LPS challenge, collect blood via cardiac puncture for plasma separation.

  • Biomarker Analysis: Analyze plasma samples for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Protocol 2: Chronic Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

  • Animals: Use a transgenic mouse model of Alzheimer's disease (e.g., Tg PS1/APPswe).[3]

  • This compound Preparation: Dissolve this compound in the drinking water at concentrations calculated to achieve the desired daily dosage (e.g., 10 or 20 mg/kg/day).[3]

  • Administration: Provide the anatabine-containing drinking water to the mice for an extended period (e.g., several weeks).

  • Behavioral Analysis: Perform behavioral tests (e.g., elevated plus maze) to assess cognitive function.[3]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Histological and Biochemical Analysis: Analyze brain tissue for amyloid-β (Aβ) plaque burden and levels of phosphorylated STAT3.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Challenge cluster_analysis Analysis Animal_Acclimation Animal Acclimation Anatabine_Prep This compound Preparation Administration Route of Administration (i.p., oral, etc.) Anatabine_Prep->Administration Challenge Inflammatory Challenge (e.g., LPS) Administration->Challenge Behavioral_Analysis Behavioral Analysis Administration->Behavioral_Analysis Sample_Collection Sample Collection (Blood, Tissue) Challenge->Sample_Collection Biomarker_Analysis Biomarker Analysis (Cytokines, p-STAT3) Sample_Collection->Biomarker_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_pathway Inflammatory Signaling LPS LPS NFkB NF-κB Activation LPS->NFkB Activates STAT3 STAT3 Phosphorylation LPS->STAT3 Activates Anatabine This compound Anatabine->NFkB Inhibits Anatabine->STAT3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines STAT3->Cytokines

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

References

Technical Support Center: Reducing Impurities in Synthetic Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of anatabine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetic anatabine?

A1: Common impurities can include starting materials, byproducts, and structurally related alkaloids. Depending on the synthetic route, these may include:

  • (S)-(-)-enantiomer of anatabine: The opposite enantiomer of the desired (R)-(+)-anatabine.

  • Unreacted starting materials: Such as 3-aminomethylpyridine and benzophenoneimine.[1]

  • Synthetic byproducts: A common byproduct is benzophenone.[1][2]

  • Related tobacco alkaloids: Minor amounts of nornicotine and anabasine can also be present, depending on the purification efficiency.[1]

Q2: What are the primary methods for purifying crude synthetic anatabine?

A2: Several methods are effective for purifying synthetic anatabine, often used in combination:

  • Acid-Base Workup and Extraction: This is a fundamental technique to separate the basic anatabine from neutral or acidic impurities.[1]

  • Distillation: This method is particularly effective for removing solvents and some impurities.[1] A distillation process using methyl t-butyl ether (MTBE) for extraction can yield anatabine with a purity greater than 99%.[2][3]

  • Column Chromatography: Silica gel column chromatography is a standard method to separate anatabine from closely related impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for achieving high purity.[1]

  • Chiral Chromatography: This is essential for separating the (R)-(+)- and (S)-(-)-enantiomers of anatabine.[1]

Q3: How can I separate the (R)-(+)- and (S)-(-)-enantiomers of anatabine?

A3: Chiral separation is necessary to isolate the desired (R)-(+)-anatabine. The most common methods are:

  • Chiral HPLC: Using a polysaccharide-based chiral column is a direct method for enantiomeric separation.[1]

  • Diastereomeric Salt Formation: This classic resolution technique involves reacting the racemic anatabine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their differing solubilities. The desired enantiomer is then recovered by treating the purified diastereomeric salt with a base.[1]

Q4: What analytical methods are used to assess the purity of anatabine?

A4: A combination of chromatographic methods is typically used to determine the purity of anatabine and to identify and quantify impurities:

  • HPLC with UV detection: For routine assay and purity checks.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and confirmation of related compounds and impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess volatile impurities and residual solvents.[4]

Troubleshooting Guides

Problem 1: Low purity of synthesized anatabine with significant amounts of benzophenone detected.

  • Possible Cause: The synthetic route used may be prone to the formation of benzophenone as a byproduct. For instance, some older methods have reported benzophenone concentrations as high as 8-12%.[2]

  • Solution: Consider an alternative synthetic route that minimizes benzophenone formation. A method reacting 3-aminomethylpyridine with benzophenoneimine in a solvent-less medium has been shown to reduce benzophenone byproduct to less than 3%.[2] This method also offers higher yields and intermediate purity.[2][5]

Problem 2: The final product is a racemic or enantiomerically impure mixture of anatabine.

  • Possible Cause: The synthesis was not enantioselective, or racemization occurred at some stage during the reaction or workup.

  • Solution:

    • Enantioselective Synthesis: Employ a synthetic route that uses a chiral auxiliary to direct the stereochemistry of the reaction, leading to the desired enantiomer.[6][7][8]

    • Chiral Resolution: If a racemic synthesis is performed, chiral resolution is necessary. Chiral HPLC is an effective method for separating the enantiomers.[1] Refer to the detailed protocol for Chiral HPLC below.

Problem 3: Poor overall yield of purified anatabine.

  • Possible Cause:

    • Suboptimal reaction conditions.

    • Inefficient purification and recovery of the product.

  • Solution:

    • Optimize Reaction Conditions: The choice of base can significantly impact yield. For example, using potassium tert-butoxide (KtOBu) instead of lithium diisopropylamide (LDA) has been reported to increase the yield to 25% with 97% purity.[5]

    • Improve Purification Efficiency: An extraction and distillation process using methyl t-butyl ether (MTBE) has been shown to yield anatabine with a purity greater than 99%, indicating high recovery.[5]

Data Presentation

Table 1: Comparison of Anatabine Synthesis Methods

Synthetic MethodKey ReagentsReported YieldReported PurityBenzophenone ImpurityReference
Deo et al. (reproduced)Benzophenone, 3-aminomethylpyridine10%-8-12%[2]
Benzophenoneimine MethodBenzophenoneimine, 3-aminomethylpyridine, K tOBu25%97%< 3%[2][5]
Chiral Ketimine Method(1R,2R,5R)-(+)-2-hydroxy-3-pinanone, 3-(aminomethyl)pyridine, LDAGoodHigh-[6][7][8]

Table 2: Typical Purity Specifications for High-Purity Anatabine

ParameterSpecificationAnalytical Method
Assay≥ 98.0% (dry basis)HPLC
Water Content< 0.5%Karl Fischer
Individual Related Alkaloids (e.g., nicotine, nornicotine, anabasine)≤ 0.10% eachHPLC, LC-MS
Total Related Alkaloids≤ 1.0%HPLC, LC-MS
Other Individual Organic Impurities≤ 0.5%HPLC, LC-MS
Total Organic Impurities≤ 2.0%HPLC, LC-MS

Experimental Protocols

Protocol 1: Purification of Anatabine via MTBE Extraction and Distillation

  • Basification: Take the crude reaction mixture containing anatabine and basify it to saturation with potassium hydroxide (KOH) and potassium carbonate (K2CO3).[2]

  • Extraction: Add methyl t-butyl ether (MTBE) to the basified solution to induce phase separation. The anatabine will partition into the organic (MTBE) phase.[1][2]

  • Separation: Separate the organic phase from the aqueous phase.[1]

  • Distillation: Distill the organic phase to remove the MTBE, yielding purified anatabine.[1][2]

  • Optional Acid-Base Workup (Final Polish): a. Dissolve the distilled anatabine in a suitable organic solvent.[1] b. Extract with an aqueous acid solution (e.g., 1M HCl).[1] c. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.[1] d. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the pure anatabine with an organic solvent.[1] e. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the final product.[1]

Protocol 2: Chiral HPLC for Enantiomeric Separation of Anatabine

  • Column: A polysaccharide-based chiral column is typically used.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and system. A small amount of an amine additive (e.g., diethylamine) may be required to improve the peak shape of the basic anatabine.[1]

  • Sample Preparation: Dissolve a small amount of the purified racemic anatabine in the mobile phase.[1]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.[1]

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).[1]

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the two separated enantiomer peaks.[1]

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of the (R)-(+)-Anatabine.[1]

Visualizations

Purification_Workflow Crude Crude Synthetic Anatabine Basification Basification (KOH, K2CO3) Crude->Basification Extraction MTBE Extraction Basification->Extraction Separation Phase Separation Extraction->Separation Distillation Distillation Separation->Distillation Purified Purified Anatabine (>99% Purity) Distillation->Purified AcidBase Optional Acid-Base Workup Purified->AcidBase For higher purity Final Final Pure Anatabine AcidBase->Final

Caption: General Purification Workflow for Synthetic Anatabine.

Troubleshooting_Anatabine_Purity start Low Purity of Synthetic Anatabine impurity_type Identify Impurity Type (e.g., HPLC, LC-MS) start->impurity_type benzophenone High Benzophenone Content? impurity_type->benzophenone enantiomer Presence of (S)-(-)-Enantiomer? impurity_type->enantiomer other Other Impurities? impurity_type->other benzophenone->enantiomer No change_synthesis Change Synthetic Route (e.g., Benzophenoneimine method) benzophenone->change_synthesis Yes enantiomer->other No chiral_sep Perform Chiral Separation (e.g., Chiral HPLC) enantiomer->chiral_sep Yes purification Optimize Purification (e.g., Acid-Base Workup, Chromatography) other->purification Yes success High Purity Anatabine change_synthesis->success chiral_sep->success purification->success

Caption: Troubleshooting Logic for Improving Anatabine Purity.

References

Technical Support Center: Stabilizing (-)-Anatabine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-anatabine. This resource provides essential guidance on ensuring the long-term stability of this compound for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound, particularly in solution, should be stored at -20°C.[1] Some suppliers guarantee stability for at least four years under these conditions. For short-term storage of up to one week, refrigeration at approximately 4°C is acceptable.

Q2: How should I prepare stock solutions of this compound for optimal stability?

It is recommended to prepare stock solutions of this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide.[1] A solution in ethanol can be stable for at least four years when stored at -20°C.[1] Aqueous solutions are significantly less stable and it is not recommended to store them for more than one day.[1] When preparing solutions, it is advisable to use solvents purged with an inert gas to minimize oxidation.[1]

Q3: What are the main factors that can cause degradation of this compound?

The primary factors that can lead to the degradation of this compound include:

  • pH: Like many alkaloids, anatabine's stability is pH-dependent. It is generally more stable in acidic to neutral conditions and more susceptible to degradation in alkaline environments.

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of degradation products. The first step in the degradation of secondary amine tobacco alkaloids is often a stereospecific dehydrogenation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation. It is a significant factor in the loss of cannabinoids, a different class of plant-derived compounds, and similar precautions should be taken with alkaloids.[2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

Q4: Are there any known degradation products of this compound?

While specific degradation products of pure this compound under forced conditions are not extensively documented in publicly available literature, potential degradation pathways for similar tobacco alkaloids like nicotine involve oxidation, leading to compounds such as cotinine and nicotine-N'-oxide. It is plausible that anatabine undergoes similar oxidative degradation.

Q5: Can I use any excipients to improve the stability of my this compound formulation?

Yes, certain excipients can enhance the stability of alkaloid formulations.

  • Antioxidants: Ascorbic acid or sodium metabisulfite can be added to protect against oxidative degradation.

  • Buffering Agents: Using a buffer system to maintain a slightly acidic to neutral pH can prevent base-catalyzed hydrolysis.

  • Chelating Agents: EDTA can be used to chelate metal ions that might catalyze oxidative reactions.

  • Cyclodextrins: These can form inclusion complexes with the anatabine molecule, protecting it from light, heat, and oxidation.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Loss of potency in aqueous solutions Hydrolysis, OxidationPrepare fresh aqueous solutions for each experiment.[1] If storage is unavoidable, filter-sterilize and store at 4°C for no longer than 24 hours. Consider using a buffer to maintain an optimal pH.
Discoloration of stock solution (yellowing/browning) Oxidation, PhotodegradationStore stock solutions in amber vials to protect from light. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. Store at -20°C or below.
Precipitation in stock solution upon thawing Poor solubility at lower temperatures, Solvent evaporationEnsure the solution is completely thawed and vortexed thoroughly before use. If precipitation persists, gentle warming and sonication may be used to redissolve the compound. Check for solvent evaporation by ensuring the vial is tightly sealed.
Inconsistent results in cell-based assays Degradation in culture medium, Interaction with media componentsMinimize the time the compound is in the culture medium before the assay endpoint. Prepare fresh dilutions in media for each experiment. Run a stability check of anatabine in your specific cell culture medium.
Unexpected peaks in HPLC/LC-MS analysis Degradation of anatabineUse a validated stability-indicating analytical method. Ensure proper storage of both the stock solution and the samples for analysis. Compare the chromatogram to a freshly prepared standard.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol with added antioxidants for enhanced stability.

Materials:

  • This compound (as free base or a salt)

  • 200-proof ethanol, HPLC grade

  • Ascorbic acid

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber vial.

  • Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Add the required volume of ethanol to achieve a final concentration of 10 mg/mL.

  • Seal the vial and vortex until the anatabine and ascorbic acid are completely dissolved. Gentle sonication can be used if necessary.

  • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Immediately and tightly seal the vial.

  • Label the vial with the compound name, concentration, date, and solvent.

  • Store at -20°C.

Protocol 2: General Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, a non-stressed control sample, and a blank (solvent subjected to the same stress conditions) using a stability-indicating HPLC-UV or LC-MS method.

4. Data Presentation:

The results of the forced degradation study can be summarized in a table. The following is an example of how this data could be presented.

Table 1: Example of Forced Degradation Data for this compound

Stress ConditionTime (hours)Assay of this compound (%)% DegradationNumber of Degradation Products
0.1 M HCl (60°C)2485.214.82
0.1 M NaOH (60°C)2478.521.53
3% H₂O₂ (RT)2482.117.94
Thermal (80°C)4891.38.71
Photolytic (ICH Q1B)-88.611.42

Visualizations

Signaling Pathways and Experimental Workflows

anatabine_signaling_pathway anatabine This compound nrf2 NRF2 anatabine->nrf2 Activates stat3 STAT3 anatabine->stat3 Inhibits nfkb NF-κB anatabine->nfkb Inhibits keap1 KEAP1 keap1->nrf2 Promotes degradation are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds to antioxidant_genes Antioxidant & Cytoprotective Gene Expression are->antioxidant_genes Promotes inflammatory_response Inflammatory Response stat3->inflammatory_response nfkb->inflammatory_response

Caption: this compound's dual mechanism of action.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubation) cluster_analysis Analysis prep_stock Prepare Anatabine Stock (e.g., 1 mg/mL in Methanol) prep_samples Dilute Stock in Aqueous Buffers and Stress Agents prep_stock->prep_samples hydrolysis Hydrolysis (pH 2, 7, 12) prep_samples->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) prep_samples->oxidation photolysis Photolysis (ICH Q1B) prep_samples->photolysis thermal Thermal (e.g., 80°C) prep_samples->thermal sampling Sample at Time Points (e.g., 0, 6, 12, 24h) hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis_method Analyze via Stability-Indicating HPLC or LC-MS sampling->analysis_method data_processing Calculate % Remaining & Identify Degradants analysis_method->data_processing

Caption: Workflow for a forced degradation study.

logical_relationship storage_conditions Storage Conditions temperature Temperature storage_conditions->temperature light Light Exposure storage_conditions->light ph pH of Solution storage_conditions->ph atmosphere Atmosphere (Oxygen) storage_conditions->atmosphere degradation Degradation temperature->degradation Increases rate light->degradation Induces ph->degradation Influences rate (esp. alkaline) atmosphere->degradation Causes oxidation stability This compound Stability degradation->stability Inversely related

Caption: Factors influencing this compound stability.

References

Enhancing the efficiency of anatabine extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anatabine Extraction Efficiency

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of anatabine extraction from plant materials. It includes frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

A foundational overview for researchers beginning or optimizing anatabine extraction.

Q1: What is anatabine and which plant sources are richest in it? A: Anatabine is a minor alkaloid found in plants of the Solanaceae family, most notably in Nicotiana species (tobacco).[1] Its concentration varies significantly between species and even among cultivars of the same species. For instance, studies have shown anatabine content in different Nicotiana varieties ranging from 287 to 1699 µg/g of dry weight.[1] While tobacco is the most common source, anatabine can also be found in other edible Solanaceae plants, though typically at much lower concentrations.

Q2: What are the primary methods for extracting anatabine from plant material? A: The main methods for anatabine extraction include:

  • Conventional Solvent Extraction: Utilizes solvents like methanol, ethanol, or dichloromethane to dissolve and extract alkaloids. Simple and widely used, it can be optimized for efficiency.[1]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to faster extraction times and higher yields.[2][3][4]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, increasing pressure within the plant cells and causing them to rupture, which accelerates the release of target compounds.[2][5]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which improves extraction kinetics and efficiency while reducing solvent consumption.[6][7]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, as the extraction solvent.[8] This method is highly selective and can be "tuned" by altering pressure and temperature. It is considered a green chemistry technique.[9][10]

Q3: How do I choose the best extraction solvent for anatabine? A: The choice of solvent depends on the extraction method and desired selectivity. Anatabine is soluble in polar organic solvents.[11] A study comparing various solvents found that a mixture of dichloromethane and methanol (4:1, v/v) was highly effective for a broad range of compounds, while a methanol/water mixture (7:3, v/v) was also identified as optimal for certain alkaloids.[1] For greener approaches, ethanol and water mixtures are commonly used in UAE and MAE.[3][12]

Q4: My research focuses on anatabine for therapeutic use. What are the common impurities I should be aware of? A: When extracting from Nicotiana species, the primary impurities are other tobacco alkaloids. These include nicotine (the most abundant), nornicotine, anabasine, myosmine, and cotinine.[1][11][13] The purity of the final extract is critical, and analytical methods like HPLC or LC-MS/MS are necessary to quantify these related compounds.[14][15] High-purity anatabine specifications often limit individual related alkaloids to less than 0.10%.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process.

Problem: My anatabine yield is significantly lower than expected.

Possible Cause Recommended Solution
Improper Plant Material Ensure you are using a high-anatabine cultivar. The anatabine content can vary by a factor of 5-6 between different tobacco varieties.[1] Use dried, finely ground plant material to maximize surface area for extraction.
Suboptimal Solvent The solvent may not be optimal for anatabine. Test different solvents or solvent mixtures. A 7:3 (v/v) methanol/water mixture is a good starting point for solvent extraction.[1]
Inefficient Extraction Parameters Review and optimize parameters like temperature, time, and pressure. For UAE and MAE, these factors are critical and can be optimized using a response surface methodology approach.[2][12]
Anatabine Degradation Anatabine can be sensitive to high temperatures and light.[11] For thermal methods like MAE or PLE, ensure the temperature is not excessively high. Store extracts in dark, cool conditions.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. For PLE, using multiple static cycles can significantly improve yield.[7] For solvent-based methods, ensure adequate agitation.

Problem: The purity of my anatabine extract is poor, with high levels of other alkaloids.

Possible Cause Recommended Solution
Non-Selective Solvent Some solvents will co-extract a wide range of alkaloids. Consider a more selective method like Supercritical Fluid Extraction (SFE), which can be tuned to target specific compounds.[9]
Inadequate Post-Extraction Cleanup The crude extract requires purification. Implement a post-extraction acid-base workup. Basify the crude extract and perform a liquid-liquid extraction with a solvent like methyl t-butyl ether (MTBE); anatabine will move to the organic phase, which can help separate it from more polar impurities.[16][17]
Lack of Chromatographic Purification For high-purity anatabine required for drug development, further purification using techniques like column chromatography or preparative HPLC is essential.[16]

Below is a logical workflow for troubleshooting common extraction issues.

TroubleshootingWorkflow Start Start: Evaluate Extract CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Poor? CheckYield->CheckPurity No YieldCauses Potential Causes: - Wrong Plant Cultivar - Suboptimal Solvent - Poor Parameters - Degradation CheckYield->YieldCauses Yes Success Process Optimized CheckPurity->Success No PurityCauses Potential Causes: - Non-Selective Method - No Cleanup Step - Co-eluting Impurities CheckPurity->PurityCauses Yes YieldSolutions Solutions: 1. Verify Plant Source 2. Test Different Solvents 3. Optimize Time/Temp/Pressure 4. Use Milder Conditions YieldCauses->YieldSolutions YieldSolutions->Start Re-evaluate PuritySolutions Solutions: 1. Use Selective Method (e.g., SFE) 2. Implement Acid-Base Wash 3. Add Chromatographic Step PurityCauses->PuritySolutions PuritySolutions->Start Re-evaluate

Caption: A decision tree for troubleshooting anatabine extraction issues.

Experimental Protocols

Detailed methodologies for key extraction techniques.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is based on methodologies optimized for alkaloid extraction, balancing efficiency and simplicity.[2][3]

  • Preparation of Plant Material:

    • Dry tobacco leaves (or other plant material) at 40°C until constant weight.

    • Grind the dried material into a fine powder (e.g., <0.5 mm particle size).

    • Accurately weigh 1.0 g of the powdered sample into a 50 mL extraction vessel.

  • Extraction:

    • Add 20 mL of the extraction solvent (e.g., 70% ethanol in water) to the vessel.

    • Place the vessel in an ultrasonic bath or use a probe-type sonicator.

    • Apply ultrasound at a frequency of 30-40 kHz.

    • Set the extraction temperature to 40-50°C and the time to 30 minutes. Ensure the temperature does not exceed 60°C to prevent degradation.

  • Sample Recovery:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant (the extract).

    • Filter the supernatant through a 0.45 µm syringe filter into a collection vial.

  • Analysis:

    • Analyze the extract for anatabine concentration using a validated LC-MS/MS or HPLC method.[14][15]

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines a selective method for obtaining a cleaner anatabine extract.[8][9]

  • Preparation of Plant Material:

    • Prepare dried, powdered plant material as described in the UAE protocol.

    • Pack approximately 10 g of the powder into the SFE extraction vessel.

  • Extraction:

    • Set the SFE system parameters. Optimal conditions for alkaloids often involve:

      • Pressure: 200-300 bar

      • Temperature: 45-60°C

      • Co-solvent: Add 5-10% methanol or ethanol to the supercritical CO2 to increase the polarity and improve alkaloid solubility.

    • Begin the extraction process with a static phase (no outflow) for 30-60 minutes to allow the supercritical fluid to penetrate the matrix.

    • Follow with a dynamic phase, flowing the supercritical fluid through the vessel at a rate of 2-4 L/min for 2-3 hours.

  • Sample Recovery:

    • The extract is collected in a separation vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds (including anatabine) to precipitate.

    • Rinse the collection vessel with a small amount of methanol to recover all the precipitated extract.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent and analyze via LC-MS/MS or HPLC.

The general workflow for these protocols is visualized below.

ExtractionWorkflow Start Plant Material (e.g., Nicotiana leaves) Pretreatment Pre-treatment (Drying, Grinding) Start->Pretreatment Extraction Extraction Step (UAE, MAE, SFE, etc.) Pretreatment->Extraction Separation Solid-Liquid Separation (Centrifugation, Filtration) Extraction->Separation Purification Purification (Optional: LLE, Chromatography) Separation->Purification Crude Extract Analysis Analysis (LC-MS/MS, HPLC) Separation->Analysis For crude yield Purification->Analysis FinalProduct Purified Anatabine Analysis->FinalProduct

Caption: General experimental workflow for anatabine extraction and analysis.

Data & Parameters for Extraction Optimization

The following tables summarize key quantitative data from literature to guide experimental design.

Table 1: Comparison of Anatabine Content in Nicotiana Varieties

Nicotiana Species/VarietyAnatabine Content (µg/g dry weight)Reference
N. tabacum (Virginia)1699[1]
N. tabacum (Burley)1600+ (estimated)[1]
N. rustica (NRT63)287[1]
N. tabacum (Oriental)< 500 (estimated)[1]

Table 2: Optimized Parameters for Advanced Extraction Methods

Note: These parameters are derived from studies on similar alkaloids and provide a strong starting point for anatabine optimization.

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 61% Ethanol65% Ethanol
Temperature 25°C130°C
Time 15 min34 min
Typical Yield GoodExcellent
Reference Based on Quinine Extraction[12]Based on Quinine Extraction[12]

Table 3: Solvents for Alkaloid Extraction

Solvent / MixturePolaritySuitability for AnatabineComments
Methanol/Water (7:3, v/v)HighOptimal Effective for a range of alkaloids in simple solvent extraction.[1]
Dichloromethane/Methanol (4:1, v/v)Medium-HighVery Good Showed good solubility for a wide array of reference compounds.[1]
EthanolHighGood A greener solvent choice, effective in UAE and MAE.[12]
WaterVery HighFair Can extract anatabine but may be less efficient and co-extract many polar impurities.
Supercritical CO2 + 5% MethanolTunableExcellent (Selective) Allows for selective extraction, yielding a cleaner initial product.[9]

References

Technical Support Center: Troubleshooting (-)-Anatabine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving (-)-Anatabine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound free base is slightly soluble in water but readily soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). For cell-based assays, preparing a high-concentration stock solution in 100% DMSO is recommended. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to some cell lines. It is best to prepare fresh dilutions for each experiment. Store the stock solution at -20°C, protected from light and moisture to minimize degradation.

Q2: How can I be sure of the quality and purity of my this compound sample?

A2: High-purity this compound should be ≥98.0% as determined by HPLC. Common impurities can include other tobacco alkaloids such as nicotine, nornicotine, and anabasine, which should ideally be at or below 0.10% each. The presence of these impurities could lead to off-target effects and variability in your results. Always obtain a certificate of analysis (CoA) from your supplier. If you suspect contamination, purity can be re-assessed using HPLC.

Q3: My in vitro and in vivo effective concentrations of this compound are vastly different. Why?

A3: A significant discrepancy between in vitro and in vivo effective concentrations is a known challenge. For instance, concentrations around 200 µg/mL may be required to see effects on NF-κB and STAT3 activation in cell models, which is much higher than the plasma concentrations achieved in animal models.[1] This could be due to differences in cell sensitivity, the complexity of the in vivo environment, or that other signaling pathways are involved in the in vivo anti-inflammatory effects of anatabine.[1] When designing experiments, it is crucial to perform dose-response studies for your specific model system.

Q4: I am observing high variability in my results between experiments. What are the common causes?

A4: High variability can stem from several factors:

  • Compound Stability: Ensure proper storage and handling of your this compound stock to prevent degradation.

  • Cell Culture Conditions: Maintain consistency in cell density, passage number, and media composition. Cell density can significantly affect cellular responses to drug treatments.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for serial dilutions of the compound.

  • Reagent Quality: Use fresh, high-quality reagents for your assays.

Troubleshooting Guides

Inconsistent NF-κB Reporter Assay Results

Problem: High background or low signal-to-noise ratio in my NF-κB luciferase reporter assay.

Possible Causes and Solutions:

CauseSolution
Cell Health and Transfection Efficiency Ensure cells are healthy and not overgrown. Optimize transfection efficiency by testing different DNA-to-reagent ratios.
Reagent Quality Use fresh luciferase assay reagents. Protect luciferin from light and repeated freeze-thaw cycles.
Promoter Strength If the signal is consistently weak, the NF-κB responsive promoter in your reporter construct may be weak. Consider using a construct with a stronger promoter.
Contamination Mycoplasma or bacterial contamination can activate NF-κB. Regularly test your cell cultures for contamination.
Inappropriate Controls Always include an unstimulated control, a vehicle control (e.g., DMSO), and a positive control (e.g., TNF-α or LPS) to accurately assess NF-κB inhibition by this compound.
Difficulty in Detecting STAT3 Phosphorylation

Problem: I cannot detect a consistent change in STAT3 phosphorylation after this compound treatment via Western Blot.

Possible Causes and Solutions:

CauseSolution
Suboptimal Antibody Use a phospho-specific STAT3 antibody that has been validated for Western blotting. Test different antibody dilutions to find the optimal concentration.
Phosphatase Activity Add phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent dephosphorylation of your target protein.
Low Protein Abundance Ensure you are loading a sufficient amount of protein (20-40 µg) per lane. If the signal is still weak, consider immunoprecipitation to enrich for STAT3.
Blocking Agent Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.
Timing of Stimulation The kinetics of STAT3 phosphorylation can be transient. Perform a time-course experiment to determine the optimal time point for analysis after stimulation.
Variable NRF2 Activation Results

Problem: My NRF2 antioxidant response element (ARE) luciferase reporter assay shows inconsistent activation with this compound.

Possible Causes and Solutions:

CauseSolution
Cell Line Choice The responsiveness of the NRF2 pathway can vary between cell lines. HEK293 cells are commonly used for NRF2 reporter assays.[2]
Low Transfection Efficiency Similar to the NF-κB assay, optimize your transfection protocol to ensure efficient delivery of the ARE-luciferase reporter construct.
Inadequate Compound Concentration This compound may be a modest NRF2 activator. Ensure you have performed a full dose-response curve to identify the optimal concentration for activation.
Assay Controls Use a potent NRF2 activator like sulforaphane as a positive control to validate that the assay system is working correctly.
Normalization Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for differences in cell number and transfection efficiency.

Quantitative Data Summary

Table 1: In Vitro Dose-Response Data for this compound

AssayCell LineStimulusEndpointEffective ConcentrationReference
NF-κB InhibitionHEK293TNF-α (20 ng/ml)Luciferase ActivityStatistically significant inhibition at all doses tested (156-10,000 µg/ml)[3]
NRF2 ActivationHEK-293-Luciferase ActivityStatistically significant activation at 250 µM[2]
STAT3 Phosphorylation InhibitionSH-SY5Y, HEK293, Human MicrogliaLPS or TNF-αWestern BlotPrevents phosphorylation (qualitative)[4]
Cytokine Production InhibitionHuman Whole BloodLPSIL-1β LevelsPrevents production (qualitative)[4]

Table 2: In Vivo Efficacy of this compound in Rodent Models

Animal ModelTreatmentEndpointResultReference
Wild-type MiceAcute LPS challengePlasma, Kidney, Spleen Cytokines (IL-6, IL-1β, TNF-α)Reduction in pro-inflammatory cytokines[4]
Tg APPsw Mice (Alzheimer's Model)Chronic oral treatmentBrain TNF-α and IL-6 LevelsReduction in brain cytokines[4]
Tg APPsw Mice (Alzheimer's Model)Chronic oral treatmentBrain Phospho-STAT3Inhibition of increased STAT3 phosphorylation[4]
RatsCarrageenan-induced paw edemaPaw EdemaDose-dependent reduction[5]
MiceLPS-induced systemic inflammationPlasma Cytokines (TNF-α, IL-6)Dose-dependent reduction[5]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDoseCmax (µg/mL)Tmax (min)t1/2 (min)Bioavailability (%)Reference
RatIV1 mg/kg--68.4-[5]
RatIP2 mg/kg1.189.683.468.6[5]
RatIP5 mg/kg2.739.683.468.6[5]
MouseIP2 mg/kg1.371.812.6-[5]

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is adapted for assessing the inhibitory effect of this compound on NF-κB activation.

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Add a known activator of NF-κB, such as TNF-α (final concentration of 20 ng/mL), to the wells. Include appropriate controls (untreated, vehicle-only, and TNF-α only).

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percentage of inhibition relative to the TNF-α-only treated cells.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol outlines the steps to detect changes in STAT3 phosphorylation upon treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y) and grow to 70-80% confluency. Treat with this compound at various concentrations for a predetermined time, followed by stimulation with an activator of STAT3 phosphorylation (e.g., LPS or IL-6).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705). In a separate blot, probe for total STAT3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Express p-STAT3 levels relative to total STAT3.

Protocol 3: NRF2/ARE Luciferase Reporter Assay

This protocol is for assessing the activation of the NRF2 pathway by this compound.

  • Cell Seeding: Seed HEK-293 cells stably expressing an NRF2/ARE-luciferase reporter construct into a 96-well plate at a density of 3.5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a dose range of this compound. Include a vehicle control and a positive control such as sulforaphane (10 µM).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the firefly luciferase activity. If using a dual-luciferase system, subsequently measure the Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NRF2 activity relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Start cell_seeding Cell Seeding start->cell_seeding compound_prep Compound Preparation start->compound_prep treatment Treat with this compound cell_seeding->treatment compound_prep->treatment stimulation Stimulate (e.g., TNF-α, LPS) treatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis assay Perform Assay (Luciferase / Western Blot) cell_lysis->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro assays with this compound.

nf_kb_pathway anatabine This compound ikb_kinase IKK Complex anatabine->ikb_kinase Inhibits stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor receptor->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb_kinase->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

nrf2_pathway anatabine This compound keap1 KEAP1 anatabine->keap1 Induces dissociation nrf2 NRF2 keap1->nrf2 binds & sequesters ubiquitination Ubiquitination & Degradation nrf2->ubiquitination nucleus Nucleus nrf2->nucleus translocates are ARE nrf2->are binds gene_expression Antioxidant & Cytoprotective Genes are->gene_expression

Caption: Simplified NRF2 signaling pathway and the activating role of this compound.

References

Technical Support Center: Improving the Purity of Synthesized Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of anatabine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and data summaries to assist in achieving high-purity anatabine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized anatabine?

A1: Common impurities can include unreacted starting materials such as 3-aminomethylpyridine, byproducts from the synthesis such as benzophenone, and other related tobacco alkaloids like nornicotine and anabasine.[1][2][3] If a specific enantiomer of anatabine is being synthesized, the other enantiomer will also be a key impurity to remove.[1]

Q2: What are the principal methods for purifying crude anatabine?

A2: The primary methods for anatabine purification include:

  • Extraction and Distillation: A highly effective and scalable method involves extraction with methyl t-butyl ether (MTBE) followed by distillation, which can yield anatabine with over 99% purity.[4]

  • Acid-Base Workup: This is a fundamental technique used to separate the basic anatabine from any neutral or acidic impurities.[1]

  • Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for removing closely related impurities.[1][3]

  • Chiral Chromatography: This is essential for separating the (R)-(+)- and (S)-(-)-enantiomers of anatabine.[1]

Q3: How can the formation of benzophenone as a byproduct be minimized during synthesis?

A3: The formation of benzophenone as an impurity can be significantly reduced by using an improved synthetic route that reacts benzophenoneimine with 3-aminomethylpyridine.[4] This method avoids the use of benzophenone directly and the production of water as a byproduct, leading to a cleaner reaction with significantly lower levels of benzophenone contamination (less than 3% compared to 8-12% in older methods).[4]

Q4: Is it possible to achieve a purity of over 99% without using chromatography?

A4: Yes, a method involving basification of the reaction product to saturation with potassium hydroxide (KOH) and potassium carbonate (K2CO3), followed by extraction with MTBE and subsequent distillation, has been reported to achieve an anatabine purity of greater than 99%.[4] This approach is also advantageous for its scalability.[4]

Troubleshooting Guides

Problem 1: Low Purity of Final Product with Significant Benzophenone Contamination.

  • Possible Cause: You may be using a synthetic route that involves the reaction of benzophenone with 3-aminomethylpyridine, which is known to produce benzophenone as a significant impurity.[4]

  • Solution: Switch to a synthetic method that utilizes benzophenoneimine instead of benzophenone. This will reduce benzophenone carryover. Additionally, implementing a final purification step with MTBE extraction and distillation can effectively remove residual benzophenone.[4]

Problem 2: Presence of Minor Tobacco Alkaloid Impurities (e.g., nornicotine, anabasine).

  • Possible Cause: These impurities may be carried over from starting materials or formed as minor byproducts depending on the synthetic pathway.

  • Solution: High-resolution purification techniques such as HPLC are effective in separating anatabine from other structurally similar alkaloids.[1][3] Careful selection of starting materials and synthesis conditions can also minimize the formation of these impurities.

Problem 3: Final product is a racemic mixture, but a single enantiomer is desired.

  • Possible Cause: The synthetic route used is not enantioselective.

  • Solution: To obtain a single enantiomer, you must either use an enantioselective synthesis or perform chiral resolution on the racemic mixture.

    • Enantioselective Synthesis: Employ a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, to direct the stereochemistry of the reaction.[5][6]

    • Chiral Resolution: Use chiral HPLC to separate the enantiomers of the final racemic product.[1]

Quantitative Data Summary

The following table summarizes the reported yields and purities for different anatabine synthesis and purification methods.

MethodKey ReagentsReported PurityReported YieldReference
Traditional Synthesis Benzophenone, 3-aminomethylpyridine, LDA~83-85% (intermediate purity)10% (after chloroform extraction)[4]
Improved Synthesis Benzophenoneimine, 3-aminomethylpyridine, KtOBu97%25%[4]
MTBE Extraction & Distillation Crude anatabine, KOH, K2CO3, MTBE>99%Not Specified[4]

Experimental Protocols

Protocol 1: Purification of Racemic Anatabine by MTBE Extraction and Distillation

This protocol is based on a method reported to yield high-purity anatabine and is suitable for scaling up.[4]

  • Basification: Take the crude reaction mixture containing anatabine and add potassium hydroxide (KOH) and potassium carbonate (K2CO3) until the solution is saturated.

  • Extraction: Add methyl t-butyl ether (MTBE) to the basified mixture. This will induce phase separation. The anatabine will be in the organic (MTBE) phase.

  • Separation: Carefully separate the upper organic phase from the lower aqueous phase.

  • Distillation: Distill the organic phase to remove the MTBE solvent. The remaining residue is purified anatabine.

  • Optional Acid-Base Workup: For further polishing, dissolve the anatabine residue in a suitable organic solvent and perform an acid-base workup.[1] a. Extract with 1M HCl (aq). b. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. c. Basify the aqueous layer with NaOH and extract the pure anatabine with an organic solvent. d. Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure.

Protocol 2: General Approach for Chiral HPLC Separation of Anatabine Enantiomers

This protocol provides a general guideline for separating anatabine enantiomers.[1]

  • Column Selection: Choose a suitable polysaccharide-based chiral column.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized for your specific column and system. A small amount of an amine additive (e.g., diethylamine) may be needed to improve the peak shape.[1]

  • Sample Preparation: Dissolve a small amount of the purified racemic anatabine in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically set between 0.5 - 1.5 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the two separated enantiomer peaks.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of the desired anatabine enantiomer.

Visualizations

G cluster_synthesis Anatabine Synthesis cluster_purification Purification Workflow cluster_chiral Chiral Resolution start Starting Materials (e.g., Benzophenoneimine, 3-aminomethylpyridine) reaction Chemical Reaction (Base, Dielectrophile) start->reaction Step 1 crude Crude Anatabine Mixture reaction->crude Step 2 basification Basification (KOH, K2CO3) crude->basification extraction MTBE Extraction basification->extraction distillation Distillation extraction->distillation pure_racemic High-Purity Racemic Anatabine (>99%) distillation->pure_racemic chiral_hplc Chiral HPLC Separation pure_racemic->chiral_hplc pure_enantiomer Pure (R) or (S) Anatabine chiral_hplc->pure_enantiomer

Caption: Workflow for Anatabine Synthesis, Purification, and Chiral Resolution.

G start Low Purity Anatabine? impurity_type What is the main impurity? start->impurity_type Yes benzophenone Benzophenone impurity_type->benzophenone other_alkaloids Other Alkaloids impurity_type->other_alkaloids other_enantiomer Other Enantiomer impurity_type->other_enantiomer solution_synthesis Change Synthesis Route (Use Benzophenoneimine) benzophenone->solution_synthesis solution_mtbe Use MTBE Extraction & Distillation benzophenone->solution_mtbe solution_hplc Use HPLC for Purification other_alkaloids->solution_hplc solution_chiral_hplc Use Chiral HPLC other_enantiomer->solution_chiral_hplc

Caption: Troubleshooting Logic for Improving Synthesized Anatabine Purity.

References

Validation & Comparative

Comparative Analysis of (-)-Anatabine and Nicotine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the effects of (-)-anatabine and nicotine, tailored for researchers, scientists, and drug development professionals. The following sections detail their interactions with nicotinic acetylcholine receptors (nAChRs), their influence on cognitive functions and addictive behaviors, and their anti-inflammatory properties, supported by experimental data and detailed methodologies.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound and nicotine are both alkaloids that act as agonists at nAChRs, but they exhibit distinct binding affinities and efficacies for different receptor subtypes. These differences likely underlie their varying physiological and behavioral effects.

Data Presentation: nAChR Binding Affinity and Efficacy

The following tables summarize the quantitative data on the binding affinity (Ki) and efficacy (EC50) of this compound and nicotine at the most relevant nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
(-)-Nicotine α4β2~2[1]
This compound α4β2100-250 (R-anatabine affinity is twice that of S-anatabine)[1]

Table 1: Comparative binding affinities of this compound and nicotine for the α4β2 nAChR subtype.

CompoundnAChR SubtypeEfficacy (EC50, µM)Relative Efficacy (Imax)Reference
(-)-Nicotine α4β21.0 ± 0.2Full agonist[2]
α754.5 ± 10.6Full agonist[2]
This compound α4β26.1 ± 1.4Partial agonist (less efficacious than nicotine)[1][2]
α7158.5 ± 11.4Highly efficacious agonist[1][2]

Table 2: Comparative efficacies of this compound and nicotine at α4β2 and α7 nAChR subtypes.

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Membrane Preparation: Rat brain tissue or cells expressing the nAChR subtype of interest (e.g., α4β2) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in a suitable buffer.[3]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (this compound or nicotine).[3][4]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.[3]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

This electrophysiological assay measures the functional response of a receptor to an agonist, determining its efficacy (EC50).

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.[5]

  • cRNA Injection: Oocytes are microinjected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.[5][6]

  • Two-Electrode Voltage Clamp (TEVC): An oocyte expressing the nAChRs is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.[7]

  • Agonist Application: A solution containing the agonist (this compound or nicotine) at a specific concentration is perfused over the oocyte.[6]

  • Data Recording and Analysis: The agonist-induced ion flow across the oocyte membrane is recorded as an inward current. Dose-response curves are generated by applying a range of agonist concentrations, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.[8]

Signaling Pathway Diagrams

Nicotine_Dopamine_Release Nicotine Nicotine nAChR α4β2 nAChR on VTA Neuron Nicotine->nAChR Binds to Depolarization Depolarization nAChR->Depolarization Activates Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Causes Dopamine_Vesicles Dopamine Vesicles Ca_influx->Dopamine_Vesicles Triggers fusion of Dopamine_Release Dopamine Release (NAc) Dopamine_Vesicles->Dopamine_Release Leads to Reward Reward & Reinforcement Dopamine_Release->Reward

Nicotine-Induced Dopamine Release Pathway

Anatabine_Anti_Inflammatory_Pathway cluster_anatabine This compound Action cluster_inhibition Inhibitory Pathway cluster_activation Activatory Pathway Anatabine This compound alpha7_nAChR α7 nAChR Anatabine->alpha7_nAChR Activates NRF2 NRF2 Anatabine->NRF2 Activates NFkB_STAT3 NF-κB & STAT3 Activation alpha7_nAChR->NFkB_STAT3 Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_STAT3->Inflammatory_Cytokines ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to nucleus and binds to Anti_inflammatory_Genes Anti-inflammatory & Antioxidant Gene Expression ARE->Anti_inflammatory_Genes Induces Behavioral_Assay_Workflow cluster_cognitive Cognitive Function Assessment cluster_addiction Addictive Potential Assessment Animal_Prep_Cog Animal Habituation & Training Drug_Admin_Cog Drug Administration (this compound or Nicotine) Animal_Prep_Cog->Drug_Admin_Cog RAM Radial Arm Maze (Memory) Drug_Admin_Cog->RAM VSDT Visual Signal Detection (Attention) Drug_Admin_Cog->VSDT Data_Analysis_Cog Data Analysis (Errors, Accuracy) RAM->Data_Analysis_Cog VSDT->Data_Analysis_Cog Animal_Prep_Add Catheter Implantation & Training (Nicotine) Pretreatment Pretreatment with This compound Animal_Prep_Add->Pretreatment Substitution Substitution with This compound Animal_Prep_Add->Substitution Self_Admin Nicotine Self-Administration Session Pretreatment->Self_Admin Data_Analysis_Add Data Analysis (Infusions) Self_Admin->Data_Analysis_Add Substitution->Data_Analysis_Add

References

Understanding Potential Cross-Reactivity of (-)-Anatabine in Nornicotine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for the detection of various analytes, including nornicotine, due to their high throughput and cost-effectiveness. These assays rely on the specific binding of an antibody to its target antigen.[1][2] However, the specificity of this binding is not always absolute. Cross-reactivity can occur when an antibody binds to a substance other than its designated target analyte, typically a molecule with a similar chemical structure.[3][4] In the context of nornicotine immunoassays, the presence of structurally related minor tobacco alkaloids, such as (-)-anatabine, poses a potential for analytical interference, leading to inaccurate quantification of nornicotine.

Structural Similarity: Nornicotine and this compound

The potential for cross-reactivity between nornicotine and this compound stems from their significant structural similarities. Both are pyridine alkaloids found in tobacco.[5][6] Nornicotine is a demethylated metabolite of nicotine, while anatabine is another minor tobacco alkaloid. As illustrated below, their core structures share common features that could be recognized by the same antibody binding sites in a nornicotine immunoassay.

cluster_nornicotine Nornicotine cluster_anatabine This compound Nornicotine_img Anatabine_img

Figure 1. Chemical structures of Nornicotine and this compound.

Comparison of Analytical Methodologies

For the accurate quantification of nornicotine, especially when cross-reactivity is a concern, it is essential to compare the performance of immunoassays with more specific analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are considered gold-standard methods for the analysis of tobacco alkaloids due to their high specificity and sensitivity.[7][8][9]

FeatureImmunoassayLC-MS/MS & GC-MS/MS
Principle Antigen-antibody bindingChromatographic separation followed by mass-to-charge ratio detection
Specificity Can be variable and prone to cross-reactivity with structurally similar compounds.[3][4]Very high, capable of distinguishing between isomers and structurally similar compounds.[7][8]
Sensitivity Generally high, but can be affected by matrix effects and cross-reactants.Very high, often in the picogram to nanogram per milliliter range.[7][10]
Throughput High, suitable for screening large numbers of samples.Lower than immunoassays, but can be improved with high-throughput systems.[7]
Cost Relatively low cost per sample.Higher initial instrument cost and cost per sample.
Confirmation Positive results often require confirmation by a more specific method.Considered a confirmatory method.

Experimental Protocol for Determining Cross-Reactivity

A general protocol to determine the percentage of cross-reactivity of a compound in a competitive immunoassay is outlined below. This protocol is based on the principle of comparing the concentration of the cross-reactant required to produce a 50% inhibition of the signal (IC50) with the IC50 of the target analyte.[11][12]

G Workflow for Determining Immunoassay Cross-Reactivity cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Prepare serial dilutions of the target analyte (Nornicotine) C Add standards and cross-reactant dilutions to antibody-coated microplate wells A->C B Prepare serial dilutions of the potential cross-reactant (this compound) B->C D Add enzyme-labeled nornicotine conjugate C->D E Incubate to allow for competitive binding D->E F Wash to remove unbound reagents E->F G Add substrate and incubate for color development F->G H Stop reaction and measure absorbance G->H I Plot standard curve for nornicotine (absorbance vs. concentration) K Determine the IC50 for both nornicotine and this compound I->K J Plot inhibition curve for this compound (absorbance vs. concentration) J->K L Calculate % Cross-Reactivity: %CR = (IC50 of Nornicotine / IC50 of this compound) x 100 K->L

Figure 2. General workflow for determining the cross-reactivity of this compound in a competitive nornicotine immunoassay.

Detailed Methodologies

1. Preparation of Standards and Cross-Reactant Solutions:

  • Prepare stock solutions of nornicotine and this compound in an appropriate buffer.

  • Perform serial dilutions to create a range of concentrations for both the standard curve and the cross-reactivity assessment.

2. Competitive Immunoassay Protocol:

  • The specific steps will vary depending on the manufacturer's instructions for the nornicotine immunoassay kit. A general procedure for a competitive ELISA is as follows:

    • Add the nornicotine standards, this compound dilutions, and unknown samples to the wells of the microplate pre-coated with anti-nornicotine antibodies.

    • Add a fixed amount of enzyme-labeled nornicotine (conjugate) to each well.

    • Incubate the plate to allow the unlabeled nornicotine (from standards or samples) and the labeled nornicotine to compete for binding to the immobilized antibodies.

    • After incubation, wash the plate to remove any unbound substances.

    • Add a substrate that reacts with the enzyme on the conjugate to produce a colored product.

    • Stop the reaction and measure the absorbance of the color, which is inversely proportional to the concentration of nornicotine in the sample.[1][13]

3. Data Analysis and Calculation of Cross-Reactivity:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the nornicotine standards.

  • From the standard curve, determine the concentration of nornicotine that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, plot the absorbance values for the this compound dilutions and determine its IC50.

  • The percent cross-reactivity is then calculated using the formula: % Cross-Reactivity = (IC50 of Nornicotine / IC50 of this compound) x 100% [12]

Alternative High-Specificity Method: LC-MS/MS

For research and clinical applications requiring unambiguous identification and quantification of nornicotine, LC-MS/MS is the recommended method.

Principle of LC-MS/MS

G Principle of LC-MS/MS for Nornicotine Analysis A Sample Preparation (e.g., Urine) B Liquid Chromatography (LC) Separation of Analytes A->B C Ionization Source (e.g., ESI) B->C D Mass Analyzer 1 (Q1) Selects Precursor Ion (Nornicotine) C->D E Collision Cell (Q2) Fragmentation of Precursor Ion D->E F Mass Analyzer 2 (Q3) Selects Product Ions E->F G Detector F->G H Data Acquisition & Quantification G->H

Figure 3. Schematic diagram of the LC-MS/MS workflow.

Experimental Protocol for LC-MS/MS Analysis of Nornicotine in Urine

The following is a summary of a typical LC-MS/MS protocol for the quantification of nornicotine in urine.[7][9][10][14]

1. Sample Preparation:

  • Urine samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove interfering matrix components and concentrate the analytes.[14]

  • An isotopically labeled internal standard (e.g., nornicotine-d4) is added to each sample to correct for matrix effects and variations in instrument response.[10]

2. LC Separation:

  • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

  • The analytes are separated on a C18 or other suitable column using a gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium acetate).[15]

3. MS/MS Detection:

  • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for nornicotine and its internal standard are monitored for highly selective and sensitive detection.

4. Quantification:

  • A calibration curve is constructed by analyzing standards of known nornicotine concentrations.

  • The concentration of nornicotine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

While immunoassays offer a rapid and high-throughput method for nornicotine screening, the potential for cross-reactivity with structurally similar compounds like this compound is a significant consideration that can lead to inaccurate results. The degree of cross-reactivity is dependent on the specific antibodies used in the assay and the assay conditions.[11] For applications demanding high accuracy and specificity, such as in clinical diagnostics and forensic toxicology, confirmatory analysis using a highly specific method like LC-MS/MS is essential. Researchers utilizing nornicotine immunoassays should be aware of this potential limitation and, if possible, validate the assay for cross-reactivity with relevant compounds or confirm positive results with a more specific technique.

References

Unraveling the Cognitive Effects of (-)-Anatabine and Anabasine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an objective comparison of the cognitive efficacy of two minor tobacco alkaloids, (-)-anatabine and anabasine. By examining their performance in preclinical studies and elucidating their mechanisms of action, this document aims to inform future research and therapeutic development.

This compound and anabasine, both possessing agonist activity at nicotinic acetylcholine receptors (nAChRs), have demonstrated potential for cognitive enhancement.[1][2] However, their efficacy appears to be domain-specific, with one showing superiority in memory-related tasks and the other in attention.[1][3] This differential effect is likely rooted in their distinct affinities for nAChR subtypes and their subsequent modulation of downstream signaling pathways.

Comparative Efficacy in Cognitive Domains

A key head-to-head study in female Sprague-Dawley rats revealed a clear divergence in the cognitive benefits of this compound and anabasine when challenged with the NMDA antagonist dizocilpine (MK-801), a compound used to induce cognitive impairment.[1][3]

Anabasine demonstrated a significant ability to reverse memory impairment, a function in which this compound was ineffective. [1][4] Conversely, This compound was effective in attenuating attentional deficits, a domain where anabasine showed no significant impact. [1][4] These findings underscore the importance of selecting the appropriate compound based on the specific cognitive function being targeted.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study investigating the effects of this compound and anabasine on dizocilpine-induced cognitive impairment in rats.[1]

Cognitive DomainCompoundDosage (mg/kg)Outcome MeasureResultStatistical Significance
Working Memory Anabasine0.2Reversal of Dizocilpine-Induced ImpairmentSignificant Improvementp < 0.05
Anabasine2Reversal of Dizocilpine-Induced ImpairmentSignificant Improvementp < 0.025
This compound0.2Reversal of Dizocilpine-Induced ImpairmentNo Significant EffectNot Significant
This compound2Reversal of Dizocilpine-Induced ImpairmentSlight, Non-Significant ImprovementNot Significant
Attention This compound2Attenuation of Dizocilpine-Induced ImpairmentSignificant Improvementp < 0.05
Anabasine0.2Attenuation of Dizocilpine-Induced ImpairmentNo Significant EffectNot Significant
Anabasine2Attenuation of Dizocilpine-Induced ImpairmentNo Significant EffectNot Significant

Mechanisms of Action: Receptor Affinity and Signaling Pathways

The differential cognitive effects of this compound and anabasine can be attributed to their varying affinities for nAChR subtypes. Anabasine acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype.[2] The α7 nAChR is highly expressed in the hippocampus, a brain region critical for learning and memory, which may explain anabasine's pro-mnesic effects.[2]

Less is known about the specific receptor actions of this compound, though it has been identified as a ligand for the α3β4 nAChR subtype and also acts as an agonist at α7 nAChRs.[1][2] Recent studies have also shown that R-anatabine potently activates α4β2 nAChRs.[5]

Beyond direct receptor agonism, this compound has been shown to exert anti-inflammatory effects by inhibiting the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[6] It has also been identified as an activator of the NRF2 and MAPK signaling pathways.[6][7] These pathways are critically involved in cellular stress responses, inflammation, and synaptic plasticity, all of which can impact cognitive function.

G cluster_anatabine This compound Signaling Anatabine This compound nAChR_Anatabine α7, α3β4, α4β2 nAChRs Anatabine->nAChR_Anatabine Agonist IKK IKK Anatabine->IKK Inhibits STAT3 STAT3 Anatabine->STAT3 Inhibits Phosphorylation NRF2_KEAP1 KEAP1-NRF2 Anatabine->NRF2_KEAP1 Activates MAPK MAPK Anatabine->MAPK Activates IκB IκB degradation IKK->IκB Phosphorylates NFκB_p50_p65 NF-κB (p50/p65) IκB->NFκB_p50_p65 Nucleus Nucleus NFκB_p50_p65->Nucleus Translocation JAK JAK JAK->STAT3 Phosphorylates STAT3->Nucleus Translocation NRF2 NRF2 NRF2_KEAP1->NRF2 Releases NRF2->Nucleus Translocation MAPK->Nucleus Signal Transduction G cluster_anabasine Anabasine Signaling Anabasine Anabasine nAChR_Anabasine α7 (Full Agonist) α4β2 (Partial Agonist) nAChRs Anabasine->nAChR_Anabasine Ca_Influx Ca²+ Influx nAChR_Anabasine->Ca_Influx PKC_CaMKII PKC / CaMKII Ca_Influx->PKC_CaMKII CREB CREB PKC_CaMKII->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) Nucleus->Gene_Expression G cluster_ram Radial-Arm Maze Workflow start Start Trial place_rat Place Rat in Central Platform start->place_rat explore Rat Explores Maze place_rat->explore arm_entry Arm Entry explore->arm_entry end_trial End Trial (All Baits Found or Time Limit) explore->end_trial check_bait Baited Arm? arm_entry->check_bait check_visited Previously Visited? check_bait->check_visited Yes reference_error Reference Memory Error check_bait->reference_error No working_error Working Memory Error check_visited->working_error Yes collect_reward Collect Reward check_visited->collect_reward No working_error->explore reference_error->explore collect_reward->explore

References

A Comparative Analysis of (-)-Anatabine and Isoanatabine at Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating nicotinic acetylcholine receptors (nAChRs), understanding the nuanced interactions of various ligands is paramount. This guide provides a detailed comparison of two isomeric alkaloids, (-)-anatabine and isoanatabine, at different nAChR subtypes. The data presented herein is compiled from in vitro studies and highlights the distinct pharmacological profiles of these compounds, offering insights for the development of novel therapeutics targeting neurodegenerative diseases and other medical conditions.

This compound, a minor alkaloid found in tobacco, and isoanatabine, an alkaloid identified in a marine worm, are structural isomers, both featuring a tetrahydropyridyl ring.[1] Their pharmacological activities have been systematically evaluated, revealing significant differences in their potency and efficacy at the well-characterized α4β2 and α7 nAChR subtypes.

Quantitative Comparison of Receptor Activity

The binding affinities and functional potencies of the enantiomers of anatabine and isoanatabine have been determined through radioligand binding assays and two-electrode voltage clamp electrophysiology. The data reveals a clear distinction in their interactions with α4β2 and α7 nAChRs.

Binding Affinity at α4β2 nAChRs

Radioligand binding experiments show that while the isoanatabine enantiomers have similar binding affinities for the α4β2 nAChR, the R-enantiomer of anatabine binds with twice the affinity of its S-enantiomer.[1]

CompoundReceptor SubtypeParameterValue (µM)
(R)-Anatabineα4β2IC₅₀0.7 ± 0.1
(S)-Anatabineα4β2IC₅₀Not explicitly quantified, but stated to be half the affinity of R-anatabine
(R)-Isoanatabineα4β2IC₅₀Not explicitly quantified, but stated to be similar to S-isoanatabine
(S)-Isoanatabineα4β2IC₅₀Not explicitly quantified, but stated to be similar to R-isoanatabine

IC₅₀ (Half-maximal inhibitory concentration) values were determined through competitive radioligand binding assays.

Functional Agonist Potency and Efficacy

Functional assays demonstrate that both enantiomers of isoanatabine are more efficacious agonists at α4β2 nAChRs compared to the anatabine enantiomers, with (R)-isoanatabine being the most potent.[1][2] Conversely, at the α7 nAChR, the anatabine enantiomers and (S)-isoanatabine act as highly efficacious agonists, whereas (R)-isoanatabine is only a weak partial agonist.[1]

α4β2 nAChR

CompoundParameterValue (µM)Efficacy (Iₘₐₓ %)
(R)-AnatabineEC₅₀6.1 ± 1.4Not specified
(S)-AnatabineEC₅₀< 8Not specified
(R)-IsoanatabineEC₅₀0.31102
(S)-IsoanatabineEC₅₀1.0178.7

α7 nAChR

CompoundParameterValue (µM)Efficacy (Iₘₐₓ %)
(R)-AnatabineEC₅₀158.5 ± 11.4High
(S)-AnatabineEC₅₀Not specifiedHigh
(R)-IsoanatabineEC₅₀Not specifiedWeak partial agonist
(S)-IsoanatabineEC₅₀Not specifiedHigh

EC₅₀ (Half-maximal effective concentration) and Iₘₐₓ (maximal response) values were determined using functional assays, such as two-electrode voltage clamp electrophysiology.

Experimental Protocols

The characterization of this compound and isoanatabine at nAChRs relies on established pharmacological techniques. The primary methods are radioligand binding assays to determine affinity and electrophysiological assays to measure functional activity.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane Prep Membrane Preparation (e.g., from SH-EP1-hα4β2 cells) Incubate Incubate to Equilibrium Membrane Prep->Incubate Radioligand Radioligand (e.g., [³H]Epibatidine) Radioligand->Incubate Test Compound Test Compound (this compound or Isoanatabine) Test Compound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Plot Plot % Specific Binding vs. Log[Compound] Scintillation->Plot Fit Fit Sigmoidal Curve Plot->Fit Determine IC50 Determine IC₅₀ Fit->Determine IC50

Workflow for a Radioligand Competition Binding Assay.
  • Membrane Preparation: Membranes expressing the nAChR subtype of interest (e.g., human α4β2) are prepared from cell lines.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound (this compound or isoanatabine).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the functional properties of ligand-gated ion channels like nAChRs expressed in large cells, such as Xenopus laevis oocytes.

cluster_0 Oocyte Preparation cluster_1 Recording cluster_2 Data Analysis Inject cRNA Inject nAChR cRNA into Xenopus Oocytes Incubate Oocytes Incubate Oocytes (2-7 days) Inject cRNA->Incubate Oocytes Place in Chamber Place Oocyte in Recording Chamber Incubate Oocytes->Place in Chamber Impale Impale with Two Microelectrodes Place in Chamber->Impale Voltage Clamp Voltage Clamp (e.g., -70 mV) Impale->Voltage Clamp Perfuse Perfuse with Agonist (Varying Concentrations) Voltage Clamp->Perfuse Record Current Record Inward Current Perfuse->Record Current Plot Current Plot Current Response vs. Log[Agonist] Record Current->Plot Current Fit Curve Fit Dose-Response Curve Plot Current->Fit Curve Determine EC50 & Imax Determine EC₅₀ & Iₘₐₓ Fit Curve->Determine EC50 & Imax

Workflow for Two-Electrode Voltage Clamp Electrophysiology.
  • Oocyte Expression: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

  • Impaling: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for recording the current.

  • Voltage Clamp: The membrane potential of the oocyte is held at a constant value (e.g., -70 mV).

  • Agonist Application: The oocyte is exposed to varying concentrations of the agonist (this compound or isoanatabine).

  • Current Measurement: The inward current generated by the opening of the nAChR channels is recorded.

  • Data Analysis: The peak current response is plotted against the logarithm of the agonist concentration. A dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Iₘₐₓ (the maximum response).

Signaling Pathway and Logical Relationships

The interaction of this compound and isoanatabine with nAChRs initiates a cascade of events leading to a physiological response. As agonists, they bind to the orthosteric site of the receptor, causing a conformational change that opens the ion channel.

cluster_ligands Ligands cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_events Cellular Events Anatabine This compound Binding Binding to Orthosteric Site Anatabine->Binding Isoanatabine Isoanatabine Isoanatabine->Binding nAChR nAChR (e.g., α4β2, α7) ConformationalChange Conformational Change nAChR->ConformationalChange activates Binding->nAChR ChannelOpening Ion Channel Opening ConformationalChange->ChannelOpening IonInflux Cation Influx (Na⁺, Ca²⁺) ChannelOpening->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling & Cellular Response Depolarization->Downstream

Agonist-Mediated nAChR Activation Pathway.

References

Reproducibility of (-)-Anatabine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on (-)-anatabine, focusing on the reproducibility of its synthesis and key biological findings. Experimental data from various studies are summarized to offer a clear comparison of methodologies and outcomes.

Synthesis of this compound: A Comparative Overview

The chemical synthesis of this compound has been approached through various methods, with notable differences in reported yields and purity. This section compares two prominent synthetic routes.

Data Presentation: Synthesis Methods
MethodKey Reagents/StepsReported YieldReported PurityReference
Deo et al. Method Benzophenone, 3-aminomethylpyridine, LDA, cis-1,4-dichloro-2-butene10% (after chloroform extraction)~83-85% (intermediate)[1]
Improved Synthesis Benzophenoneimine, 3-aminomethylpyridine, KHMDS, cis-1,4-dichloro-2-butene25%97%[1]
Enantioselective Synthesis 1R, 2R, 5R-(+)-2-hydroxy-3-pinanone, 3-(aminomethyl)pyridineGood overall yieldExcellent enantiomeric excess[2]
Purification via MTBE Extraction Basification with KOH/K2CO3, MTBE extraction, distillationNot Specified>99%[3]

Experimental Protocols: Synthesis

Protocol 1: Improved Synthesis of Anatabine

This protocol is an enhancement of the method originally described by Deo et al.

  • Intermediate Formation: React 3-aminomethylpyridine with benzophenoneimine in a solvent-less reaction. This method has been reported to produce a purer intermediate (93-95%) compared to the Deo et al. method (83-85%).[1]

  • Cyclization: The resulting benzylhydrylidene-pyridin-3-ylmethyl-amine is treated with a non-nucleophilic base such as potassium tert-butoxide (KtOBu) and a dielectrophile like cis-1,4-dichloro-2-butene.[1][3] The use of KtOBu has been shown to improve both yield and purity over lithium diisopropylamide (LDA).[3]

  • Hydrolysis and Ring Closure: The α-alkylated imine is then hydrolyzed with hydrochloric acid.[1]

  • Basification: The solution is subsequently treated with potassium carbonate (K2CO3) and potassium hydroxide (KOH) to induce intramolecular N-alkylation, forming anatabine.[1]

  • Purification: The final product can be further purified by extraction with methyl t-butyl ether (MTBE) followed by distillation to achieve a purity of over 99%.[3]

Protocol 2: Enantioselective Synthesis of this compound

This method allows for the specific synthesis of the desired enantiomer.

  • Chiral Ketimine Formation: Condensation of 3-(aminomethyl)pyridine with a chiral auxiliary, such as 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone.[2]

  • Enantioselective C-alkylation: The chiral ketimine undergoes enantioselective C-alkylation with an appropriate halogenoalkene species.[2]

  • N-deprotection and Ring Closure: Subsequent N-deprotection and base-catalyzed intramolecular ring closure yield the chirally pure this compound.[2]

Biological Activity: Anti-Inflammatory Effects and Signaling Pathways

This compound has been reported to possess significant anti-inflammatory properties. These effects are attributed to its modulation of several key signaling pathways.

Data Presentation: In Vitro Anti-Inflammatory Activity
Target PathwayCell LinesKey FindingsReference
STAT3/NF-κB Inhibition SH-SY5Y, HEK293, human microglia, human blood mononuclear cellsPrevents STAT3 and NF-κB phosphorylation induced by LPS or TNF-α.[4][4][5]
NRF2 Activation NRF2 reporter cellsConcentration-dependent activation of NRF2, statistically significant at 250 μM.[5][5]
MAPK Activation Various cell systemsResults in the activation of MAPK signaling.[5][5]
Experimental Protocols: Biological Assays
  • Cell Culture and Treatment: Human microglia, SH-SY5Y, or HEK293 cells are cultured under standard conditions. Cells are pre-treated with varying concentrations of this compound for a specified time before being stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.[4]

  • Western Blot Analysis: Following treatment, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated and total STAT3 and NF-κB.[4]

  • Data Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to determine the inhibitory effect of this compound.[4]

  • Cell Transfection and Treatment: NRF2 reporter cells, which contain a luciferase gene under the control of an antioxidant response element (ARE), are used. Cells are treated with various concentrations of this compound.

  • Luciferase Activity Measurement: After a 24-hour incubation period, the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The fold-change in luciferase activity relative to untreated control cells is calculated to quantify the activation of the NRF2 pathway.

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling Pathways

anatabine_signaling anatabine This compound mapk_pathway MAPK Signaling anatabine->mapk_pathway nfkb_stat3_pathway NF-κB & STAT3 Phosphorylation anatabine->nfkb_stat3_pathway Inhibits nrf2 NRF2 Activation mapk_pathway->nrf2 inflammatory_stimuli Inflammatory Stimuli (LPS, TNF-α) inflammatory_stimuli->nfkb_stat3_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokine Production nfkb_stat3_pathway->pro_inflammatory_cytokines

Caption: this compound's modulation of inflammatory signaling pathways.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 3-aminomethylpyridine, benzophenoneimine) intermediate Intermediate Formation (Benzylhydrylidene-pyridin- 3-ylmethyl-amine) start->intermediate cyclization Cyclization with KHMDS & Dielectrophile intermediate->cyclization hydrolysis Acid Hydrolysis cyclization->hydrolysis basification Basification (Ring Closure) hydrolysis->basification crude Crude Anatabine basification->crude extraction MTBE Extraction crude->extraction distillation Distillation extraction->distillation pure Pure this compound (>99%) distillation->pure

Caption: Workflow for the improved synthesis and purification of anatabine.

Logical Relationship of Anti-Inflammatory Action

anti_inflammatory_logic anatabine This compound inhibition Inhibition of STAT3/NF-κB anatabine->inhibition activation Activation of NRF2/MAPK anatabine->activation cytokine_reduction Reduced Pro-inflammatory Cytokine Production inhibition->cytokine_reduction antioxidant_response Enhanced Antioxidant Response activation->antioxidant_response anti_inflammatory_effect Anti-inflammatory Effect cytokine_reduction->anti_inflammatory_effect antioxidant_response->anti_inflammatory_effect

Caption: Logical flow of this compound's anti-inflammatory mechanisms.

References

Head-to-head comparison of different (-)-Anatabine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for producing (-)-Anatabine is presented for researchers and professionals in drug development. This guide provides a head-to-head comparison of racemic and enantioselective synthesis routes, supported by experimental data and detailed protocols.

Head-to-Head Comparison of this compound Synthesis Methods

Two primary strategies for the synthesis of anatabine have been reported: a racemic synthesis yielding a mixture of enantiomers and an enantioselective synthesis specifically targeting the desired (-)-enantiomer. The choice of method depends on the specific requirements of the research or application, with trade-offs between cost, complexity, and the need for chiral purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods.

ParameterRacemic Synthesis (Deo et al. modified)Enantioselective Synthesis (Ayers et al.)
Starting Materials 3-Aminomethylpyridine, Benzophenoneimine3-Aminomethylpyridine, (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone
Key Reagents Strong base (e.g., LDA, K t OBu), cis-1,4-dichloro-2-buteneStrong base (e.g., LDA), cis-1,4-dichloro-2-butene
Overall Yield ~25% (with K t OBu)[1]Good overall chemical yield[2][3]
Enantiomeric Excess 0% (racemic mixture)Excellent[2][3]
Purity Up to 99% after purification[1]High purity after chromatography
Scalability Demonstrated for larger scale[1]Primarily for laboratory scale
Key Advantages Higher yielding for the racemic mixture, avoids chiral auxiliariesProduces the desired enantiomer directly
Key Disadvantages Requires subsequent chiral resolution to isolate this compoundLower overall yield of the final desired product after all steps

Experimental Protocols

Racemic Synthesis of Anatabine

This method is adapted from the procedure described by Deo et al. and subsequent improvements.

Step 1: Formation of Benzylhydrylidene-pyridin-3-yl-methyl-amine 3-aminomethylpyridine is reacted with benzophenoneimine. This reaction can be carried out without a solvent, which simplifies the workup and improves the purity of the intermediate.[1]

Step 2: Alkylation and Cyclization The resulting Schiff base is dissolved in an appropriate solvent like THF and treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide (K t OBu) at a low temperature (-78 °C for LDA).[1] cis-1,4-dichloro-2-butene is then added as the dielectrophile. After the alkylation, the reaction is quenched, and the imine is hydrolyzed using aqueous acid. Subsequent basification of the reaction mixture with a strong base like KOH induces intramolecular cyclization to form anatabine.[1]

Step 3: Purification The crude anatabine can be purified by extraction with a solvent like methyl tert-butyl ether (MTBE), followed by distillation to achieve high purity (>99%).[1][4]

Enantioselective Synthesis of this compound

This procedure utilizes a chiral auxiliary to direct the stereochemistry of the final product.[2][3]

Step 1: Formation of the Chiral Ketimine 3-(aminomethyl)pyridine is condensed with (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone in a solvent such as toluene with azeotropic removal of water using a Dean-Stark apparatus. The resulting chiral ketimine is used in the next step without further purification.[5]

Step 2: Diastereoselective Alkylation The chiral ketimine is dissolved in a dry, aprotic solvent like THF and cooled to -78°C. A strong base, typically LDA, is added to form the aza-enolate. The dielectrophile, cis-1,4-dichloro-2-butene, is then added to alkylate the intermediate diastereoselectively.[5]

Step 3: Deprotection and Cyclization The reaction is quenched, and the chiral auxiliary is removed by acidic hydrolysis. The resulting intermediate is then treated with a base to induce intramolecular cyclization, yielding this compound.[2][3]

Step 4: Purification The final product is purified by chromatographic methods, such as silica gel column chromatography, to isolate the pure this compound.[6] Chiral HPLC can be used to determine the enantiomeric excess.[4]

Visualizations

Racemic_Anatabine_Synthesis 3-Aminomethylpyridine 3-Aminomethylpyridine Schiff_Base Benzylhydrylidene-pyridin-3-yl-methyl-amine 3-Aminomethylpyridine->Schiff_Base Benzophenoneimine Benzophenoneimine Benzophenoneimine->Schiff_Base Alkylated_Intermediate Alkylated Intermediate Schiff_Base->Alkylated_Intermediate 1. Base (LDA or K t OBu) 2. cis-1,4-dichloro-2-butene Racemic_Anatabine (+/-)-Anatabine Alkylated_Intermediate->Racemic_Anatabine 1. Acid Hydrolysis 2. Basification (Cyclization)

Caption: Racemic synthesis pathway for Anatabine.

Enantioselective_Anatabine_Synthesis 3-Aminomethylpyridine 3-Aminomethylpyridine Chiral_Ketimine Chiral Ketimine 3-Aminomethylpyridine->Chiral_Ketimine Chiral_Auxiliary (1S,2S,5S)-(-)-2-hydroxy-3-pinanone Chiral_Auxiliary->Chiral_Ketimine Alkylated_Ketimine Diastereoselectively Alkylated Ketimine Chiral_Ketimine->Alkylated_Ketimine 1. LDA 2. cis-1,4-dichloro-2-butene Intermediate_Amine Intermediate Amine Alkylated_Ketimine->Intermediate_Amine Acid Hydrolysis (Removal of Auxiliary) Anatabine This compound Intermediate_Amine->Anatabine Basification (Cyclization)

Caption: Enantioselective synthesis of this compound.

References

A Comparative Guide to Validated Analytical Methods for Anatabine Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of anatabine in complex biological matrices, primarily focusing on urine. Anatabine, a minor alkaloid found in tobacco products, serves as a valuable biomarker for tobacco use and can be used to monitor compliance in smoking cessation programs.[1][2][3] The methodologies discussed below leverage the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical testing.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the key performance characteristics of various validated LC-MS/MS methods for anatabine quantification in urine. This allows for a direct comparison of their sensitivity, accuracy, and precision.

Method Reference Matrix Sample Preparation LC Column Limit of Quantitation (LOQ) Accuracy (% Bias) Precision (% CV)
Method 1 (High-Throughput) [2][4]UrineDilution with 0.5% formic acid and internal standardThermo Scientific Aquasil C18 (150 x 0.5 mm, 5 µm)0.15 ng/mLNot explicitly stated, but method was validated for accuracyNot explicitly stated, but method was validated for precision
Method 2 (Improved Sensitivity) [5]UrineDerivatization with hexanoic anhydride followed by liquid-liquid extractionPhenomenex Kinetex phenyl hexyl 100 A (150 x 3 mm, 2.6 µm)~0.05 ng/mL (inferred from 3x sensitivity improvement over Method 1)Not explicitly statedNot explicitly stated
Method 3 (Comprehensive Metabolite Panel) [1][3][6]UrineAcetone precipitation after enzymatic hydrolysis of glucuronidesNot explicitly specifiedNot explicitly stated for anatabine alone0-10% bias2-9% C.V.
Method 4 (Direct Injection for Wastewater) [7]WastewaterFiltration and SPE cartridge cleanupNot explicitly specified2.7 - 54.9 ng/LRecovery: 76-103%Not explicitly stated

Experimental Protocols

Below are detailed methodologies for two distinct LC-MS/MS methods, providing insights into the practical aspects of sample preparation and analysis.

Method 1: High-Throughput Analysis in Urine[2][4]

This method is designed for rapid and robust quantification of anatabine in a large number of urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and mix thoroughly.

  • In a 96-well plate, add 50 µL of urine to 150 µL of 0.5% formic acid.

  • Add 50 µL of an internal standard solution (e.g., d4-anatabine).

2. LC-MS/MS Analysis:

  • LC System: Dionex Ultimate 3000 Capillary HPLC.

  • Column: Thermo Scientific Aquasil C18 (150 x 0.5 mm, 5 µm) heated to 40°C.

  • Mobile Phase: 60% aqueous 20 mM ammonium formate and 40% acetonitrile.

  • Flow Rate: 20 µL/min.

  • Injection Volume: 4 to 8 µL.

  • Mass Spectrometer: Thermo Scientific TSQ Vantage triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

Method 2: Enhanced Sensitivity with Derivatization[5][6]

This method employs a derivatization step to improve the chromatographic properties and sensitivity of anatabine detection, making it suitable for low-level exposure assessment.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard solution (e.g., d4-anatabine).

  • The protocol involves derivatization with hexanoic anhydride, which converts anatabine into an amide.

  • This is followed by a liquid-liquid extraction procedure to isolate the derivatized analyte.

2. LC-MS/MS Analysis:

  • LC System: Not explicitly specified, but compatible with the described column and flow rate.

  • Column: Phenomenex Kinetex phenyl hexyl 100 A (150 x 3 mm, 2.6 µm) at 50°C.

  • Mobile Phase: A gradient elution using (A) 10 mM ammonium formate in 5% methanol and (B) methanol.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Vantage LC-MS/MS system.

  • Ionization Mode: Positive electrospray ionization (ESI).

Alternative Methodologies

While LC-MS/MS is the predominant technique, other methods have been used for anatabine detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique was historically used for the analysis of tobacco alkaloids.[4] However, it often requires derivatization to improve the volatility and thermal stability of the analytes. Compared to LC-MS/MS, GC-MS may have lower throughput and may not be as suitable for a large number of samples.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 Method 1: High-Throughput Urine Analysis start Urine Sample prep Dilution with Formic Acid & Internal Standard start->prep analysis Capillary LC-MS/MS Analysis prep->analysis result Anatabine Quantification analysis->result

Figure 1. Workflow for High-Throughput Anatabine Detection.

cluster_1 Method 2: Enhanced Sensitivity Analysis start Urine Sample prep1 Addition of Internal Standard start->prep1 prep2 Derivatization with Hexanoic Anhydride prep1->prep2 prep3 Liquid-Liquid Extraction prep2->prep3 analysis LC-MS/MS Analysis prep3->analysis result Low-Level Anatabine Quantification analysis->result

Figure 2. Workflow for Enhanced Sensitivity Anatabine Detection.

References

Comparative Analysis of (-)-Anatabine's Effects on Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological effects of (-)-anatabine across various human cell lines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the anti-inflammatory, neuroprotective, and signaling pathway modulatory effects of this minor tobacco alkaloid. The information is presented to facilitate objective comparison with alternative compounds and to provide detailed experimental context.

Executive Summary

This compound, an alkaloid found in plants of the Solanaceae family, has demonstrated significant biological activity in a range of in vitro models.[1] This guide focuses on its effects on cell lines relevant to inflammation, neurodegenerative disease, and cancer. Key findings indicate that this compound modulates critical signaling pathways, including NF-κB, STAT3, and NRF2, leading to downstream effects on cytokine production and cellular stress responses. Comparative data with other tobacco alkaloids, primarily nicotine, reveals unique and overlapping mechanisms of action.

Data Presentation: Quantitative Comparison of this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular endpoints across different cell lines.

Table 1: Anti-Inflammatory and Signaling Effects of this compound

Cell LineTarget Pathway/MoleculeAssay TypeEffective ConcentrationKey FindingsReference
SH-SY5Y (Neuroblastoma)NF-κB, STAT3Phosphorylation AssayNot specifiedPrevents LPS or TNF-α induced phosphorylation.[1]
HEK293 (Embryonic Kidney)NF-κB, STAT3Phosphorylation AssayNot specifiedPrevents LPS or TNF-α induced phosphorylation.[1]
Human MicrogliaNF-κB, STAT3Phosphorylation AssayNot specifiedPrevents LPS or TNF-α induced phosphorylation.[1]
Human Blood Mononuclear CellsNF-κB, STAT3Phosphorylation AssayNot specifiedPrevents LPS or TNF-α induced phosphorylation.[1]
THP-1 (Monocytic Leukemia)Inflammatory CytokinesGene Expression Analysis≥ 70% AqELower induction of CCL2 compared to conventional cigarette smoke extract.[2]

Table 2: Neuroprotective and Anti-Amyloidogenic Effects of this compound

Cell LineTargetAssay TypeIC50 / Effective ConcentrationKey FindingsReference
7W CHO (APP Overexpressing)Aβ1-40 and Aβ1-42 ProductionELISA~640 µg/mlDose-dependent inhibition of Aβ production.

Table 3: Comparative NRF2 Activation by Tobacco Alkaloids

CompoundCell LineAssay TypeConcentration for Significant ActivationFold Activation (vs. Vehicle)Reference
This compound HEK293 NRF2/ARE ReporterLuciferase Assay250 µM ~1.5 - 2.0 [3]
(-)-NicotineHEK293 NRF2/ARE ReporterLuciferase AssayNot activeNo significant activation[3]
AnabasineHEK293 NRF2/ARE ReporterLuciferase AssayNot activeNo significant activation[3]
CotinineHEK293 NRF2/ARE ReporterLuciferase AssayNot activeNo significant activation[3]
NornicotineHEK293 NRF2/ARE ReporterLuciferase AssayNot activeNo significant activation[3]

Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key intracellular signaling pathways. The diagrams below illustrate the primary pathways affected.

cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway anatabine This compound ikb_kinase IκB Kinase anatabine->ikb_kinase Inhibits jak JAK anatabine->jak Inhibits lps_tnfa LPS / TNF-α receptor Receptor lps_tnfa->receptor Activates receptor->ikb_kinase receptor->jak ikb IκB ikb_kinase->ikb Phosphorylates nf_kb NF-κB nucleus_nfkb Nucleus nf_kb->nucleus_nfkb Translocates gene_expression_nfkb Inflammatory Gene Expression nucleus_nfkb->gene_expression_nfkb Induces stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 nucleus_stat3 Nucleus p_stat3->nucleus_stat3 Dimerizes & Translocates gene_expression_stat3 Inflammatory Gene Expression nucleus_stat3->gene_expression_stat3 Induces

Caption: Inhibition of NF-κB and STAT3 Signaling by this compound.

cluster_nrf2 NRF2 Pathway Activation anatabine This compound keap1 Keap1 anatabine->keap1 Inhibits nrf2 NRF2 keap1->nrf2 Binds and Promotes Degradation ubiquitin Ubiquitin Proteasome System nrf2->ubiquitin nucleus_nrf2 Nucleus nrf2->nucleus_nrf2 Translocates are ARE nucleus_nrf2->are Binds to gene_expression_nrf2 Antioxidant Gene Expression are->gene_expression_nrf2 Induces

Caption: Activation of the NRF2 Antioxidant Pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Cell Culture and Seeding: HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded at a density of 30,000 cells/well in a 96-well white, clear-bottom plate and incubated overnight.[4]

  • Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control. A known NF-κB activator, such as TNF-α (10 ng/mL), is added to stimulate the pathway.

  • Incubation: The plate is incubated for 5-6 hours at 37°C in a 5% CO2 incubator.[4]

  • Luciferase Assay: A luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) is added to each well.[4] Luminescence is measured using a luminometer.

  • Data Analysis: Background luminescence from cell-free wells is subtracted. The fold induction is calculated by normalizing the luminescence of treated cells to that of unstimulated control cells.

start Start seed_cells Seed HEK293-NF-κB-Luc Reporter Cells (30,000 cells/well) start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add this compound and TNF-α (10 ng/mL) incubate_overnight->add_compounds incubate_treatment Incubate 5-6 hours (37°C, 5% CO2) add_compounds->incubate_treatment add_luciferase_reagent Add Luciferase Assay Reagent incubate_treatment->add_luciferase_reagent read_luminescence Read Luminescence add_luciferase_reagent->read_luminescence analyze_data Analyze Data (Fold Induction) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for NF-κB Luciferase Reporter Assay.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the semi-quantitative measurement of phosphorylated STAT3 (p-STAT3).

  • Cell Culture and Treatment: SH-SY5Y cells are cultured to 75% confluency.[5] Cells are treated with this compound for the desired time, followed by stimulation with a STAT3 activator like LPS if required.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[6]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody against p-STAT3 (Tyr705). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: The protein bands are visualized using an ECL chemiluminescent substrate and an imaging system.[6]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin) for normalization.

  • Data Analysis: Band intensities are quantified using densitometry software. The p-STAT3 signal is normalized to the total STAT3 signal and the loading control.

Aβ Quantification by ELISA

This protocol is for the quantification of secreted amyloid-beta (Aβ) peptides.

  • Sample Collection: Conditioned media from 7W CHO cells treated with this compound for 24 hours is collected.

  • ELISA Procedure: A sandwich ELISA kit for human Aβ1-40 and Aβ1-42 is used.

    • Standards and samples are added to a 96-well plate pre-coated with a capture antibody.

    • A detection antibody (e.g., anti-human Aβ42 antibody) is added, and the plate is incubated for 3 hours at room temperature.[8]

    • After washing, an HRP-conjugated secondary antibody is added, and the plate is incubated for 30 minutes.[8]

    • A TMB substrate is added for color development, which is then stopped with a stop solution.[8]

  • Data Acquisition and Analysis: The absorbance at 450 nm is measured using a microplate reader. The concentration of Aβ in the samples is determined by comparison to the standard curve.

Conclusion

This compound demonstrates a distinct profile of activity across various cell lines, primarily characterized by its anti-inflammatory and NRF2-activating properties. Its ability to inhibit NF-κB and STAT3 signaling pathways in multiple cell types underscores its potential as a modulator of inflammatory responses. Notably, its unique capacity to activate the NRF2 pathway, an effect not shared by other major tobacco alkaloids like nicotine, suggests a differentiated mechanism of action. The data presented in this guide provides a foundation for further research into the therapeutic potential of this compound in diseases with inflammatory and oxidative stress components.

References

A Comparative Guide to the Efficacy of R-(+)-Anatabine and S-(-)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated notable anti-inflammatory and neuromodulatory properties. As a chiral molecule, anatabine exists in two enantiomeric forms: R-(+)-anatabine and S-(-)-anatabine. Understanding the distinct pharmacological profiles of these enantiomers is critical for the development of targeted therapeutics. This guide provides an objective comparison of the efficacy of R-(+)-anatabine and S-(-)-anatabine, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Comparison of Anatabine Enantiomers

The primary molecular targets of anatabine are nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes, which are abundant in the central nervous system. The stereochemistry of anatabine plays a significant role in its interaction with these receptors.

Table 1: Binding Affinity of Anatabine Enantiomers at α4β2 nAChRs
EnantiomerKi (nM)RadioligandTissue SourceReference
R-(+)-anatabine 220 ± 20[3H]-cytisineRat Brain Membranes[1]
S-(-)-anatabine 430 ± 10[3H]-cytisineRat Brain Membranes[1]

Ki (inhibition constant) is inversely proportional to binding affinity. A lower Ki value indicates a higher binding affinity.

Key Finding: R-(+)-anatabine exhibits a nearly two-fold higher binding affinity for the α4β2 nAChR compared to S-(-)-anatabine, suggesting it may be more potent at this receptor subtype.[1]

Table 2: Functional Potency and Efficacy of Anatabine Enantiomers at Human nAChRs
ReceptorEnantiomerEC50 (µM)Imax (% of Acetylcholine response)Reference
α4β2 R-(+)-anatabine1.3 ± 0.163 ± 2[1]
S-(-)-anatabine1.8 ± 0.175 ± 2[1]
α7 R-(+)-anatabine11 ± 186 ± 3[1]
S-(-)-anatabine11 ± 189 ± 2[1]

EC50 (half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response. Imax (maximum efficacy) is the maximum response an agonist can produce.

Key Findings:

  • At the α4β2 nAChR, S-(-)-anatabine demonstrates slightly higher maximal efficacy (Imax) compared to R-(+)-anatabine.[1]

  • Both enantiomers exhibit similar potency (EC50) and high efficacy at the α7 nAChR.[1]

Signaling Pathways Modulated by Anatabine

Anatabine has been shown to modulate several key signaling pathways involved in inflammation. It is important to note that the majority of studies investigating these pathways have utilized racemic anatabine, and further research is needed to elucidate the enantiomer-specific effects.

NF-κB and STAT3 Signaling

Racemic anatabine has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), two key transcription factors that regulate the expression of pro-inflammatory genes.[2][3][4] This inhibition is believed to be a primary mechanism behind anatabine's anti-inflammatory effects.[2][3]

NFkB_STAT3_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Anatabine Anatabine Anatabine->nAChR IKK IKK Anatabine->IKK Inhibits STAT3 STAT3 Anatabine->STAT3 Inhibits Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates P_STAT3 p-STAT3 STAT3->P_STAT3 Phosphorylation P_STAT3_nuc p-STAT3 P_STAT3->P_STAT3_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activates P_STAT3_nuc->Inflammatory_Genes Activates

Anatabine's inhibition of NF-κB and STAT3 signaling pathways.
NRF2 Signaling Pathway

More recently, racemic anatabine has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[5][6] NRF2 is a master regulator of the antioxidant response, and its activation can lead to the transcription of a wide array of antioxidant and cytoprotective genes, which can indirectly dampen inflammatory responses.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine Anatabine Keap1 Keap1 Anatabine->Keap1 Inhibits NRF2_cyto NRF2 Keap1->NRF2_cyto Binds and Promotes Degradation Ub Ubiquitin NRF2_cyto->Ub NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE NRF2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Proposed mechanism of anatabine-induced NRF2 activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for α4β2 nAChR

This protocol is a representative method for determining the binding affinity of anatabine enantiomers to α4β2 nAChRs in rat brain membranes using [3H]-cytisine.

1. Materials and Reagents:

  • Receptor Source: Whole rat brain membranes, prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

  • Radioligand: [3H]-cytisine (specific activity ~20-40 Ci/mmol).

  • Test Compounds: R-(+)-anatabine and S-(-)-anatabine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., 100 µM nicotine) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-cytisine (typically at or below its Kd value), and varying concentrations of the test compound (R- or S-anatabine).

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-labeled ligand.

  • Initiate the binding reaction by adding the rat brain membrane preparation (typically 100-200 µg of protein per well).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. The filters are pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Anatabine) Incubate Incubate at 4°C Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Workflow for the Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a general procedure for assessing the functional activity of anatabine enantiomers on nAChRs expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a mature female Xenopus laevis.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., human α4 and β2, or human α7).

  • Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

  • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

  • Clamp the membrane potential at a holding potential, typically between -50 mV and -90 mV.

  • Apply acetylcholine (ACh) at a concentration that elicits a maximal or near-maximal response to determine the maximum current (Imax).

  • After a washout period, apply varying concentrations of the test compound (R- or S-anatabine) to the oocyte and record the elicited current.

  • Perform multiple applications and washouts to generate a dose-response curve.

3. Data Analysis:

  • Measure the peak current amplitude for each concentration of the test compound.

  • Normalize the responses to the maximal response elicited by ACh.

  • Plot the normalized current against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Imax values.

TEVC_Workflow Prepare_Oocytes Prepare and Inject Xenopus Oocytes with nAChR cRNA Incubate_Oocytes Incubate for Receptor Expression Prepare_Oocytes->Incubate_Oocytes Setup_Recording Place Oocyte in Recording Chamber and Impale with Electrodes Incubate_Oocytes->Setup_Recording Voltage_Clamp Voltage Clamp Oocyte Setup_Recording->Voltage_Clamp Apply_Agonist Apply Anatabine Concentrations and Record Current Voltage_Clamp->Apply_Agonist Data_Analysis Analyze Data (EC50, Imax) Apply_Agonist->Data_Analysis

Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

Conclusion

The available experimental data indicates clear differences in the pharmacological profiles of R-(+)-anatabine and S-(-)-anatabine at the α4β2 nAChR, with the R-(+)-enantiomer showing higher binding affinity and the S-(-)-enantiomer exhibiting greater maximal efficacy. In contrast, their activity at the α7 nAChR is largely comparable. The modulation of inflammatory signaling pathways such as NF-κB, STAT3, and NRF2 by anatabine is well-documented; however, the specific contributions of each enantiomer to these effects remain an important area for future investigation. The detailed protocols provided herein offer a foundation for further research into the enantiomer-specific efficacy of anatabine, which will be crucial for the development of novel therapeutics targeting nAChRs and inflammatory pathways.

References

(-)-Anatabine's Potency in the Landscape of STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in drug discovery, particularly in oncology and inflammatory diseases. Its persistent activation is a hallmark of numerous pathologies, driving tumor progression, metastasis, and inflammation. A variety of small molecules have been developed to inhibit STAT3 activity. This guide provides a comparative analysis of (-)-Anatabine's potency against other known STAT3 inhibitors, supported by available experimental data and detailed methodologies.

This compound, a minor alkaloid found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties by inhibiting the phosphorylation of STAT3.[1][2] While its precise mechanism and direct binding affinity for STAT3 are still under investigation, its ability to modulate STAT3 signaling has been consistently observed. This guide places this compound in the context of other well-characterized STAT3 inhibitors, providing a framework for its potential therapeutic applications.

Quantitative Comparison of STAT3 Inhibitor Potency

Direct comparison of inhibitor potency is often challenged by variations in experimental setups. The following table summarizes available quantitative data for several STAT3 inhibitors. It is important to note that a direct IC50 value for this compound's inhibition of STAT3 is not prominently available in the current literature; its effect is typically described as a concentration-dependent reduction of STAT3 phosphorylation.

InhibitorTarget DomainAssay TypePotency (IC50/Kd/Ki)Cell Line/SystemReference
This compound STAT3 PhosphorylationWestern BlotConcentration-dependent inhibitionSH-SY5Y, HEK293, Microglia, Mononuclear cells[1]
SH-4-54 SH2 DomainBinding Affinity (Kd)300 nMRecombinant STAT3[3]
Cell-based (pSTAT3)0.07–0.2 µMGlioblastoma stem cells[3]
C188-9 SH2 DomainBinding Affinity (Kd)4.7 ± 0.4 nMRecombinant STAT3[3][4]
Inhibition Constant (Ki)136 nMRecombinant STAT3[4]
Cell-based (pSTAT3)10.6 ± 0.7 μMUM-SCC-17B HNSCC cells[3]
Stattic SH2 DomainCell-based (viability)~5-20 µM (varies)Various Cancer Cell Lines[5]
Icariin STAT3 PhosphorylationWestern BlotSignificant effect at 3 µMNot specifiedNot directly cited
GO-Y031 (Curcumin Analog) STAT3 and β-cateninImmunohistochemistryIn vivo suppressionTransgenic mouse model of gastric cancerNot directly cited

STAT3 Signaling Pathway and Inhibition

The activation of STAT3 is a critical step in its signaling cascade. The following diagram illustrates the canonical STAT3 pathway and highlights the points of inhibition by small molecules.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Anatabine This compound Anatabine->JAK Inhibits (prevents phosphorylation) SH2_inhibitors SH2 Domain Inhibitors (e.g., SH-4-54, C188-9) SH2_inhibitors->pSTAT3 Inhibits Dimerization

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental Methodologies

Accurate assessment of inhibitor potency relies on robust and well-documented experimental protocols. Below are generalized methodologies for key assays used to evaluate STAT3 inhibitors.

Western Blot for STAT3 Phosphorylation

This assay is commonly used to assess the ability of a compound to inhibit the phosphorylation of STAT3 at Tyr705.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Workflow for Western Blot analysis of pSTAT3.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y, HEK293) and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor (e.g., this compound) for a specified duration. Include a positive control (e.g., LPS or TNF-α to induce STAT3 phosphorylation) and a vehicle control.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705). Wash and then incubate with an HRP-conjugated secondary antibody. To normalize, re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., β-actin).[6][7]

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT3 signal to total STAT3 and the loading control.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics of an inhibitor to its target protein in real-time.

Protocol:

  • Chip Preparation: Immobilize purified, recombinant STAT3 protein onto a sensor chip (e.g., CM5) via amine coupling.

  • Binding Analysis: Flow a series of concentrations of the inhibitor (e.g., SH-4-54, C188-9) over the chip surface. A reference channel without immobilized STAT3 is used to subtract non-specific binding.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3][8]

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This cell-based assay measures the transcriptional activity of STAT3.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing the firefly luciferase gene under the control of STAT3 response elements and a control plasmid constitutively expressing Renilla luciferase.

  • Cell Treatment: After transfection, treat the cells with various concentrations of the STAT3 inhibitor, along with a STAT3 activator (e.g., IL-6).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The resulting ratio is a measure of STAT3 transcriptional activity.[9][10][11]

Conclusion

This compound demonstrates clear potential as a modulator of the STAT3 signaling pathway by inhibiting its phosphorylation.[1] While a direct quantitative comparison of its potency with other SH2 domain-targeting inhibitors like SH-4-54 and C188-9 is currently limited by the lack of a reported IC50 or Kd value for direct STAT3 binding, its consistent effect on pSTAT3 in cellular and in vivo models positions it as a valuable tool for studying STAT3-mediated inflammation.[1][2] Future studies focusing on elucidating the precise molecular mechanism and direct binding characteristics of this compound will be crucial for fully understanding its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for such comparative studies, emphasizing the importance of standardized methodologies for the accurate evaluation of STAT3 inhibitor potency.

References

Distinguishing Tobacco Users from NRT Users Through Anatabine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Anatabine, a minor alkaloid found in tobacco, serves as a specific biomarker to differentiate between individuals actively using tobacco products and those using Nicotine Replacement Therapy (NRT).[1][2][3] Unlike nicotine, which is the primary component of NRT products, anatabine is generally absent or present at very low levels in these therapies.[3][4] Consequently, the detection of significant anatabine levels in biological samples, such as urine, is a reliable indicator of recent tobacco use.[1][2] This analytical approach is crucial in clinical trials and smoking cessation programs to objectively monitor abstinence.

Comparative Analysis of Urinary Anatabine and Nicotine Metabolite Levels

The following table summarizes the urinary concentrations of anatabine, anabasine (another minor tobacco alkaloid), and cotinine (a major nicotine metabolite) in different user groups. This data illustrates the clear distinction in anatabine levels between tobacco users and individuals who are either non-users or exclusively using NRT.

BiomarkerTobacco Users (Smokers)NRT Users (Abstinent)Non-SmokersCut-off Value for Tobacco Use
Anatabine (ng/mL) Median: 4.02[5]< 2[2][4]Not Detected>0.097[6]
Anabasine (ng/mL) Median: 5.53[5]< 2[2][4]Not Detected>0.236[6]
Cotinine (ng/mL) Average: ~150-250 (blood)[7]High (due to NRT)[2][4]Very LowVaries

Note: Cotinine levels are high in both smokers and NRT users, highlighting its utility for confirming nicotine exposure but not its source. Anatabine and anabasine, however, are specific to tobacco use.

Experimental Protocol: Quantification of Anatabine in Urine

The following protocol outlines a typical method for the quantification of anatabine in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

1. Sample Preparation:

  • A urine sample is collected from the subject.

  • An internal standard (e.g., anatabine-d4) is added to the urine sample to account for any loss during sample processing.

  • The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the alkaloids from other urinary components.

  • The extracted sample is evaporated to dryness and then reconstituted in a solvent suitable for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • The prepared sample is injected into a liquid chromatograph.

  • The different compounds in the sample are separated based on their chemical properties as they pass through a chromatography column.

  • The separated compounds then enter a tandem mass spectrometer.

  • The mass spectrometer ionizes the compounds and separates them based on their mass-to-charge ratio, allowing for the specific detection and quantification of anatabine.

3. Data Analysis:

  • The concentration of anatabine in the urine sample is determined by comparing the signal of the analyte to that of the internal standard and referencing a calibration curve.

  • The resulting concentration is then compared to established cut-off values to determine whether the individual has recently used tobacco.

Workflow for Differentiating Tobacco and NRT Users

The following diagram illustrates the logical workflow for classifying an individual as a tobacco user or an NRT user based on the analysis of urinary biomarkers.

Differentiating_Users cluster_0 Sample Collection & Analysis cluster_1 Biomarker Level Assessment cluster_2 User Classification Urine Sample Urine Sample LC_MS_MS LC-MS/MS Analysis Urine Sample->LC_MS_MS Measure Nicotine Metabolites & Minor Alkaloids Cotinine_Level High Cotinine Level? LC_MS_MS->Cotinine_Level Anatabine_Level Anatabine > Cut-off? Cotinine_Level->Anatabine_Level Yes Non_User Non-User of Nicotine Products Cotinine_Level->Non_User No Tobacco_User Tobacco User Anatabine_Level->Tobacco_User Yes NRT_User NRT User Anatabine_Level->NRT_User No

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Anatabine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (-)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, is critical for ensuring laboratory safety and environmental protection.[1] Researchers, scientists, and drug development professionals must adhere to strict protocols due to its potential hazards. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound and its associated waste.

Hazard Profile of this compound

This compound and its various forms present several hazards that necessitate careful disposal procedures. Safety Data Sheets (SDS) classify it as harmful if swallowed and a cause of serious eye irritation.[2][3][4] Certain formulations may also be toxic if inhaled and harmful to aquatic life with long-lasting effects.[5] Additionally, some forms of anatabine are supplied as highly flammable liquids.[2]

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity - Oral 4[2]
Causes serious eye irritationEye Irritation 2A[2]
Toxic if swallowed or if inhaledAcute Toxicity - Oral 3, Acute Toxicity - Inhalation 3[4][5]
Highly flammable liquid and vaporFlammable Liquids 2[2]
Harmful to aquatic life with long lasting effectsAquatic Chronic 3[5]

Core Disposal Principle: Compliance with Regulations

The primary directive for the disposal of this compound is strict adherence to local, regional, national, and international regulations.[2] It is imperative that this chemical waste is not disposed of with household garbage or allowed to enter the sewage system.[2] All waste must be managed through an approved waste disposal plant or licensed hazardous waste disposal company.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory environment.

1. Waste Identification and Segregation:

  • Identify all this compound waste streams. This includes pure this compound, solutions containing the compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Segregate this compound waste from other laboratory waste. Use dedicated, clearly labeled, and chemically compatible waste containers.[7][8]

2. Container Selection and Labeling:

  • Use appropriate containers. For liquid waste, use leak-proof, screw-cap containers made of a material compatible with this compound and any solvents used. For solid waste, use sturdy, sealed bags or containers.[7]

  • Label containers clearly. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste. Also, indicate the specific hazards (e.g., Toxic, Flammable) with appropriate pictograms.[9]

3. Waste Accumulation and Storage:

  • Store waste in a designated Satellite Accumulation Area. This area should be secure, well-ventilated, and away from heat sources or ignition if the waste is flammable.[7]

  • Keep waste containers closed at all times, except when adding waste.[9]

  • Do not mix incompatible wastes. For instance, do not mix acidic waste with basic waste.[9]

4. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, paper towels, and pipette tips contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous solid waste.[9]

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in an approved sharps container for disposal as hazardous waste.[10]

  • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[9] After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office. EHS will provide specific instructions for the collection and disposal of your hazardous waste and will arrange for pickup by a licensed waste disposal contractor.[7]

  • Complete all required paperwork. This may include a hazardous waste disposal form detailing the contents of the waste container.[7]

Experimental Protocols for Disposal

Currently, there are no widely established and cited experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes in a standard laboratory setting. The recommended and safest approach is to treat it as a hazardous chemical waste and dispose of it through a certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_characterization Waste Characterization cluster_segregation_containment Segregation & Containment cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type (Pure compound, solution, contaminated solid) start->waste_type hazards Consult SDS for Hazards (Toxic, Flammable, Environmental) waste_type->hazards select_container Select Appropriate, Compatible Waste Container hazards->select_container label_container Label Container Clearly: 'Hazardous Waste - this compound' + Hazard Pictograms select_container->label_container segregate_waste Segregate from other Incompatible Wastes label_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (-)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling (-)-Anatabine, including personal protective equipment (PPE) guidelines, procedural steps, and disposal plans.

This compound is a minor tobacco alkaloid found in plants of the Solanaceae family.[1] It is important to handle this compound with care, recognizing its potential hazards. Safety Data Sheets (SDS) for various forms of anatabine indicate that it can be toxic if swallowed or inhaled, and may cause serious eye irritation.[2][3] Some forms are also classified as highly flammable liquids and vapors.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE based on available safety data.

Equipment Specification Purpose Citation
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect eyes from splashes and aerosols.[5]
Hand Protection Chemically resistant, powder-free nitrile gloves.To prevent skin contact.[5][6]
Body Protection Laboratory coat. For extensive handling, a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.To protect skin and clothing from contamination.[5][7]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If inhalation risk is high or ventilation is inadequate, a NIOSH-approved respirator (e.g., N100, R100, or P100) is necessary.To prevent inhalation of dust, fumes, or aerosols.[5][6]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling this compound, from initial receipt and preparation to final disposal.

Anatabine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase A 1. Review SDS Review Safety Data Sheet (SDS) for this compound. B 2. Don PPE Put on all required Personal Protective Equipment (PPE). A->B Proceed with caution C 3. Prepare Workspace Ensure work is conducted in a chemical fume hood or well-ventilated area. B->C Proceed with caution D 4. Weighing & Dilution Carefully weigh solid compound or measure solution. Prepare stock solutions by dissolving in an appropriate solvent like DMSO or ethanol. C->D Proceed with caution E 5. Experimental Use Perform experimental procedures. Avoid generating aerosols. D->E Use in experiment F 6. Decontamination Decontaminate surfaces and equipment with an appropriate solvent (e.g., alcohol). E->F Post-experiment G 7. Waste Segregation Segregate all contaminated waste (gloves, tips, etc.) into a labeled, sealed container. F->G H 8. Doff PPE Remove PPE in the correct order to avoid contamination. G->H J 10. Waste Disposal Dispose of hazardous waste according to institutional and local regulations. G->J Follow regulations I 9. Personal Hygiene Wash hands thoroughly with soap and water after handling. H->I

Caption: Standard operational workflow for handling this compound.

Detailed Protocols and Procedures

Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated location in a tightly sealed container, as specified on the product insert, often at -20°C.[5][8]

Handling and Preparation of Solutions:

  • Always handle the compound within a chemical fume hood to minimize inhalation exposure.[5]

  • If working with a solid form, avoid creating dust.[8]

  • For solution preparation, if the compound is supplied in a solvent like ethanol, it can be evaporated under a gentle stream of nitrogen. The resulting neat oil or solid can then be dissolved in the solvent of choice, such as DMSO or dimethylformamide.[9][10]

  • When diluting, add the solvent to the anatabine container slowly to avoid splashing.

Spill Management:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing full PPE, absorb liquid spills with an inert, non-combustible material like diatomite or universal binders.[8][11]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate the spill area thoroughly.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3]

  • After skin contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.[2]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor if irritation persists.[2][4]

  • After swallowing: Do not induce vomiting. Rinse mouth and call a poison center or doctor immediately.[2][4]

Disposal Plan: Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[5]

  • Unused Product: Dispose of as hazardous waste. Do not allow it to enter sewers or water systems.[8][11]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be collected in a designated, sealed waste container.[5]

  • Regulations: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations. Contact your institution's environmental health and safety department for specific guidance.[5][12]

References

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Retrosynthesis Analysis

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Reactant of Route 1
(-)-Anatabine
Reactant of Route 2
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